3alpha-Aminocholestane
Description
The exact mass of the compound (3R,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3alpha-Aminocholestane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3alpha-Aminocholestane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20?,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNGJYWAIUJHOJ-DSHIFKSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3alpha-aminocholestane mechanism of action SHIP1
Technical Monograph: 3 -Aminocholestane (3AC) – Mechanism of Action & SHIP1 Modulation
Classification:Executive Summary
3
This guide details the molecular mechanism of 3AC, its impact on phosphoinositide signaling (specifically the PI3K/Akt axis), and the paradoxical therapeutic outcomes observed in hematological malignancies. It provides validated experimental protocols for researchers aiming to utilize 3AC as a chemical probe to dissect SHIP1 biology.
Molecular Mechanism of Action
Target Specificity and Binding
SHIP1 is a leukocyte-restricted phosphatase responsible for hydrolyzing the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3 ) to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2 ).
-
Compound Identity: 3AC is an aminosteroid derivative.[1][2][3]
-
Binding Mode: Kinetic studies suggest 3AC acts as a competitive inhibitor , binding within or near the catalytic active site of the phosphatase domain.[1][2]
-
Selectivity: 3AC inhibits SHIP1 with an IC
of approximately 2.5 M. Crucially, it shows negligible inhibition of SHIP2 or PTEN even at concentrations as high as 1 mM (Brooks et al., 2010). This selectivity is vital for distinguishing SHIP1-mediated effects from general phosphoinositide dysregulation.
The "Two-PIP" Hypothesis and Akt Signaling
The canonical view suggests that inhibiting SHIP1 should increase PI(3,4,5)P3 levels, thereby hyper-activating Akt (PKB). However, 3AC treatment often leads to apoptosis in multiple myeloma (MM) cells. This is explained by the "Two-PIP Hypothesis":
-
Full activation of Akt requires binding of PI(3,4,5)P3 to its PH domain (translocation) andPI(3,4)P2 (often generated by SHIP1) for sustained activity or specific isoform activation.
-
By blocking SHIP1, 3AC depletes the PI(3,4)P2 pool.
-
Without PI(3,4)P2, Akt signaling may be perturbed or insufficient to maintain survival in specific cancer contexts, triggering apoptosis.
Pathway Visualization
The following diagram illustrates the divergence in signaling caused by 3AC inhibition of SHIP1.
Figure 1: Mechanism of SHIP1 inhibition by 3AC.[2][4] Note the blockade of PI(3,4)P2 generation, which can disrupt sustained Akt signaling in specific cellular contexts.
Experimental Protocols
In Vitro Malachite Green Phosphatase Assay
This protocol validates the inhibitory capacity of 3AC against recombinant SHIP1. It relies on the colorimetric detection of free phosphate liberated from the substrate.[4]
Materials:
-
Recombinant SHIP1 enzyme (human or murine).
-
Substrate: PI(3,4,5)P3-diC8 (water-soluble analog).
-
Inhibitor: 3AC (dissolved in Ethanol or DMSO; Note: Free base is insoluble in water).
-
Malachite Green Reagent (e.g., Echelon Biosciences or homemade).
Protocol Steps:
-
Preparation: Dilute SHIP1 enzyme to 0.5 µg/mL in reaction buffer (20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20, 10 mM MgCl
). -
Inhibitor Incubation: Add 3AC at varying concentrations (0.1 µM – 100 µM) to the enzyme solution. Include a "Solvent Only" control (0 µM 3AC) and a "No Enzyme" blank.
-
Equilibration: Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.
-
Reaction Start: Add PI(3,4,5)P3 substrate (final concentration 50–100 µM).
-
Incubation: Incubate at 37°C for 20 minutes.
-
Termination/Detection: Add Malachite Green solution to quench the reaction. Incubate for 15 minutes at RT for color development.
-
Readout: Measure absorbance at 620 nm.
-
Analysis: Calculate % Inhibition relative to the Solvent Only control.
Data Interpretation (Expected Values):
| Enzyme | 3AC Conc.[2][4][5] | Expected Outcome |
| SHIP1 | 10 µM | > 50% Inhibition |
| SHIP1 | 100 µM | ~100% Inhibition |
| SHIP2 | 100 µM | < 5% Inhibition (Negligible) |
| PTEN | 100 µM | < 5% Inhibition (Negligible) |
Cellular Viability & Apoptosis Assay (Multiple Myeloma Model)
This protocol assesses the biological impact of SHIP1 inhibition in SHIP1-expressing cancer cells (e.g., OPM2 or KG-1 cell lines).
Workflow Visualization:
Figure 2: Experimental workflow for assessing 3AC cytotoxicity in hematological malignancy models.
Protocol Steps:
-
Seeding: Plate OPM2 or KG-1 cells in 96-well plates at a density of 20,000 cells/well in RPMI-1640 + 10% FBS.
-
Treatment: Treat cells with 3AC.[2][4][5][6] A typical dose-response range is 1 µM to 20 µM.
-
Critical Control: Use a vehicle control (Ethanol/DMSO) matched to the highest volume used in the treatment group.
-
-
Duration: Incubate for 24 to 48 hours.
-
Readout (Apoptosis): Wash cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via Flow Cytometry.
-
Result: 3AC treatment should result in a dose-dependent increase in Annexin V+ cells (early apoptosis) compared to vehicle.
Therapeutic Implications & Applications
Hematological Malignancies
While SHIP1 is a negative regulator of proliferation, its inhibition by 3AC paradoxically treats certain cancers.[4]
-
Multiple Myeloma (MM): 3AC reduces MM tumor growth in vivo.[5] The mechanism involves the disruption of the PI(3,4)P2 pool required for Akt survival signaling, or the toxic accumulation of PIP3 (Brooks et al., 2010).
-
Acute Myeloid Leukemia (AML): In SHIP1+ AML lines (e.g., KG-1), 3AC promotes apoptosis.[2][4]
Immunomodulation
SHIP1 limits the size of the Myeloid Immunoregulatory (MIR) cell compartment.
-
Granulopoiesis: 3AC treatment in vivo (mice) significantly expands granulocyte production and aids recovery after myelosuppression (e.g., radiation).[4]
-
Vaccine Adjuvant Potential: Transient inhibition of SHIP1 can boost the priming of T-cell responses by enhancing dendritic cell function.
References
-
Brooks, R., Fuhler, G. M., Iyer, S., Smith, M. J., Park, M. Y., Keating, M. J., ... & Kerr, W. G. (2010). SHIP1 inhibition increases immunoregulatory capacity and triggers apoptosis of hematopoietic cancer cells.[2] The Journal of Immunology, 184(7), 3582-3589.
-
Ong, C. J., Ming-Lum, A.,nodwell, M., ... & Mui, A. L. (2007). Small-molecule agonists of SHIP1 inhibit the phosphoinositide 3-kinase pathway in hematopoietic cells.[7] Blood, 110(6), 1942-1949. (Cited for structural context of SHIP1 ligands).
-
Kerr, W. G. (2011). Inhibitor and activator: dual roles for SHIP1 in immunity and cancer. Annals of the New York Academy of Sciences, 1217(1), 1-17.
Sources
- 1. Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. mdpi.com [mdpi.com]
-Aminocholestane: Structure-Activity Relationship & Therapeutic Targeting of SHIP1
The following technical guide details the structure-activity relationship (SAR), mechanism of action, and experimental protocols for 3
Executive Summary
3
This guide analyzes the structural determinants of 3AC activity, specifically the critical role of the 3
Chemical Architecture & Mechanism of Action
The Target: SHIP1
SHIP1 is a "gatekeeper" enzyme restricted primarily to hematopoietic cells. It hydrolyzes the 5'-phosphate from PI(3,4,5)P3 (PIP3) to generate PI(3,4)P2 .[2][3] This opposes the PI3K pathway, limiting the recruitment of PH-domain containing effectors like Akt and Btk.
-
Inhibition by 3AC: By blocking SHIP1, 3AC sustains high levels of PIP3, thereby enhancing PI3K/Akt signaling.
-
Therapeutic Outcome: Enhanced granulopoiesis (neutrophil recovery), expansion of immunoregulatory cells, and modulation of microglial phagocytosis in Alzheimer's models.
Signaling Pathway Visualization
The following diagram illustrates the intervention point of 3AC within the phosphoinositide signaling cascade.
Figure 1: Mechanism of Action. 3AC inhibits SHIP1, preventing PIP3 hydrolysis and sustaining Akt signaling.
Structure-Activity Relationship (SAR)[4]
The potency and selectivity of 3AC are tightly governed by the steroid skeleton's geometry. The molecule functions as a cationic amphiphile , but unlike non-specific membrane disruptors, its activity against SHIP1 requires precise stereochemical alignment.
The C3-Amine Stereochemistry ( vs. )
-
3
-Amine (Axial): The active configuration. The amine projects axially (perpendicular to the A-ring plane). This orientation is critical for binding within the SHIP1 active site or the allosteric pocket near the C2 domain interface. -
3
-Amine (Equatorial): The inactive or significantly less active isomer. Standard reductive amination of cholestanone often favors the thermodynamic -isomer, which fails to inhibit SHIP1 effectively.
The C17 Hydrophobic Tail
-
Full Cholestane Side Chain: Essential for selectivity . The long aliphatic tail restricts binding to SHIP1.
-
Truncated Side Chains (Androstane derivatives): Removing the C17 tail improves water solubility but results in Pan-SHIP inhibition .[4] These analogs (e.g., K118) inhibit both SHIP1 and SHIP2, indicating the tail acts as a "selectivity filter" likely interacting with a hydrophobic patch unique to SHIP1.
SAR Summary Table
| Structural Feature | Modification | Effect on SHIP1 Activity | Effect on Selectivity |
| C3-Amine | Potent (IC50 ~2-10 µM) | High | |
| Weak / Inactive | N/A | ||
| Acetamide / Amide | Inactive | Loss of cationic charge | |
| C17 Side Chain | C8H17 (Cholestane) | Active | Selective (SHIP1 only) |
| H / Ketone (Androstane) | Active | Non-selective (SHIP1 + SHIP2) | |
| A-Ring | 4,5-Unsaturation | Variable | Often reduces potency |
SAR Logic Map
Figure 2: Structural determinants of 3AC potency and selectivity.
Experimental Protocols
Synthesis: The Azide Inversion Route
To ensure the synthesis of the active 3
Protocol Workflow:
-
Activation: Convert 3
-cholestanol to the mesylate (leaving group) using methanesulfonyl chloride (MsCl). -
Inversion: Displacement with Sodium Azide (NaN3) in warm DMSO. The nucleophilic attack occurs from the backside (
-face), inverting the stereocenter from to . -
Reduction: Reduction of the 3
-azide to the 3 -amine using Lithium Aluminum Hydride (LiAlH4) or Staudinger conditions.
Figure 3: Synthetic route guaranteeing
Malachite Green Phosphatase Assay
This assay quantifies the release of inorganic phosphate (Pi) from the SHIP1 substrate.
Materials:
-
Substrate: PI(3,4,5)P3 diC8 (water-soluble analog).
-
Malachite Green reagent (forms green complex with free Pi).[6]
Step-by-Step Protocol:
-
Preparation: Dissolve 3AC in 100% Ethanol or DMSO (Final assay concentration of solvent <5%).
-
Incubation: Incubate SHIP1 enzyme (10 nM) with varying concentrations of 3AC (0.1 µM – 100 µM) in assay buffer (20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20, 10 mM MgCl2) for 15 minutes at RT.
-
Reaction Start: Add PI(3,4,5)P3 substrate (final conc. 50 µM).
-
Reaction Stop: After 15-20 minutes, add Malachite Green solution to quench the reaction.
-
Detection: Allow color to develop for 20 minutes. Measure Absorbance at 620 nm.
-
Analysis: Plot Absorbance vs. Log[Inhibitor] to determine IC50.
Validation Criteria:
-
Z-Factor: > 0.5 for high-throughput reliability.
-
Selectivity Check: Run parallel assays with SHIP2 and PTEN. 3AC should show IC50 > 100 µM for these off-targets.
References
-
Brooks, R., et al. (2010). "SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells."[5] The Journal of Immunology. Link
-
Ong, C. J., et al. (2007). "Small-molecule agonists of SHIP1 inhibit the phosphoinositide 3-kinase pathway in hematopoietic cells." Blood. Link
-
Fuhler, G. M., et al. (2012). "Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer." Molecular Medicine. Link
-
Kerr, W. G. (2011). "Inhibitor and Activator: The Yin and Yang of SHIP1 in Immunity and Cancer." Annals of the New York Academy of Sciences. Link
-
Li, Y., et al. (2025). "Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP)." ChemMedChem. Link
Sources
- 1. 3AC ≥98% (1H-NMR), solid, SHIP1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. hammer.purdue.edu [hammer.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
3alpha-aminocholestane role in hematologic malignancies
Technical Guide: 3 -Aminocholestane (3AC) in Hematologic Malignancy Research
Targeting the SHIP1 Axis: Mechanisms, Protocols, and Therapeutic Potential
Executive Summary
3
While the PI3K/Akt pathway is classically targeted to suppress hyperactive survival signaling, 3AC operates on a nuanced regulatory node. By inhibiting SHIP1, 3AC prevents the hydrolysis of PI(3,4,5)P3 to PI(3,4)P2. In specific hematologic contexts—particularly Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM)—the depletion of the PI(3,4)P2 pool, rather than the accumulation of PIP3, triggers apoptotic cascades. This guide details the mechanistic rationale, experimental protocols, and data interpretation frameworks for utilizing 3AC in hematologic oncology research.
Chemical Architecture & Pharmacophore
Molecule: 3
The stereochemistry at the C3 position is critical. The 3
-
Lipophilicity: High (requires cyclodextrin or ethanol carriers for in vivo delivery).
-
Protonation: At physiological pH, the amine group is protonated, facilitating interaction with the anionic pockets of the phosphatase domain and negatively charged phospholipid membranes.
Mechanistic Action: The SHIP1/PI3K Axis
In healthy hematopoiesis, SHIP1 acts as a "brake," dephosphorylating the 5'-phosphate of PI(3,4,5)P3 to generate PI(3,4)P2. Both phosphoinositides can recruit Akt, but they do so via different conformations and kinetics.
The "PI(3,4)P2 Addiction" Hypothesis
Research indicates that certain leukemic blasts and myeloma cells become reliant on PI(3,4)P2 for sustained survival signaling. 3AC-mediated inhibition of SHIP1 creates a blockade:
-
Blockade: SHIP1 is inhibited.
-
Accumulation: PI(3,4,5)P3 levels rise (potentially hyper-activating mTORC2 targets).
-
Depletion: PI(3,4)P2 levels crash.
-
Outcome: In PI(3,4)P2-dependent lines (e.g., C1498, specific MM lines), this depletion triggers mitochondrial depolarization and apoptosis.
Visualization: The SHIP1 Signaling Node
Figure 1: Mechanism of Action. 3AC inhibits SHIP1, preventing the conversion of PIP3 to PI(3,4)P2.[4] In hematologic malignancies reliant on PI(3,4)P2 for Akt stabilization, this leads to apoptotic death.
Experimental Protocols
To validate 3AC activity, researchers must demonstrate both enzymatic inhibition (cell-free) and functional apoptosis induction (cellular).
Protocol A: Malachite Green Phosphatase Assay (Cell-Free)
Purpose: To determine the IC50 of 3AC against recombinant SHIP1.
-
Reagent Prep: Prepare Malachite Green reagent (molybdate/malachite green oxalate).
-
Enzyme Mix: Dilute recombinant human SHIP1 (rSHIP1) in assay buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 0.02% Tween-20).
-
Inhibitor Incubation:
-
Add 3AC (dissolved in 100% EtOH or DMSO) at serial dilutions (0.1 µM – 100 µM).
-
Incubate with rSHIP1 for 15 minutes at RT.
-
-
Substrate Addition: Add PI(3,4,5)P3 substrate (final conc. 100 µM).
-
Reaction: Incubate for 20 minutes at 37°C.
-
Termination: Add Malachite Green solution to quench reaction and develop color.
-
Read: Measure Absorbance at 620 nm.
-
Control: Na3VO4 (Sodium Orthovanadate) as a pan-phosphatase inhibitor positive control.
-
Protocol B: Flow Cytometric Apoptosis Assay (HL-60/U937)
Purpose: To quantify cytotoxicity and mode of death.
-
Cell Culture: Maintain HL-60 (AML) cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment:
-
Vehicle Control: 0.1% Ethanol.
-
Experimental: 3AC (2.5 µM, 5 µM, 10 µM).
-
Duration: 24 to 48 hours.[4]
-
-
Staining (Annexin V/PI):
-
Wash cells 2x with cold PBS.
-
Resuspend in 1X Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 min at RT in dark.
-
-
Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCanto).
-
Q3 (Annexin+/PI-): Early Apoptosis (Primary mechanism).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Visualization: Experimental Workflow
Figure 2: Validation Workflow. From chemical preparation to dual-stream validation (enzymatic vs. cellular).
Comparative Data Summary
The following data represents typical ranges observed in literature for 3AC against hematologic targets.
| Cell Line / Enzyme | Target Type | IC50 / EC50 (Approx) | Biological Effect |
| rSHIP1 | Recombinant Enzyme | 2.0 – 10.0 µM | Inhibition of phosphate hydrolysis |
| SHIP2 | Recombinant Enzyme | > 100 µM | Minimal inhibition (High Selectivity) |
| PTEN | Recombinant Enzyme | > 100 µM | No inhibition (High Selectivity) |
| HL-60 | AML Cell Line | 5.0 – 15.0 µM | Apoptosis (Mitochondrial depolarization) |
| C1498 | Murine Leukemia | ~ 5.0 µM | Apoptosis & G2/M Arrest |
| Multiple Myeloma | Primary Cells | 2.5 – 10.0 µM | Reduction in tonic Akt phosphorylation |
Key Insight: The selectivity ratio (SHIP1 vs. SHIP2/PTEN) is the defining feature of 3AC, making it a superior probe compared to pan-phosphatase inhibitors like Vanadate.
Future Outlook & Challenges
While 3AC is a potent tool, its transition to clinical drug development faces specific hurdles:
-
Solubility: The steroid backbone confers high lipophilicity. Future derivatives (e.g., amino-androstane analogs) aim to remove the C17 alkyl chain to improve water solubility without sacrificing the pharmacophore.
-
Delivery: In vivo studies currently rely on complex formulations (Klucel or Cyclodextrin). Nanoparticle encapsulation could enhance delivery to bone marrow niches.
-
Combination Therapy: There is strong rationale for combining SHIP1 inhibitors with standard chemotherapy (Cytarabine) or proteasome inhibitors (Bortezomib) to overcome drug resistance in myeloma.
References
-
Brooks, R., et al. (2010).[5] SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells.[4] The Journal of Immunology. Link
-
Pacherille, A. M., et al. (2025).[3] Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP). ChemMedChem. Link
-
Ong, C. J., et al. (2007). Small-molecule agonists of SHIP1 inhibit the phosphoinositide 3-kinase pathway in hematopoietic cells. Blood. Link
-
Fuhler, G. M., et al. (2012). Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) modulation in hematological malignancies. Leukemia.[4][6][7][8][9][10][11] Link
-
Kerr, W. G. (2011). Inhibitor and Activator: The Yin and Yang of SHIP1 in Immunity and Cancer. Annals of the New York Academy of Sciences. Link
Sources
- 1. Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3 alpha-aminocholestane | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Strategy for Leukemia Treatment Targeting SHP-1,2 and SHIP [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Dynamic control of mitochondria-associated membranes by kinases and phosphatases in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Inositol-5-Phosphatase SHIP1: Expression, Regulation and Role in Acute Lymphoblastic Leukemia | MDPI [mdpi.com]
- 10. Mechanism of apoptosis in HL-60 cells induced by n-3 and n-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis in HL-60 human promyelocytic leukemia cells by adenosine A(3) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Modulation of Inositol Phosphatases: A Technical Guide to Selective SHIP1 vs. SHIP2 Inhibition
The Phosphoinositide Signaling Nexus
In the landscape of targeted therapeutics, the PI3K/AKT signaling pathway remains one of the most critical nexuses for cellular survival, metabolism, and immune regulation. While kinases have historically dominated drug discovery, the focus has increasingly shifted toward the lipid phosphatases that tightly regulate this pathway.
The Src Homology 2 (SH2) domain-containing inositol 5'-phosphatases—SHIP1 (INPP5D) and SHIP2 (INPPL1) —play a fundamental role in this network. Unlike PTEN, which removes the 3'-phosphate from PI(3,4,5)P3 to regenerate PI(4,5)P2, SHIP enzymes selectively hydrolyze the 5'-phosphate to generate PI(3,4)P2 1. Because both PI(3,4,5)P3 and PI(3,4)P2 can recruit the Pleckstrin Homology (PH) domain of AKT—albeit with different binding affinities and downstream phosphorylation profiles—the pharmacological modulation of SHIP enzymes provides an unconventional and highly precise method of tuning cellular responses 2.
Structural Divergence and Kinetic Nuances
Despite sharing 51% sequence identity, SHIP1 and SHIP2 exhibit profound differences in tissue distribution, protein-protein interactions, and binding kinetics, necessitating paralog-specific targeting strategies.
-
SHIP1 (INPP5D): Expression is predominantly restricted to the hematopoietic lineage and microglia. SHIP1 acts as a molecular brake on immune activation by binding to Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) and competing with ITAM-containing proteins like DAP12 and FcγRIIB 3.
-
SHIP2 (INPPL1): Ubiquitously expressed across tissue types. It acts as a potent negative regulator of insulin signaling and has been implicated in promoting invadopodia maturation in cancer cells 4.
Kinetic Divergence: While the SH2 domains of both paralogs recognize similar phosphotyrosine motifs (pY[S/Y][L/Y/M][L/M/I/V]), they exhibit dramatically different binding kinetics. Surface plasmon resonance (SPR) analyses reveal that SHIP1 possesses fast association and dissociation rates, whereas SHIP2 demonstrates slow-binding behavior driven by the cis-trans isomerization of peptidyl-prolyl bonds within its SH2 domain [[5]]().
Caption: PI3K/SHIP Signaling Nexus: Divergent physiological roles and targets of SHIP1 and SHIP2.
Pharmacological Profiling: Selective vs. Pan-Inhibition
The development of small-molecule inhibitors has unmasked the distinct therapeutic potential of targeting these paralogs. Selectivity is often driven by exploiting minor hydrophobic differences near the 4'-phosphate binding pocket or modifying the C17 alkyl sidechain of aminosteroid scaffolds 4.
Table 1: Quantitative Comparison of Lead SHIP Inhibitors
| Inhibitor | Primary Target | IC₅₀ / Potency | Chemical Class | Mechanism of Action | Primary Disease Application |
| 3AC | SHIP1 | ~10 µM | Aminosteroid | Binds SHIP1, reduces protein stability | Alzheimer's Disease, Cancer Immunotherapy [[4]]() |
| AS1949490 | SHIP2 | 0.62 µM (Human) | Small Molecule | Competitive active site inhibitor | Type 2 Diabetes 6 |
| K118 | Pan-SHIP1/2 | Low µM | Aminosteroid | Dual enzymatic inhibition | Microglial proliferation, CLL 2, 7 |
| K161 | Pan-SHIP1/2 | Low µM | Aminosteroid | Dual enzymatic inhibition | Microglial proliferation 7 |
Self-Validating Experimental Workflows
To rigorously assess SHIP inhibitor selectivity and efficacy, a multi-tiered orthogonal approach is required. The causality of the readout must be strictly isolated to 5'-phosphatase activity and subsequent lipid dynamics.
Caption: Step-by-step orthogonal validation workflow for SHIP1/2 inhibitor development.
Protocol 1: Cell-Free Phosphatase Activity (Malachite Green Assay)
Causality & Validation: This assay measures the release of free inorganic phosphate (Pi) from a synthetic, water-soluble substrate like Ins(1,3,4,5)P4. It provides a direct, stoichiometric readout of catalytic velocity without confounding cellular variables 6.
-
Preparation: Reconstitute recombinant human SHIP1 or SHIP2 in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).
-
Inhibitor Incubation: Pre-incubate the enzyme with the test compound (e.g., AS1949490) or vehicle (DMSO) for 15 minutes.
-
Reaction Initiation: Add 100 µM Ins(1,3,4,5)P4 substrate. Incubate at 37°C for 20 minutes.
-
Termination & Readout: Add Malachite Green reagent. The acidic environment halts the reaction and forms a phosphomolybdate complex. Read absorbance at 620 nm.
-
Self-Validation Check: Always include a no-enzyme blank (to account for spontaneous substrate hydrolysis) and a pan-phosphatase inhibitor control (e.g., sodium orthovanadate) to establish the baseline of complete inhibition.
Protocol 2: Cellular Target Engagement (pAKT Dynamics)
Causality & Validation: Because PI(3,4,5)P3 and PI(3,4)P2 drive different AKT phosphorylation states, measuring the ratio of pAKT(Ser473) to total AKT serves as a proxy for intracellular SHIP activity 2.
-
Cell Culture: Plate target cells (e.g., BV-2 microglia for SHIP1, L6 myotubes for SHIP2) and serum-starve for 4 hours.
-
Treatment: Treat cells with the selective inhibitor (e.g., 3AC or AS1949490) for 1 hour.
-
Stimulation: Stimulate the pathway using insulin (for L6) or a TREM2 ligand (for BV-2) for 15 minutes.
-
Lysis & Blotting: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Perform Western blotting for pAKT(Ser473) and total AKT (tAKT).
-
Self-Validation Check: Normalizing pAKT to tAKT ensures that changes in signal are strictly due to phosphorylation dynamics (phosphatase inhibition) rather than variations in total protein loading or compound-induced cytotoxicity.
Therapeutic Implications & Translational Outlook
Alzheimer's Disease (AD) & Microglial Modulation: In AD, SHIP1 acts as a negative regulator of microglial activation by transducing inhibitory signals and competing with DAP12, an adaptor protein essential for TREM2 signaling. Pharmacological inhibition of SHIP1 with 3AC increases downstream signaling following TREM2 stimulation (evidenced by increased SYK phosphorylation and Ca²⁺ flux). This effectively removes the molecular brake on microglia, enhancing their capacity to phagocytose amyloid-beta (Aβ) plaques 3. Interestingly, pan-SHIP1/2 inhibitors (K118, K161) have demonstrated a unique capacity to significantly increase the lysosomal compartment size and drive the proliferation of primary microglia in vitro, an effect not robustly observed with paralog-selective inhibitors 7.
Oncology & Tumor Immunity: In oncology, the role of SHIP inhibitors is highly context-dependent. While selective SHIP1 inhibition with 3AC paradoxically enhances tumor immunity by expanding myeloid-derived suppressor cells (MDSCs) and modulating the immune microenvironment 8, certain malignancies like chronic lymphocytic leukemia (CLL) upregulate both SHIP1 and SHIP2 to evade apoptosis. In these contexts, pan-SHIP1/2 inhibitors are required to effectively collapse Akt/mTOR signaling and downregulate the anti-apoptotic protein Mcl1 [[2]]().
Metabolic Disorders: SHIP2 acts as a potent negative regulator of insulin signaling. High-throughput screening identified AS1949490 as a competitive inhibitor of SHIP2. By preventing the hydrolysis of PI(3,4,5)P3, AS1949490 sustains AKT phosphorylation, which subsequently upregulates GLUT1 expression, drives glucose consumption in myotubes, and suppresses gluconeogenesis in hepatocytes, offering a targeted approach for Type 2 Diabetes 6.
References
-
[6] Suwa et al. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2. British Journal of Pharmacology (2009). 6
-
[4] Pedicone et al. Targeting SHIP1 and SHIP2 in Cancer. MDPI (2021). 4
-
[2] Kerr et al. Small molecule targeting of SHIP1 and SHIP2. Biochemical Society Transactions (2020). 2
-
[1] Brooks et al. Discovery and Development of Small Molecule SHIP Phosphatase Modulators. NIH/PMC (2010). 1
-
[8] Srivastava et al. Inhibition of lipid phosphatase SHIP1 expands myeloid-derived suppressor cells and attenuates rheumatoid arthritis in mice. American Physiological Society Journal (2020). 8
-
[3] Ojo et al. INPP5D/SHIP1: Expression, Regulation and Roles in Alzheimer's Disease Pathophysiology. NIH/PMC (2023). 3
-
[7] Saz-Leal et al. Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis. Journal of Cell Science (2020). 7
-
[5] Li et al. The SH2 Domains of Inositol Polyphosphate 5-Phosphatases SHIP1 and SHIP2 Have Similar Ligand Specificity but Different Binding Kinetics. Biochemistry / ACS Publications (2009). 5
Sources
- 1. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. INPP5D/SHIP1: Expression, Regulation and Roles in Alzheimer’s Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. journals.physiology.org [journals.physiology.org]
Technical Guide: 3AC Aminosteroid Modulation of Immune Regulatory Cells
The following technical guide details the immunomodulatory effects of 3
Executive Summary
3
The primary utility of 3AC lies in its ability to expand and activate immune regulatory populations —specifically Myeloid-Derived Suppressor Cells (MDSCs) and Regulatory T cells (Tregs) —in peripheral tissues. This capability makes it a potent candidate for dampening autoimmune pathologies (e.g., Rheumatoid Arthritis, GVHD) while exhibiting complex, context-dependent immunostimulatory effects in innate defense (e.g., granulopoiesis).
Key Mechanism: Selective SHIP1 blockade
Molecular Mechanism of Action
To understand the cellular effect, one must first master the signaling cascade. SHIP1 functions as a "brake" on the PI3K pathway.[3] 3AC removes this brake.
The SHIP1 Gatekeeper
-
Normal State: In response to stimulation (e.g., CSF-1, cytokines), PI3K generates PI(3,4,5)P3 at the plasma membrane, recruiting PH-domain proteins like Akt and Btk . SHIP1 hydrolyzes the 5'-phosphate from PI(3,4,5)P3 to produce PI(3,4)P2 , thereby terminating the signal and limiting cell survival/proliferation.[4]
-
3AC Effect: 3AC occupies the catalytic site of SHIP1. This prevents hydrolysis, maintaining high local concentrations of PI(3,4,5)P3.
-
Downstream Consequence: Sustained recruitment of Akt leads to hyper-activation of mTORC1 , promoting protein synthesis, glycolysis, and survival. In myeloid progenitors, this drives massive expansion (granulopoiesis) and regulatory differentiation.
Signaling Pathway Visualization
The following diagram illustrates the molecular intervention point of 3AC.
Caption: 3AC blocks SHIP1-mediated hydrolysis of PIP3, sustaining the PI3K/Akt/mTOR axis to drive regulatory cell expansion.
Impact on Immune Regulatory Cells
3AC treatment does not merely "suppress" immunity; it reconfigures the cellular composition of the immune system.
Myeloid-Derived Suppressor Cells (MDSCs)
The most profound effect of 3AC is on the myeloid compartment. SHIP1 normally restricts granulopoiesis; its inhibition releases this constraint.
-
Expansion: 3AC causes a dramatic increase in CD11b+ Gr-1+ cells (MDSCs) in the spleen and peripheral blood.
-
Phenotype: These cells exhibit a Granulocytic-MDSC (G-MDSC) phenotype.
-
Function: Unlike inflammatory neutrophils, 3AC-induced MDSCs possess potent T-cell suppressive capacity. They secrete Arg-1 (Arginase 1) and ROS , which actively inhibit T-cell proliferation and cytokine production.
-
Clinical Relevance: In models of Rheumatoid Arthritis (CIA) and GVHD , 3AC treatment significantly ameliorates disease severity by expanding this suppressive MDSC population.
Regulatory T Cells (Tregs)
The effect on Tregs is dual-faceted: extrinsic expansion versus intrinsic instability.
-
Peripheral Expansion (Extrinsic): Systemic 3AC treatment increases the frequency of Foxp3+ Tregs in peripheral lymphoid organs. This is likely secondary to the tolerogenic environment created by MDSCs and altered cytokine milieus (e.g., increased IL-10 or TGF-
availability from M2 macrophages). -
Intrinsic Signaling (Nuance): Direct hyper-activation of mTORC1 within Tregs (via SHIP1 loss) can actually destabilize the Treg lineage and promote conversion to effector phenotypes in some genetic models. However, with pharmacological 3AC, the net outcome in autoimmune models is typically enhanced tolerance , suggesting the myeloid-driven regulatory environment overrides intrinsic Treg instability.
Macrophage Polarization (M2 Skewing)
SHIP1 signaling is a critical determinant of macrophage identity.
-
M2 Bias: SHIP1 inhibition skews macrophages toward an M2 (Alternatively Activated) phenotype.
-
Markers: Increased expression of Arginase-1 , Ym1 , and CD206 .[5]
-
Mechanism: SHIP1 normally represses the PI3K-dependent signals required for M2 polarization. 3AC removes this repression, facilitating M2 differentiation even in the absence of strong Th2 cytokines.
Summary Data Table: Cellular Effects of 3AC
| Cell Type | Key Marker | Effect of 3AC | Functional Outcome |
| MDSC | CD11b+ Gr-1+ | Strong Expansion | Suppression of T-cell proliferation; amelioration of autoimmunity. |
| Treg | CD4+ Foxp3+ | Peripheral Increase | Enhanced immune tolerance; reduced GVHD/Arthritis severity. |
| Macrophage | F4/80+ CD206+ | M2 Polarization | Tissue repair; anti-inflammatory cytokine release; reduced M1 traits. |
| Neutrophil | Ly6G+ | Hyper-production | Enhanced innate defense (e.g., Leishmania clearance) despite regulatory phenotype. |
Experimental Protocols
The following methodologies are validated for assessing 3AC activity in immune cells.
Preparation of 3AC Stock
-
Solubility: 3AC is highly lipophilic.
-
Vehicle: Dissolve 3AC in 100% Ethanol or DMSO to create a master stock (e.g., 10-50 mM).
-
In Vivo Formulation: For murine injection, dilute the stock into an aqueous carrier such as 0.3% Klucel (hydroxypropyl cellulose) or cyclodextrin-based carriers immediately before use to prevent precipitation.
-
Dosing: Typical effective dose in mice is 10–30 mg/kg via intraperitoneal (i.p.) injection, daily.
Flow Cytometric Analysis of Regulatory Expansion
To validate the effect of 3AC on regulatory populations, use the following gating strategy.
Step-by-Step Workflow:
-
Treatment: Treat C57BL/6 mice with 3AC (20 mg/kg, i.p.) daily for 5–7 days.
-
Harvest: Collect spleen and lymph nodes; prepare single-cell suspensions.
-
Staining Panel:
-
Gating Strategy:
-
MDSCs: Gate on Live
CD11b+ Gr-1 High (G-MDSC) vs Gr-1 Int (M-MDSC). Expect >2-fold increase in Gr-1 High. -
Tregs: Gate on Live
CD4+ CD25+ Foxp3+. Expect significant increase in frequency.
-
Functional Suppression Assay (In Vitro)
To prove the function of 3AC-induced cells (not just phenotype):
-
Isolate: Sort CD11b+Gr-1+ cells from 3AC-treated spleens (MACS or FACS).
-
Co-culture: Plate sorted MDSCs with CFSE-labeled responder T cells (CD4+ or CD8+) at ratios of 1:1, 1:2, and 1:4.
-
Stimulate: Add anti-CD3/CD28 beads to activate T cells.
-
Readout: Measure CFSE dilution (proliferation) by flow cytometry after 72 hours. 3AC-induced MDSCs should suppress T-cell division significantly more than vehicle controls.
References
-
SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells Source:[2] Journal of Immunology / NIH URL:[Link]
-
Inhibition of lipid phosphatase SHIP1 expands myeloid-derived suppressor cells and attenuates rheumatoid arthritis in mice Source: American Journal of Physiology-Cell Physiology URL:[Link]
-
SHIP1 inhibition via 3-alpha-amino-cholestane enhances protection against Leishmania infection Source: Cytokine (PubMed) URL:[Link]
-
SHIP-1 regulates the differentiation and function of Tregs via inhibiting mTORC1 activity Source: Cellular and Molecular Life Sciences URL:[Link]
-
T cell-specific deletion of the inositol phosphatase SHIP reveals its role in regulating Th1/Th2 and cytotoxic responses Source: PNAS URL:[Link]
Sources
- 1. Inhibition of lipid phosphatase SHIP1 expands myeloid-derived suppressor cells and attenuates rheumatoid arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol-Ester Transfer Protein Alters M1 and M2 Macrophage Polarization and Worsens Experimental Elastase-Induced Pulmonary Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myeloid Specific Ablation of SHIP1 Boosts ex vivo Expansion and Regulatory Function of Myeloid-Derived Suppressor Cells in Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
role of 3alpha-aminocholestane in microglial activation
The Role of 3 -Aminocholestane (3AC) in Microglial Activation
Modulating PI3K/Akt Signaling for Phagocytic Competence and Inflammatory Regulation[1]
Executive Summary
3
For drug development professionals and neuroscientists, 3AC represents a critical tool compound. Its application in microglia results in a distinct dual-phenotype :
-
Enhanced Phagocytic Efficiency: Upregulation of lysosomal activity and clearance of amyloid-beta (A
) and cellular debris.[1] -
Hyper-Inflammatory Priming: Potentiation of the NLRP3 inflammasome and increased secretion of pro-inflammatory cytokines (IL-1
, TNF- ) upon stimulation.[1]
This guide delineates the molecular mechanism, functional consequences, and validated experimental protocols for utilizing 3AC in microglial research.
Part 1: Molecular Mechanism of Action[1]
The SHIP1 "Brake" Hypothesis
Under homeostatic conditions, SHIP1 restricts immune cell activation by hydrolyzing the 5-phosphate from Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) , converting it to Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) .[1]
-
PIP3 recruits Pleckstrin Homology (PH) domain-containing proteins (e.g., Akt/PKB , Btk , PLC
2 ) to the plasma membrane, driving activation.[1] -
SHIP1 depletes the PIP3 pool, terminating this signal.
3AC-Mediated Inhibition
3AC binds to the phosphatase domain of SHIP1, sterically hindering substrate access.
-
Result: Accumulation of membrane PIP3.
-
Downstream Effect: Sustained phosphorylation of Akt (p-Akt S473/T308) and enhanced calcium flux via PLC
2.[1]
Signaling Pathway Visualization
The following diagram illustrates the divergence in signaling between Homeostatic (SHIP1 Active) and 3AC-Treated (SHIP1 Inhibited) states.
Figure 1: Mechanism of 3AC action. Inhibition of SHIP1 prevents PIP3 hydrolysis, sustaining Akt signaling which drives both phagocytic competence and inflammatory priming.
Part 2: Functional Impact on Microglia[3][4][5][6]
The application of 3AC induces a complex phenotype that cannot be strictly categorized as M1 (pro-inflammatory) or M2 (anti-inflammatory).[1] Instead, it represents a state of High-Efficiency Activation .
1. Phagocytosis and Clearance (Therapeutic Potential)
SHIP1 acts as a negative regulator of phagocytosis.[1][3][4] By inhibiting SHIP1, 3AC enhances the engulfment of:
-
Amyloid-Beta (A
) Plaques: 3AC treatment in Inpp5d-deficient models or cell lines increases the uptake of A 1-42.[1] -
Apoptotic Neurons: Enhanced clearance of cellular debris via TREM2-dependent pathways (SHIP1 normally restricts TREM2 signaling).[1]
-
Mechanism: Increased PIP3 levels at the phagocytic cup facilitate actin polymerization and membrane extension.
2. Inflammatory Priming (Risk Factor)
While enhanced phagocytosis is desirable in Alzheimer's Disease (AD), 3AC also lowers the threshold for inflammatory activation.[1]
-
NLRP3 Inflammasome: 3AC exacerbates NLRP3 assembly and activation in response to priming signals (e.g., LPS) and triggers (e.g., ATP/A
).[1] -
Cytokine Release: Significant elevation of IL-1
, IL-6, and TNF- compared to controls.
Data Summary: 3AC vs. SHIP1 Agonists
The following table contrasts 3AC (Inhibitor) with AQX-1125 (Agonist) to clarify their opposing roles.
| Feature | 3 | AQX-1125 (Rosiptor) |
| Target Action | SHIP1 Inhibitor | SHIP1 Activator |
| PIP3 Levels | Increased ( | Decreased ( |
| Akt Phosphorylation | Sustained/High | Suppressed |
| Microglial Phenotype | Hyper-Activated | Resolving / Homeostatic |
| Phagocytosis | Enhanced (Aggressive clearance) | Modulated / Controlled |
| Cytokine Release | Increased (Pro-inflammatory risk) | Decreased (Anti-inflammatory) |
| Primary Utility | Investigating signaling thresholds; Boosting clearance mechanisms.[1] | Treating chronic inflammation (e.g., IC/BPS, Asthma).[1] |
Part 3: Experimental Protocols
Scientific Integrity Note: 3AC is highly hydrophobic.[1] Proper solubilization is critical for reproducible data.[1] It is often dissolved in ethanol or DMSO. Controls must include the vehicle at the same final concentration.
Protocol A: Assessing Microglial Phagocytosis In Vitro
Objective: To measure the effect of 3AC on the uptake of fluorescently labeled A
-
Preparation:
-
Seed BV2 microglia at
cells/well in a 24-well plate. -
Allow adherence for 12–24 hours in DMEM + 10% FBS.[1]
-
-
Drug Treatment (The Variable):
-
Stimulation:
-
Add HiLyte™ Fluor 488-labeled A
1-42 (1 g/mL) or pHrodo™ Red bioparticles.[1] -
Incubate for 2–4 hours at 37°C.
-
-
Analysis:
Protocol B: Measuring Inflammasome Activation (Western Blot)
Objective: To confirm 3AC-mediated enhancement of the NLRP3 pathway.[1]
-
Priming:
-
Treat microglia with LPS (100 ng/mL) for 3 hours.[1]
-
-
Inhibition:
-
Add 3AC (5
M) for the final 1 hour of LPS priming.
-
-
Activation:
-
Add ATP (5 mM) for 45 minutes to trigger the inflammasome.[1]
-
-
Lysis & Blotting:
Experimental Workflow Diagram
Figure 2: Standardized workflow for evaluating 3AC effects on microglial function.
Part 4: Therapeutic Implications & References[1][9][10][11]
The modulation of SHIP1 by 3AC highlights a critical balance in neurodegenerative therapy. While SHIP1 agonists (like AQX-1125) are explored to dampen neuroinflammation, SHIP1 inhibitors (like 3AC) suggest that some level of pathway activation is necessary for the clearance of protein aggregates (A
Key Takeaway: 3AC is not currently a clinical candidate due to its pro-inflammatory risks and steroid-like structure, but it serves as the primary proof-of-concept molecule for validating SHIP1 as a "druggable" target for enhancing microglial clearance mechanisms.[1]
References
-
Pedicone, C. et al. (2020).[1] Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis.[1][4] Journal of Cell Science. Link
- Validates that SHIP1 inhibition enhances microglial phagocytosis and lysosomal activity.
-
Stenton, G. R. et al. (2013).[1] Characterization of AQX-1125, a small-molecule SHIP1 activator. British Journal of Pharmacology.[1] Link
-
Kerr, W. G. (2011).[1] Inhibitor of the SH2 domain-containing inositol 5-phosphatase (SHIP).[1][2] U.S. Patent Applications.
- Describes the chemical structure and synthesis of 3alpha-aminocholestane (3AC).
-
Gaber, T. et al. (2023).[1] SHIP1 Modulates the NLRP3 Inflammasome in Microglia. Alzheimer's Research & Therapy.[1][6][7]
-
IUPHAR/BPS Guide to Pharmacology. 3alpha-aminocholestane Ligand Page. Link[1]
- Authoritative source for chemical properties and target selectivity.
Sources
- 1. 3 alpha-aminocholestane | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Microglial function, INPP5D/SHIP1 signaling, and NLRP3 inflammasome activation: implications for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Modulating the Akt-mTOR Axis via 3α-Aminocholestane: Mechanistic Insights and Therapeutic Protocols
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Lipid signaling, Phosphatase Inhibition, Oncology, and Immunometabolism
Introduction: The Lipid Signaling Paradox
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cellular metabolism, survival, and proliferation. Historically, lipid phosphatases like SHIP1 (SH2 domain-containing inositol-5'-phosphatase 1) have been viewed strictly as negative regulators of this pathway, counteracting PI3K by hydrolyzing PtdIns(3,4,5)P3 (PIP3) into PtdIns(3,4)P2 (PIP2).
However, advanced lipidomics and targeted pharmacological interventions have revealed a more complex reality: the pleckstrin homology (PH) domain of Akt can be recruited and activated by both PIP3 and PIP2. Enter 3α-aminocholestane (3AC) , a synthetic aminosteroidal compound and potent, selective inhibitor of SHIP1[1]. By blocking the conversion of PIP3 to PIP2, 3AC acts as a precision tool to manipulate the Akt-mTOR axis. As a Senior Application Scientist, I have structured this guide to explore how 3AC exerts highly context-dependent, divergent effects on Akt-mTOR signaling—driving apoptosis in hematologic malignancies while hyperactivating immunometabolism in macrophages.
Mechanistic Divergence: Causality in 3AC Application
The functional outcome of 3AC-mediated SHIP1 inhibition depends entirely on the cell type's reliance on specific phosphoinositides for Akt activation.
Context A: The Oncological Paradox (Multiple Myeloma)
In certain hematologic malignancies like Multiple Myeloma (MM), cells exhibit a paradoxical reliance on PIP2 for sustained Akt activation. In these tumors, SHIP1 acts as a proto-oncogene by constantly supplying PIP2[2].
-
Mechanism: When 3AC inhibits SHIP1, the cellular pool of PIP2 is rapidly depleted. Without PIP2 to anchor Akt to the plasma membrane, the Akt-mTOR survival signal collapses.
-
Outcome: 3AC treatment arrests MM cells in the G0/G1 or G2/M phases of the cell cycle, leading to robust caspase activation and apoptosis[2].
Context B: The Immunological Booster (Trained Immunity)
In innate immune cells (e.g., macrophages), SHIP1 functions as a classic negative regulator. Here, Akt activation is primarily driven by PIP3 .
-
Mechanism: During the induction of "trained immunity" (innate immune memory) via stimuli like β-glucan, PI3K generates PIP3. By applying 3AC, SHIP1 is inhibited, preventing the degradation of PIP3[3].
-
Outcome: The abnormal accumulation of PIP3 hyperactivates the Akt-mTOR-HIF1α axis. This signaling cascade forces a metabolic shift toward aerobic glycolysis, inducing epigenetic reprogramming that results in a heightened release of TNF-α upon secondary infection (e.g., Leishmania or bacterial challenge)[4][5].
Fig 1. 3AC modulation of the PIP3/PIP2 lipid signaling and Akt-mTOR axis.
Quantitative Data Summary
Understanding the pharmacological profile of 3AC is critical for experimental design. The table below synthesizes the quantitative benchmarks for 3AC application across different models[1][2][5].
| Parameter | Value / Observation | Biological Context | Source |
| Chemical Formula | C27H49N | Molecular Identity | PubChem[6] |
| Biochemical IC50 | 2.5 μM | Cell-free SHIP1 SH2 domain assay | TargetMol[1] |
| Cellular IC50 | ~13.5 μM | Macrophage trained immunity model | Brooks et al.[5] |
| Cell Cycle Impact | G0/G1 or G2/M Arrest | Multiple Myeloma (MM) cell lines | PubMed[2] |
| Cytokine Output | Dose-dependent TNF-α ↑ | β-glucan trained BMDMs + LPS | ResearchGate[5] |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. They incorporate critical wash steps and specific readouts to confirm that the observed Akt-mTOR modulation is directly attributable to 3AC.
Protocol A: Assessing 3AC-Induced Akt-mTOR Suppression in Multiple Myeloma
Objective: Validate the depletion of PIP2-dependent Akt signaling and subsequent apoptosis.
-
Cell Culture & Seeding: Seed OPM2 or standard MM cell lines at
cells/mL in RPMI-1640 supplemented with 10% FBS. -
Compound Preparation: Reconstitute 3AC powder in DMSO to create a 10 mM stock[1]. Dilute in culture media to achieve working concentrations of 0, 2.5, 5, and 10 μM. Ensure final DMSO concentration does not exceed 0.1%.
-
Treatment Window: Incubate cells with 3AC for 48 hours at 37°C, 5% CO2.
-
Lysis & Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving p-Akt and p-mTOR).
-
Western Blotting:
-
Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Probe for p-Akt (Ser473) , Total Akt , p-mTOR (Ser2448) , and Cleaved Caspase-3 .
-
-
Validation Check: A successful assay will show a dose-dependent decrease in p-Akt/p-mTOR and an increase in Cleaved Caspase-3, confirming the oncological paradox mechanism[2].
Protocol B: 3AC-Enhanced Trained Immunity in Macrophages
Objective: Validate the hyperactivation of the Akt-mTOR-HIF1α axis leading to enhanced cytokine production.
-
Macrophage Isolation: Harvest Bone Marrow-Derived Macrophages (BMDMs) from BALB/c mice and culture in RPMI containing M-CSF for 7 days.
-
Training Phase (Day 0): Seed BMDMs at
cells/well in a 96-well plate. Treat with β-glucan (1 μg/mL) in the presence of 3AC (titrated from 1 μM to 15 μM)[5]. -
Wash & Rest Phase (Day 1 - Day 5): After 24 hours, wash the cells twice with warm PBS to remove β-glucan and 3AC. This step is mandatory to prove epigenetic memory rather than acute stimulation. Culture in standard media for 5 days.
-
Secondary Challenge (Day 6): Stimulate the resting cells with LPS (10 ng/mL) for 24 hours.
-
Readout (Day 7): Collect supernatants and quantify TNF-α via ELISA.
-
Validation Check: 3AC-treated wells should exhibit a statistically significant, dose-dependent increase in TNF-α compared to cells trained with β-glucan alone, confirming Akt-mTOR-driven metabolic rewiring[3][5].
Fig 2. In vitro workflow for 3AC-enhanced trained immunity in macrophages.
Conclusion
3α-aminocholestane (3AC) is far more than a simple inhibitor; it is a context-dependent modulator of the Akt-mTOR signaling network. By understanding the distinct roles of PIP3 and PIP2 in different cellular microenvironments, researchers can leverage 3AC either to induce apoptosis in hematologic cancers or to therapeutically boost innate immune responses against infectious diseases like Leishmania[4]. Strict adherence to the provided protocols will ensure robust, reproducible manipulation of this critical lipid signaling axis.
References
- TargetMol. "3α-Aminocholestane | Phosphatase - TargetMol: Product Introduction." TargetMol.
- National Institutes of Health (NIH). "3Alpha-aminocholestane | C27H49N | CID 10872780 - PubChem." PubChem.
- National Institutes of Health (NIH) / PubMed. "Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer." PubMed.
- National Institutes of Health (NIH) / PubMed. "SHIP1 inhibition via 3-alpha-amino-cholestane enhances protection against Leishmania infection." PubMed.
- ResearchGate. "Pharmacological Inhibition of SHIP-1 Enhances Trained Immunity." ResearchGate.
- University of Amsterdam (UvA). "Chapter 5: Regulating trained immunity with nanomedicine - Research Explorer." UvA.
Sources
- 1. 3α-Aminocholestane | Phosphatase | TargetMol [targetmol.com]
- 2. Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.uva.nl [pure.uva.nl]
- 4. SHIP1 inhibition via 3-alpha-amino-cholestane enhances protection against Leishmania infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3Alpha-aminocholestane | C27H49N | CID 10872780 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
3alpha-aminocholestane synthesis from cholestane precursors
Application Note: Stereoselective Synthesis of 3 -Aminocholestane
Executive Summary
This guide details the stereoselective synthesis of 3
The workflow proceeds via three distinct stages:
-
Activation: Conversion of the 3
-hydroxyl to a sulfonate ester leaving group (Tosylate). -
Inversion: Nucleophilic displacement with azide (
) to install the 3 -azide.[1] -
Reduction: Chemoselective reduction of the azide to the target amine.
Target Audience: Medicinal chemists and chemical biologists developing cationic steroid antimicrobials (CSAs) or membrane-active probes.[1][2]
Strategic Rationale: The Stereochemical Challenge
In the 5
-
3
(Equatorial): Thermodynamically favored.[1] -
3
(Axial): Sterically crowded (1,3-diaxial interactions with C1 and C5 protons).
Direct reductive amination of cholestan-3-one typically yields the 3
Mechanistic Pathway Visualization
Figure 1: Synthetic workflow leveraging Walden inversion to achieve axial selectivity.
Experimental Protocols
Phase 1: Activation (Synthesis of Cholestan-3 -yl Tosylate)
Objective: Convert the poor hydroxyl leaving group into a potent tosylate leaving group without altering stereochemistry.[1]
-
Reagents: 5
-Cholestan-3 -ol (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.5 eq), Pyridine (solvent/base).[1] -
Key Insight: Use freshly recrystallized TsCl. Impure TsCl contains p-toluenesulfonic acid, which can cause premature elimination to cholest-2-ene.
Procedure:
-
Dissolve 5
-cholestan-3 -ol (10 mmol) in anhydrous pyridine (50 mL) under Argon. -
Cool to 0°C in an ice bath.
-
Add TsCl (15 mmol) portion-wise.
-
Allow the reaction to stir at 4°C (cold room or fridge) for 16–24 hours. Do not heat , as this promotes elimination.
-
Workup: Pour the mixture into ice-water (200 mL). The product will precipitate.
-
Filter the white solid and wash copiously with water to remove pyridine.
-
Purification: Recrystallize from Acetone/Methanol.
-
QC Point:
H NMR should show a retention of the axial proton signal at C3 (broad multiplet) and aromatic tosyl signals.
Phase 2: Stereochemical Inversion (Azidation)
Objective: Displace the tosylate with azide via S
-
Reagents: Cholestan-3
-yl Tosylate (1.0 eq), Sodium Azide (5.0 eq), DMF (anhydrous).[1] -
Conditions: 80–100°C, 4–6 hours.[1]
Procedure:
-
Safety Setup: Use a blast shield. Ensure no halogenated solvents are present in the hood.
-
Dissolve the Tosylate (from Phase 1) in anhydrous DMF (10 mL/g).
-
Add
(5 equivalents). The azide will not fully dissolve initially. -
Heat to 100°C. The reaction relies on the high energy of the transition state to overcome the steric hindrance of the axial attack.
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The non-polar azide moves significantly faster than the tosylate.
-
Workup: Cool to room temperature. Pour into water. Extract with Diethyl Ether (Et
O) or Ethyl Acetate. -
Wash organic layer with brine, dry over
, and concentrate. -
Result: Crude 3
-azido-5 -cholestane.[1]
Phase 3: Staudinger Reduction to Amine
Objective: Reduce the azide to the primary amine without affecting the stereochemistry.
Choice of Method: Lithium Aluminum Hydride (LAH) is effective but messy.[1] The Staudinger reduction (
-
Reagents: 3
-Azide (1.0 eq), Triphenylphosphine ( , 2.0 eq), THF/Water (10:1).[1]
Procedure:
-
Dissolve 3
-azide in THF. -
Add
(2 eq). Gas evolution ( ) will be observed as the phosphazide forms.[1] -
Stir at Room Temperature for 2 hours.
-
Add water (1 mL per mmol substrate) to hydrolyze the iminophosphorane intermediate.[1]
-
Heat to reflux for 2 hours to ensure completion.
-
Workup: Concentrate THF. Acidify residue with 1M HCl (to protonate the amine). Wash the aqueous acidic layer with Ether (removes
and ). -
Basify the aqueous layer with 1M NaOH (pH > 12). Extract the free amine into Ether/DCM.
-
Isolation: Dry and concentrate to yield 3
-aminocholestane.
Quality Control & Validation (Self-Validating System)
The success of this synthesis hinges on proving the stereochemical inversion. NMR spectroscopy provides a definitive "Self-Validating" check based on the Karplus relationship.
The Rule (Width at Half-Height)
The C3 proton signal is the diagnostic marker.[1]
| Isomer | C3 Substituent Orientation | C3 Proton Orientation | Coupling Constants ( | Signal Appearance ( |
| 3 | Equatorial | Axial | Broad Triplet/Multiplet ( | |
| 3 | Axial (Target) | Equatorial | Narrow Multiplet ( |
Validation Step: Acquire a
-
Pass: Signal is a narrow multiplet (resembling a singlet or broad singlet).[1]
-
Fail: Signal is a wide triplet (indicating you made the thermodynamic 3
product or failed to invert).
Troubleshooting & Decision Tree
Figure 2: QC Decision Tree for product analysis.
References
-
Savage, P. B., et al. (2002). "Antibacterial properties of cationic steroid antibiotics." FEMS Microbiology Letters, 217(1), 1-7. Link
- Context: Establishes the biological relevance of 3 -amino steroids as membrane-active agents.
-
Smith, L. L. (1984).[1] "Cholesterol autoxidation." Plenum Press.
- Context: Definitive source on cholestane numbering and stereochemical conventions.
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link
-
Context: Foundational reference for the alternative inversion strategy (Mitsunobu) if the Tosylate route fails.[1]
-
-
Gough, R., et al. (2003). "3-Azido- and 3-amino-5alpha-cholestanes."[2] Journal of Chemical Research.
- Context: Specific spectral data (NMR/IR) for identifying 3 vs 3 azides and amines in the cholestane series.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical Synthesis of 3β-Amino-5-Cholestene and Related 3β-Halides Involving i-Steroid and Retro-i-Steroid Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
Application Note: Optimization and Formulation of 3α-Aminocholestane (3AC) Stock Solutions
Target Audience: Formulation Scientists, Pharmacologists, and Preclinical Development Teams Focus: Overcoming steroidal hydrophobicity in DMSO and downstream aqueous formulations.
Mechanistic Context: The Role of 3AC in Lipid Signaling
3α-Aminocholestane (3AC) is a highly selective, cell-permeable inhibitor of the SH2 domain-containing inositol-5′-phosphatase 1 (SHIP1)[1]. By inhibiting SHIP1 (IC50 ~2.5 µM), 3AC prevents the hydrolysis of the active signaling lipid PI(3,4,5)P3 into PI(3,4)P2[2]. This targeted enzymatic blockade modulates the PI3K/AKT signaling axis, which has profound implications for immune regulation, boosting myeloid immunoregulatory (MIR) cell populations, and suppressing multiple myeloma (MM) cell growth in vivo[1][3].
Diagram 1: 3AC mechanism of action inhibiting SHIP1 to sustain PI(3,4,5)P3 downstream signaling.
The Solvation Paradox: Free Base vs. Hydrochloride Salt
A critical failure point in preclinical workflows involving 3AC is its preparation in Dimethyl Sulfoxide (DMSO). Researchers frequently report that 3AC is "insoluble" in DMSO (<1 mg/mL)[1][3]. This is due to a fundamental thermodynamic barrier: the 3AC free base consists of a highly lipophilic, rigid C27 cholestane backbone[4]. The free amine lacks sufficient hydrogen-bonding capacity to overcome the strong dipole-dipole network of pure DMSO, resulting in a high energetic penalty for cavity formation in the solvent.
The Causality of the Solution: To successfully utilize DMSO as a primary vehicle, the compound must be synthesized or purchased as a Hydrochloride (HCl) salt [2]. Protonation of the 3α-amino group introduces a formal positive charge, enabling robust ion-dipole interactions with the highly polarized sulfoxide oxygen of DMSO. This dramatically lowers the free energy of solvation, allowing stock concentrations up to 20 mg/mL[2][5]. If only the free base is available, Ethanol must be used as the primary solvent (up to 50 mg/mL with sonication)[1].
Quantitative Physicochemical Data
| Parameter | 3AC (Free Base) | 3AC (HCl Salt) |
| Chemical Formula | C₂₇H₄₉N[3] | C₂₇H₄₉N · HCl[2] |
| Molecular Weight | 387.7 g/mol [4] | ~424.2 g/mol |
| Primary Target | SHIP1 (IC50 ~2.5 µM)[1][5] | SHIP1 (IC50 ~2.5 µM)[1][5] |
| Solubility in DMSO | < 1 mg/mL (Insoluble)[1][3] | Up to 20 mg/mL (~47 mM)[2][5] |
| Solubility in Ethanol | 50 mg/mL (Requires Sonication)[1] | Soluble |
| Storage Temperature | -20°C (Powder), -80°C (Solvent)[1][5] | -20°C (Powder), -80°C (Solvent)[1][5] |
Formulation Decision Tree & Workflows
Diagram 2: Decision matrix for 3AC solubilization based on salt form and downstream application.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Causality is built into the steps: if a solution turns turbid at any point, the thermodynamic limits of the solvent system have been breached, indicating either moisture contamination or improper order of addition.
Protocol A: Preparation of a 10 mM Master Stock in DMSO (HCl Salt Only)
Note: Do not attempt this protocol with the 3AC free base.
-
Thermal Equilibration (Quality Control): Remove the 3AC (HCl salt) vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.
-
Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because water acts as a potent anti-solvent for steroids, even trace moisture will permanently crash the compound out of the DMSO solution.
-
-
Solvent Addition: Add anhydrous, argon-purged DMSO (≥99.9% purity) to achieve a 10 mM concentration (e.g., 4.24 mg of 3AC-HCl in 1.0 mL DMSO).
-
Kinetic Disruption: Vortex vigorously for 60 seconds. Transfer the vial to a water bath sonicator set to 37°C and sonicate for 5–10 minutes[1].
-
Causality: The rigid crystalline lattice of the cholestane backbone requires both thermal energy and the cavitation forces of sonication to fully dissociate into the solvent matrix.
-
-
Visual Validation: Hold the vial against a light source. The solution must be 100% optically clear. Any opalescence indicates micro-precipitation.
-
Storage: Aliquot into single-use amber vials and store at -80°C[1]. 3AC in DMSO is stable for up to 6 months under these conditions[3].
Protocol B: Preparation of an In Vivo Working Solution (Micellar Co-Solvent System)
Direct dilution of the DMSO stock into aqueous buffers (like PBS or Saline) will cause immediate precipitation of 3AC. To administer 3AC in vivo (e.g., intraperitoneal injection in NSG mice)[1], a micellar co-solvent cascade must be used[5].
Formulation Ratio: 10% DMSO Stock + 40% PEG300 + 5% Tween 80 + 45% Saline[5].
-
Primary Solvation: Pipette 100 µL of the 10 mM 3AC DMSO stock into a sterile microcentrifuge tube.
-
Dielectric Bridging: Add 400 µL of PEG300. Vortex thoroughly for 30 seconds until completely clear.
-
Causality: PEG300 acts as an intermediate dielectric bridge, preventing the hydrophobic shock that occurs when transitioning from pure DMSO to water.
-
-
Micellar Encapsulation: Add 50 µL of Tween 80. Vortex vigorously.
-
Causality: Tween 80 is a non-ionic surfactant. It coats the 3AC molecules, forming protective micelles that keep the steroid core shielded from the aqueous phase.
-
-
Aqueous Transition: Dropwise, add 450 µL of 0.9% Saline while continuously vortexing the tube[1].
-
Self-Validation: If the saline is added too quickly, localized pockets of high water concentration will collapse the micelles, causing irreversible precipitation. A successful preparation yields a completely clear, slightly viscous solution ready for immediate injection.
-
References
- MedChemExpress. "3α-Aminocholestane | Phosphatase Inhibitor". MedChemExpress.
- TargetMol. "3α-Aminocholestane | Phosphatase". TargetMol.
- Peddibhotla, S., et al. "Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models". PMC - NIH.
- PubChem. "3 alpha-aminocholestane". National Institutes of Health.
- PubChem. "3Alpha-aminocholestane | C27H49N | CID 10872780". National Institutes of Health.
- Merck Millipore. "SHIP1 Inhibitor, 3AC - Calbiochem | 565835". Merck.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 3Alpha-aminocholestane | C27H49N | CID 10872780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3α-Aminocholestane | Phosphatase | TargetMol [targetmol.com]
Application Note: In Vitro SHIP1 Phosphatase Assay Protocol Using the Selective Inhibitor 3AC
Target Audience: Researchers, assay development scientists, and pharmacologists. Applications: High-throughput screening (HTS), hit-to-lead optimization, and mechanistic profiling of inositol 5-phosphatase modulators.
Introduction & Mechanistic Grounding
The SH2-containing inositol polyphosphate 5-phosphatase 1 (SHIP1) is a critical lipid phosphatase predominantly expressed in hematopoietic cells. It functions as an endogenous negative regulator of the PI3K/AKT signaling pathway by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate[PI(3,4,5)P3] to generate PI(3,4)P2[1]. Because SHIP1 limits immune regulatory cell expansion and promotes the survival of certain hematopoietic cancer cells, targeted inhibition of SHIP1 has emerged as a promising therapeutic strategy for enhancing allogeneic transplantation and treating hematologic malignancies[2].
3α-Aminocholestane (3AC) is a cell-permeable, steroidal small molecule that selectively inhibits SHIP1 over its paralog SHIP2 and the tumor suppressor PTEN[2][3]. Developing a robust in vitro assay to evaluate 3AC and its derivatives requires a precise understanding of enzyme kinetics, lipid substrate handling, and appropriate detection chemistries.
Fig 1: SHIP1-mediated PI(3,4,5)P3 dephosphorylation pathway and targeted inhibition by 3AC.
Assay Principle: The Malachite Green System
Evaluating lipid phosphatases in vitro is historically challenging due to the highly hydrophobic nature of physiological phospholipid substrates, which form micelles and introduce complex interfacial kinetics.
The Causality of Assay Design: To create a self-validating and highly reproducible system, this protocol utilizes PI(3,4,5)P3-diC8 , a synthetic, short-chain (8-carbon) water-soluble lipid analog[4]. This eliminates the need for lipid vesicles. As SHIP1 hydrolyzes the 5-phosphate from PI(3,4,5)P3-diC8, free inorganic phosphate (Pi) is released.
Detection is achieved using a Malachite Green/Molybdate reagent . The highly acidic nature of this reagent serves a dual purpose: it instantaneously denatures the SHIP1 enzyme (quenching the reaction) and reacts with the liberated Pi to form a stable, green phosphomolybdate complex that absorbs strongly at 620 nm[4][5].
Quantitative Data & Kinetic Parameters
To ensure the assay is properly tuned for competitive or mixed inhibition profiling, the substrate concentration should be maintained near the Michaelis constant (
| Parameter | Value | Clinical / Experimental Significance |
| Enzyme | Recombinant Human SHIP1 (Catalytic Domain) | 50 nM final concentration provides a linear initial rate. |
| Substrate | PI(3,4,5)P3-diC8 | Water-soluble analog; prevents micelle-induced artifacts. |
| 36.9 ± 0.3 μM | Optimal assay substrate concentration is ~45 μM. | |
| 3.1 ± 0.1 s⁻¹ | Indicates rapid substrate turnover requiring precise timing. | |
| 3AC IC₅₀ | 10.0 – 22.4 μM | Validated reference baseline for screening novel analogs. |
| Assay Z'-Factor | 0.84 | >0.5 indicates a highly robust assay suitable for HTS. |
Reagents and Buffer Preparation
Expert Insight: A common pitfall in SHIP1 assay development is compound precipitation. 3AC is completely insoluble in DMSO [6]. Attempting to dissolve 3AC in DMSO will result in false negatives. It must be dissolved in 100% Ethanol[2][6].
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 2.0 mM MgCl₂. (Causality: Mg²⁺ is an absolute requirement for the catalytic mechanism of inositol 5-phosphatases[5].)
-
Enzyme Stock: Recombinant SHIP1 catalytic domain, diluted in Assay Buffer to 100 nM (will be 50 nM final in reaction).
-
Substrate Stock: 1 mM PI(3,4,5)P3-diC8 reconstituted in ddH₂O.
-
Inhibitor (3AC) Stock: 10 mM in 100% Ethanol[2].
-
Detection Reagent: Malachite Green Assay Kit (e.g., Echelon Biosciences K-1500)[4].
Step-by-Step Experimental Protocol
Fig 2: Sequential workflow for the in vitro Malachite Green SHIP1 phosphatase assay.
Phase 1: Preparation and Pre-Incubation
-
Prepare 3AC Dilutions: Generate a 10-point serial dilution of 3AC in 100% ethanol. Dilute these intermediate stocks 1:20 into Assay Buffer to yield 5X working solutions (ensuring final ethanol concentration in the assay remains ≤1% to prevent enzyme denaturation).
-
Plate Setup: To a clear, flat-bottom 96-well or 384-well microplate, add 10 µL of the 5X 3AC working solution (or 1% ethanol vehicle for positive controls) to the respective wells.
-
Enzyme Addition: Add 20 µL of the 100 nM SHIP1 enzyme solution to the wells.
-
Pre-Incubation: Incubate the plate at 25°C for 15 minutes. (Causality: This step allows the inhibitor to reach binding equilibrium with the enzyme prior to the introduction of the competing substrate.)
Phase 2: Reaction Initiation
-
Substrate Addition: Initiate the reaction by adding 20 µL of 112.5 µM PI(3,4,5)P3-diC8 solution (diluted in Assay Buffer) to all wells.
-
Final Reaction Volume: 50 µL.
-
Final Concentrations: 50 nM SHIP1, 45 µM PI(3,4,5)P3-diC8, varying [3AC].
-
-
Incubation: Allow the reaction to proceed for exactly 5 minutes at 25°C[5]. (Causality: The 5-minute window ensures the reaction remains in the linear initial velocity phase, preventing substrate depletion from skewing the IC₅₀ calculation.)
Phase 3: Termination and Detection
-
Quenching: Rapidly add 100 µL of Malachite Green working reagent to all wells[5]. Do not shake vigorously; mix by gently tapping the plate[7].
-
Color Development: Incubate at room temperature for 15 to 30 minutes to allow the green phosphomolybdate complex to fully mature[7].
-
Readout: Measure the absorbance at 620 nm using a microplate reader[4].
Self-Validating System Controls
To ensure the scientific integrity of the assay, every plate must include the following internal controls:
-
Enzyme Activity Control (100% Activity): Enzyme + Substrate + 1% Ethanol vehicle. Establishes the maximum uninhibited signal (
). -
Background Hydrolysis Control (0% Activity): Assay Buffer + Substrate + 1% Ethanol vehicle (No Enzyme). Accounts for any spontaneous non-enzymatic hydrolysis of the PIP3 substrate. This value is subtracted from all experimental wells.
-
Phosphate Standard Curve: A serial dilution of inorganic phosphate (e.g., 0 to 2,000 pmol/well)[4]. (Causality: Converting raw absorbance units to absolute moles of phosphate ensures that day-to-day variations in Malachite Green reagent sensitivity do not impact the calculated kinetic rates.)
References
-
Brooks, R., et al. (2010). "SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells." The Journal of Immunology. Available at:[Link]
-
Li, X., et al. (2019). "Discovery and evaluation of novel SHIP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
-
Pedicone, C., et al. (2025). "Functional Characterization of the SHIP1-Domains Regarding Their Contribution to Inositol 5-Phosphatase Activity." International Journal of Molecular Sciences. Available at:[Link]
Sources
- 1. Functional Characterization of the SHIP1-Domains Regarding Their Contribution to Inositol 5-Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Malachite Green Assay Kit - Echelon Biosciences [echelon-inc.com]
- 5. Discovery and evaluation of novel SHIP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3AC ≥98% (1H-NMR), solid, SHIP1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. interchim.fr [interchim.fr]
Application Note: In Vivo Dosing Strategies and Protocols for 3α-Aminocholestane (3AC) in Mouse Models
Executive Summary
3α-aminocholestane (3AC) is a first-in-class, small-molecule aminosteroid that selectively inhibits the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1)[1]. This application note provides a comprehensive framework for formulating and dosing 3AC in murine models, bridging the gap between its unique physicochemical properties and its targeted pharmacodynamics in oncology and immunology.
Pharmacological Rationale & Mechanism of Action
Unlike traditional kinase inhibitors that suppress cellular signaling, 3AC operates via targeted hyperactivation. SHIP1 normally acts as a negative regulator of the PI3K pathway by hydrolyzing PI(3,4,5)P3 into PI(3,4)P2[2]. By selectively inhibiting SHIP1 (IC50 ~2.5 μM) over its paralog SHIP2 and PTEN[3], 3AC drives a rapid accumulation of PIP3, leading to downstream AKT hyperactivation[4].
The Causality of Divergent Cellular Fates: Why does a single compound yield completely different outcomes depending on the tissue compartment?
-
Hematologic Malignancies (Multiple Myeloma, CLL, ALL): Cancer cells are addicted to baseline PI3K/AKT signaling for survival. However, 3AC-induced AKT hyperactivation pushes these cells past a critical signaling threshold, triggering a paradoxical stress response that results in G0/G1 or G2/M cell cycle arrest, caspase activation, and apoptosis[4][5].
-
Immune Compartment (MDSCs, Tregs, NK Cells): In non-malignant leukocytes, enhanced AKT signaling promotes survival, proliferation, and functional activation. In vivo, 3AC expands Myeloid-Derived Suppressor Cells (MDSCs) to attenuate autoimmune conditions like rheumatoid arthritis[6], enhances the suppressive function of Regulatory T cells (Tregs) via the mTORC1 axis[7], and lowers the activation threshold for Natural Killer (NK) cells[8].
Mechanism of 3AC-mediated SHIP1 inhibition driving AKT hyperactivation and divergent cellular fates.
Physicochemical Constraints & Formulation Strategies
3AC (CAS: 2206-20-4) is a highly lipophilic aminosteroid (Molecular Weight: 387.7 g/mol )[3]. Its poor aqueous solubility dictates that standard saline or PBS cannot be used as a primary solvent. We recommend two validated formulation strategies based on the experimental objective:
-
Strategy A: The Co-Solvent System (Clear Solution)
-
Best for: Precise Intraperitoneal (IP) dosing where immediate bioavailability is required (e.g., acute leukemia xenografts).
-
Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[9].
-
Causality: DMSO acts as the primary solubilizer to break the crystal lattice, PEG300 prevents precipitation upon aqueous dilution, and Tween 80 serves as a surfactant to maintain micellar stability in the bloodstream.
-
-
Strategy B: The Polymeric Suspension (Sustained Release)
-
Best for: Chronic dosing models (e.g., bone mass studies, arthritis) where sustained target engagement is preferred over Cmax peaks.
-
Composition: 0.3% Klucel (Hydroxypropylcellulose) in ddH2O[2][4].
-
Causality: Klucel increases the viscosity of the vehicle, creating a depot effect upon IP injection that slowly releases the lipophilic 3AC into systemic circulation over several hours.
-
In Vivo Dosing Guidelines
The following table summarizes validated quantitative dosing parameters across various murine models:
| Disease Model | Mouse Strain | Target Dose | Route | Dosing Frequency | Reference |
| Multiple Myeloma (OPM2) | NSG | 10 - 20 mg/kg | IP | Daily for 7 days, then 2x/week | [3][9] |
| Chronic Lymphocytic Leukemia | NSG | 20 mg/kg | IP | Daily or 3x/week | [4] |
| Ph+ Acute Lymphoblastic Leukemia | Xenograft | 50 mg/kg | IP | Daily | [3] |
| Rheumatoid Arthritis (CIA) | DBA/1 | 20 mg/kg | IP | Prophylactic or Therapeutic | [6] |
| Osteolineage / Bone Mass | C57BL/6J | 25 mg/kg | IP | 3x/week for 4-12 weeks | [2] |
| NK Cell Activation | C57BL/6 | 33 mg/kg | IP | Daily for 2 days | [8] |
Detailed Experimental Protocols
Protocol 1: Preparation of 3AC Co-Solvent Formulation (2 mg/mL)
This protocol generates a self-validating clear solution suitable for immediate IP injection.
-
Stock Preparation: Weigh 10 mg of 3AC powder and dissolve in 500 μL of pure DMSO to create a 20 mg/mL stock.
-
Causality: 3AC is highly hydrophobic; pure DMSO disrupts the crystal lattice efficiently without introducing aqueous shock[9].
-
-
Polymer Addition: Add 2.0 mL of PEG300 to the DMSO stock. Vortex vigorously for 30 seconds.
-
Causality: PEG300 acts as a co-solvent to encapsulate the drug, preventing it from crashing out when the aqueous phase is introduced.
-
-
Surfactant Integration: Add 250 μL of Tween 80. Vortex until the mixture is completely homogenous.
-
Aqueous Dilution: Dropwise, add 2.25 mL of sterile Saline (0.9% NaCl) or PBS while continuously vortexing.
-
Self-Validation Check: Inspect the final 5.0 mL solution under a direct light source. It must be optically clear. If turbidity is observed, sonicate in a water bath at 37°C for 5 minutes. Do not proceed with in vivo injection if particulates remain, as this can cause fatal microembolisms.
Protocol 2: In Vivo Administration and Xenograft Monitoring
-
Preparation: Warm the formulated 3AC solution to 37°C prior to injection.
-
Causality: Warming reduces the viscosity of the PEG300/Tween 80 mixture and prevents localized temperature shock in the peritoneal cavity, which can alter absorption kinetics.
-
-
Dosing Calculation: For a standard 20 mg/kg dose in a 25 g mouse, administer 250 μL of the 2 mg/mL solution[4][9].
-
Administration: Restrain the mouse and inject into the lower right quadrant of the abdomen using a 27G needle. Aspirate slightly prior to injection to ensure the needle has not penetrated the bowel or a blood vessel.
-
Pharmacodynamic Validation: To validate target engagement in vivo, harvest peripheral blood mononuclear cells (PBMCs) 4-6 hours post-injection. Perform flow cytometry for intracellular phospho-AKT (Ser473). A statistically significant elevation in p-AKT compared to vehicle-treated controls confirms successful systemic SHIP1 inhibition[4].
Expert Insights & Troubleshooting
-
Targeting Resistance: In multiple myeloma models, prolonged 3AC treatment may select for tumor cells with compensatory upregulation of SHIP2[9]. If efficacy wanes after 4-6 weeks of continuous dosing, consider profiling SHIP2 expression via Western blot or transitioning to a pan-SHIP1/2 inhibitor.
-
Toxicity Monitoring: While 3AC is well-tolerated up to 50 mg/kg[3], hyperactivation of AKT in the myeloid compartment can lead to transient splenomegaly due to MDSC expansion[6][10]. This is an on-target pharmacodynamic effect, not an adverse toxicological event, but should be accounted for during necropsy and organ weighing.
References
-
TargetMol. "3α-Aminocholestane | Phosphatase". TargetMol. URL: 9
-
Brooks, R., et al. "SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells". PubMed. URL: 10
-
Fuhler, G. M., et al. "Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer". PubMed. URL: 5
-
Iyer, S., et al. "SHIP1 Regulates MSC Numbers and Their Osteolineage Commitment by Limiting Induction of the PI3K/Akt/β-Catenin/Id2 Axis". PMC. URL: 2
-
Cayman Chemical. "3α-Aminocholestane (3AC, CAS Number: 2206-20-4)". Cayman Chemical. URL: 3
-
Amin, R., et al. "Targeted PI3K/AKT-hyperactivation induces cell death in chronic lymphocytic leukemia". PMC. URL: 4
-
"SHIP-1 regulates the differentiation and function of Tregs via inhibiting mTORC1 activity". D-NB.info. URL: 7
-
"US10702538B2 - Ship inhibition to induce activation of natural killer cells". Google Patents. URL:8
-
"Inhibition of lipid phosphatase SHIP1 expands myeloid-derived suppressor cells and attenuates rheumatoid arthritis in mice". PubMed. URL: 6
-
"SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late-onset Alzheimer's disease". PMC. URL: 1
Sources
- 1. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHIP1 Regulates MSC Numbers and Their Osteolineage Commitment by Limiting Induction of the PI3K/Akt/β-Catenin/Id2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Targeted PI3K/AKT-hyperactivation induces cell death in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of lipid phosphatase SHIP1 expands myeloid-derived suppressor cells and attenuates rheumatoid arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. US10702538B2 - Ship inhibition to induce activation of natural killer cells - Google Patents [patents.google.com]
- 9. 3α-Aminocholestane | Phosphatase | TargetMol [targetmol.com]
- 10. SHIP1 inhibition increases immunoregulatory capacity and triggers apoptosis of hematopoietic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
malachite green phosphate assay with 3alpha-aminocholestane
Application Note: Malachite Green Phosphate Assay for Characterizing -Aminocholestane (3AC) Activity
Method Variant:Abstract & Introduction
The aminosteroid
This protocol details the optimization of the Malachite Green Phosphate Assay for screening 3AC. We utilize the Polyvinyl Alcohol (PVA) stabilization method (Van Veldhoven & Mannaerts, 1987) rather than surfactant-heavy methods, as high detergent concentrations can form micelles that sequester steroidal inhibitors, skewing potency data.
Mechanism of Action
The assay relies on a coupled chemical quantification. The phosphatase enzyme (SHIP1) hydrolyzes the 5'-phosphate from the substrate (e.g.,
-
Enzymatic Reaction:
-
Complex Formation: In acidic conditions,
reacts with Ammonium Molybdate to form Phosphomolybdate . -
Chromophore Stabilization: Malachite Green (MG) binds Phosphomolybdate. The addition of PVA prevents the aggregation of this complex at low pH, maintaining a stable green chromophore (
).
Reaction Pathway Diagram
Figure 1: Mechanism of the Malachite Green assay in the presence of SHIP1 inhibition.
Materials & Reagent Preparation
A. -Aminocholestane (Inhibitor) Preparation
Critical Step: 3AC is highly hydrophobic. Improper solubilization causes precipitation upon addition to the aqueous assay buffer.
-
Stock Solution: Dissolve 3AC to 10 mM or 20 mM in 100% DMSO.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in assay buffer immediately before use. Ensure final DMSO concentration in the well is
(SHIP enzymes generally tolerate up to 5% DMSO, but validate for your specific batch).
B. Van Veldhoven Malachite Green Reagent (PVA Method)
This formulation is superior for drug screening as it avoids high concentrations of Tween/Triton which can sequester lipophilic drugs like 3AC.
| Component | Concentration | Preparation Details |
| Solution A | 20 mM Ammonium Molybdate | Dissolve 2.5 g |
| Solution B | 0.045% Malachite Green | Dissolve 45 mg Malachite Green Carbinol HCl in 100 mL |
| Solution C | 2% Polyvinyl Alcohol (PVA) | Dissolve 2 g PVA (MW ~40kDa) in 100 mL boiling water. Cool to RT. |
| Working Reagent | Mixed Ratio 1:1:1 | Mix Equal volumes of A, B, and C. Prepare fresh daily. |
C. Assay Buffer (SHIP Optimized)
-
20 mM Tris-HCl (pH 7.5)
-
150 mM NaCl
-
5 mM
-
0.01% Tween-20 (Keep surfactant minimal to avoid micellar entrapment of 3AC)
-
1 mM DTT (Add fresh)
Experimental Protocol: IC50 Determination
Workflow Diagram
Figure 2: Step-by-step workflow for determining IC50 of 3AC against SHIP1.
Detailed Steps
-
Plate Setup: Use a clear, flat-bottom 96-well plate.
-
Inhibitor Addition: Add 10
L of diluted 3AC (various concentrations) to experimental wells. Include DMSO-only controls (0% inhibition) and No-Enzyme controls (100% inhibition/Background). -
Enzyme Addition: Add 20
L of SHIP1 enzyme (diluted to optimal activity, typically ~5-10 ng/well) to the wells.-
Pre-incubation:[1] Incubate Enzyme + 3AC for 10-15 minutes at Room Temperature (RT). This allows the lipophilic inhibitor to access the active site before substrate competition begins.
-
-
Substrate Initiation: Add 20
L of Substrate (e.g., ). -
Reaction Incubation: Incubate at 37°C for 20–30 minutes.
-
Development: Add 100
L of MG Working Reagent (A+B+C mix) to all wells.-
Note: The acidic nature of the reagent immediately quenches the enzymatic reaction.
-
-
Readout: Incubate for 20 minutes at RT to allow color development. Shake gently to remove bubbles. Measure Absorbance at 620 nm .[2][3]
Data Analysis & Troubleshooting
Calculating IC50
-
Background Correction: Subtract the average OD of "No Enzyme" wells from all data points.
-
Normalization:
-
Curve Fitting: Plot
vs. Activity using a non-linear regression (4-parameter logistic model).
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Precipitation in Wells | 3AC solubility limit reached. | Reduce max [3AC] to 100 |
| High Background | Free phosphate in reagents.[2] | Use phosphate-free glassware (acid wash). Check BSA/Enzyme stocks for phosphate contamination. |
| Low Sensitivity | Reagent degradation. | MG Working Reagent must be yellow/amber. If green before addition, discard. |
| Variable Data | Micelle sequestration. | Reduce Tween-20 in assay buffer to |
References
-
Van Veldhoven, P. P., & Mannaerts, G. P. (1987). Inorganic and organic phosphate measurements in the nanomolar range.[5] Analytical Biochemistry, 161(1), 45-48.[5] Link
-
Brooks, R., et al. (2008). Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP). ChemMedChem. (Discusses 3AC solubility and MG assay conditions). Link
-
Hess, H. H., & Derr, J. E. (1975). Assay of inorganic phosphate with a stable malachite green reagent. Analytical Biochemistry, 63(2), 607-613. Link
-
Ong, C. J., et al. (2007). Small-molecule agonists of SHIP1 inhibit the phosphoinositide 3-kinase pathway in hematopoietic cells. Blood, 110(6), 1942-1949. Link
3alpha-aminocholestane cell permeability in leukemia lines
Application Note: Kinetic Profiling of 3 -Aminocholestane Permeability and SHIP1 Target Engagement in Leukemia Models
Abstract
3
Introduction & Mechanistic Rationale
The Target: SHIP1 in Leukemia
SHIP1 is a gatekeeper phosphatase that converts phosphatidylinositol-3,4,5-trisphosphate [
The Challenge: Cationic Steroid Permeability
3AC consists of a hydrophobic cholestane core and a cationic amine at the 3
-
True Permeability: The molecule translocates across the bilayer or utilizes transporters to reach cytosolic SHIP1.
-
False Positive (Lysis): The molecule acts as a detergent, disrupting the membrane, causing leakage and necrotic death rather than targeted modulation.
Experimental Goal: To validate that 3AC enters the cell to inhibit SHIP1 without compromising membrane integrity at therapeutic doses.
Pathway Visualization
The following diagram illustrates the SHIP1 signaling node and the intervention point of 3AC.
Figure 1: Mechanism of Action. 3AC inhibits SHIP1, preventing the hydrolysis of PI(3,4,5)P3, thereby altering downstream Akt signaling dynamics.
Experimental Protocols
Protocol A: Compound Preparation & Solubilization
Rationale: Steroidal amines are prone to precipitation in aqueous media. Proper solvation is critical for consistent bioavailability.
-
Stock Solution: Dissolve 3AC hydrochloride in 100% Ethanol (EtOH) or DMSO to a concentration of 10 mM .
-
Note: Ethanol is often preferred for 3AC in murine models, but DMSO is standard for in vitro screens. Avoid freeze-thaw cycles.
-
-
Working Solution: Dilute the stock into pre-warmed (37°C) culture media (RPMI-1640 + 10% FBS).
-
Critical Step: Vortex immediately upon addition to prevent micro-precipitation.
-
Max Solvent: Ensure final solvent concentration is <0.1% to avoid vehicle toxicity.
-
Protocol B: Direct Intracellular Quantitation (LC-MS/MS)
Rationale: The gold standard for permeability is measuring the physical presence of the drug inside the cell. This protocol separates "membrane-bound" from "cytosolic" drug.
Materials:
-
Leukemia Lines: KG-1 or Jurkat (
cells/sample). -
Internal Standard (IS):
-Progesterone or similar deuterated steroid. -
Lysis Buffer: 0.1% Formic acid in water.
Workflow:
-
Treatment: Incubate cells with 3AC (1 µM – 10 µM) for timepoints: 0.5h, 1h, 4h, 12h.
-
Wash (Critical): Centrifuge (300 x g, 5 min). Wash pellet 3x with ice-cold PBS + 0.5% BSA.
-
Why BSA? Albumin scavenges non-specifically bound lipophilic drugs from the outer membrane surface, ensuring we only measure internalized compound.
-
-
Lysis: Resuspend pellet in 200 µL Lysis Buffer. Vortex 30s. Sonicate 5 min.
-
Extraction: Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate (1:4 v/v). Vortex, centrifuge, and collect the organic (upper) phase.
-
Reconstitution: Evaporate organic phase under
. Reconstitute in 50% MeOH. -
Analysis: Inject onto C18 or PFP column. Monitor MRM transitions for 3AC (Parent mass
-> Fragment).
Data Output Table: Intracellular Accumulation
| Timepoint | Extracellular Conc. (µM) | Intracellular Conc.[2] (pmol/10^6 cells) | % Uptake Efficiency |
|---|---|---|---|
| 0.5 h | 10 | [Data] | [Data] |
| 1.0 h | 10 | [Data] | [Data] |
| 4.0 h | 10 | [Data] | [Data] |
Protocol C: Functional Permeability (Target Engagement)
Rationale: To prove the drug is bio-active, we monitor the accumulation of its substrate, PIP3, or the phosphorylation of its downstream effector, Akt.
Method: Phospho-Flow Cytometry (p-Akt)
-
Starvation: Serum-starve leukemia cells for 4 hours.
-
Treatment: Treat with 3AC (IC50 dose, approx. 5-10 µM) for 1 hour.
-
Stimulation: Stimulate with SCF or FLT3-ligand (50 ng/mL) for 10 minutes.
-
Fixation: Add Paraformaldehyde (PFA) to 1.5% final conc. Incubate 10 min at 37°C.
-
Permeabilization: Add ice-cold Methanol (90%) slowly while vortexing. Incubate 30 min on ice.
-
Staining: Stain with anti-pAkt (Ser473) Alexa Fluor 647 conjugate.
-
Analysis: Measure Mean Fluorescence Intensity (MFI).
-
Success Criteria: 3AC treatment should sustain pAkt levels compared to vehicle control (due to lack of SHIP1 dephosphorylation).
-
Protocol D: Differentiating Apoptosis vs. Necrosis
Rationale: Cationic amphiphiles can cause pore formation (necrosis). We must prove 3AC causes programmed cell death (apoptosis) via SHIP1 modulation.
Method: Annexin V / Propidium Iodide (PI) Staining
-
Harvest: Collect
cells after 24h 3AC treatment. -
Wash: Wash 1x in cold PBS. Resuspend in 1X Annexin Binding Buffer.
-
Stain: Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min in dark.
-
Flow Cytometry:
-
Q3 (Annexin-/PI-): Live cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (Targeted effect).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q1 (Annexin-/PI+): Primary Necrosis (Membrane rupture/toxicity).
-
Interpretation: If Q1 (Necrosis) > 20% at early timepoints (<4h), 3AC is acting as a detergent (permeabilizer) rather than a drug. Lower the concentration.
Workflow Visualization
Figure 2: Integrated Experimental Workflow. Parallel processing of samples ensures correlation between drug uptake, mechanism of action, and cell fate.
References
-
Brooks, R., et al. (2010). "SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells." The Journal of Immunology.
-
Miao, J., et al. (2023). "Discovery and evaluation of novel SHIP-1 inhibitors." Bioorganic & Medicinal Chemistry.
-
Fasinu, P.S., et al. (2019). "LC-MS/MS quantification of steroids in cell culture." Journal of Chromatography B.
-
Savage, P.B., et al. (2002). "Antibacterial properties of cationic steroid antibiotics." FEMS Microbiology Letters.
-
R&D Systems. "Propidium Iodide Cell Viability Flow Cytometry Protocol."
treating multiple myeloma cells with 3alpha-aminocholestane
Application Note: Targeted Inhibition of SHIP1 in Multiple Myeloma using 3 -Aminocholestane (3AC)[1]
Abstract & Scientific Rationale
This application note details the protocol for treating Multiple Myeloma (MM) cells with 3
While SHIP1 is classically defined as a negative regulator of the PI3K pathway (converting PI(3,4,5)P3 to PI(3,4)P2), recent "Two-PIP" hypothesis models suggest that in hematopoietic malignancies like MM, PI(3,4)P2 is critical for full Akt activation and cell survival. By inhibiting SHIP1, 3AC depletes the cellular pool of PI(3,4)P2, thereby destabilizing Akt signaling and triggering apoptosis. This guide provides optimized workflows for compound preparation, cell treatment, and downstream validation using OPM2 (sensitive) and RPMI-8226 (moderate/resistant) cell lines.
Compound Characterization & Preparation
Physicochemical Properties
-
Compound Name: 3
-aminocholestane (3AC)[1][2][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Target: SHIP1 (INPP5D)
-
IC50: ~2.5
M (OPM2 cells); ~10 M (Enzymatic) -
Solubility Profile (Critical):
Stock Solution Protocol
Objective: Prepare a 10 mM Stock Solution.
-
Weigh 3.88 mg of 3AC powder.
-
Add 1.0 mL of absolute Ethanol (molecular biology grade).
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature for 5-10 minutes until the solution is perfectly clear.
-
Storage: Aliquot into amber glass vials (prevent evaporation). Store at -20°C for up to 1 month.
Cell Model Selection & Culture Conditions
| Cell Line | Sensitivity to 3AC | Culture Medium | Notes |
| OPM2 | High (IC50 ~2.5 | RPMI-1640 + 10% FBS | Primary model for SHIP1 inhibition efficacy. |
| RPMI-8226 | Moderate/Low | RPMI-1640 + 10% FBS | Requires higher doses ( |
| U266 | Moderate/Low | RPMI-1640 + 15% FBS | Useful for comparative resistance studies. |
-
Supplementation: All media should contain 1% Penicillin/Streptomycin and 2 mM L-Glutamine.
-
Seeding Density: Maintain cells in log phase (0.5 - 1.0
10 cells/mL) prior to treatment.
Experimental Protocols
Mechanism of Action Visualization
The following diagram illustrates the specific interference of 3AC in the PI3K/Akt pathway relevant to Multiple Myeloma.
Figure 1: 3AC inhibits SHIP1, depleting the PI(3,4)P2 pool required for sustained Akt activation in MM cells.
Dose-Response Viability Assay (96-Well Format)
Method: Cell Counting Kit-8 (CCK-8) or MTS.
-
Seeding: Seed MM cells (OPM2 or RPMI-8226) at 20,000 cells/well in 90
L of fresh media. -
Equilibration: Incubate for 24 hours at 37°C, 5% CO
. -
Preparation of Working Solutions:
-
Dilute the 10 mM Ethanol stock into culture media to create 10X working concentrations.
-
Note: Ensure final Ethanol concentration is < 0.5% to avoid solvent toxicity.
-
Dose Range: 0, 1.25, 2.5, 5.0, 10.0, 20.0
M.
-
-
Treatment: Add 10
L of 10X working solutions to each well (triplicate).-
Vehicle Control: Media + equivalent % Ethanol.
-
-
Incubation: Incubate for 48 hours .
-
Readout: Add 10
L CCK-8 reagent, incubate 2-4 hours, read absorbance at 450 nm.
Apoptosis Analysis (Annexin V/PI)
Rationale: 3AC treatment typically induces G2/M arrest followed by apoptosis.
-
Treatment: Treat
cells/mL with 5 M (OPM2) or 15 M (RPMI-8226) 3AC for 24 hours. -
Harvest: Centrifuge cells at 300 x g for 5 mins. Wash 1x with cold PBS.
-
Staining: Resuspend in 100
L Annexin Binding Buffer.-
Add 5
L Annexin V-FITC. -
Add 5
L Propidium Iodide (PI).
-
-
Incubation: 15 mins at RT in the dark.
-
Analysis: Analyze via Flow Cytometry (Ex 488 nm; Em 530/575 nm).
-
Expected Result: Increase in Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) populations compared to Vehicle.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for evaluating 3AC cytotoxicity.
Data Analysis & Troubleshooting
Calculating IC50
-
Normalize absorbance values:
. -
Use non-linear regression (log(inhibitor) vs. response -- Variable slope) to calculate IC50.
-
Validation Check: OPM2 IC50 should fall between 2.0 - 4.0
M. If > 10 M, check stock quality or cell passage number.
Common Pitfalls
| Issue | Probable Cause | Solution |
| Precipitation in Media | Used DMSO stock or concentration > 50 | Use Ethanol stock; pre-warm media; vortex immediately upon addition. |
| No Toxicity Observed | Loss of SHIP1 expression in cells | Verify SHIP1 expression via Western Blot. 3AC is ineffective in SHIP1-null cells. |
| High Vehicle Toxicity | Ethanol concentration > 0.5% | Increase stock concentration to minimize volume added. Keep EtOH < 0.5%.[3] |
References
-
Brooks, R., et al. (2010). "SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells."[1] The Journal of Immunology.
-
Fuhler, G.M., et al. (2012). "Therapeutic Potential of SH2 Domain-Containing Inositol-5-Phosphatase 1 (SHIP1) and SHIP2 Inhibition in Cancer."[1] Molecular Medicine.
-
MedChemExpress. "3alpha-Aminocholestane Product Information & Solubility."
-
Pedicone, C., et al. (2025). "Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP)." ChemMedChem.
Sources
- 1. echelon-inc.com [echelon-inc.com]
- 2. Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 3 alpha-aminocholestane | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
3alpha-aminocholestane administration route intraperitoneal
Application Note: High-Precision Intraperitoneal Administration of 3 -Aminocholestane (3AC)
Abstract & Core Directive
3
The Challenge: 3AC is highly lipophilic (LogP > 7) and practically insoluble in aqueous media in its free base form. Successful intraperitoneal (IP) administration requires a rigorous formulation strategy to prevent precipitation in the peritoneal cavity, which causes chemical peritonitis and erratic bioavailability.
Scope: This guide provides two validated formulation protocols (Suspension vs. Co-solvent Solution), a precise IP injection workflow, and a pharmacodynamic validation method.
Physicochemical Profile & Mechanism
Chemical Identity[3]
-
Compound: 3
-amino-5 -cholestane (3AC) -
Molecular Formula: C
H N[3][4] -
Stereochemistry: The 3-amino group is in the axial (
) position. This stereochemistry is critical for SHIP1 active site binding; the 3 (equatorial) isomer is significantly less active. -
Solubility:
Mechanism of Action (SHIP1 Inhibition)
SHIP1 hydrolyzes phosphatidylinositol-3,4,5-trisphosphate [PI(3,4,5)P3] to PI(3,4)P2.[2] 3AC inhibits this hydrolysis.
Pathway Logic:
-
Normal State: SHIP1 reduces PI(3,4,5)P3 levels
Limits Akt recruitment Dampens signaling. -
3AC Treatment: Inhibits SHIP1
Increases PI(3,4,5)P3 Enhances Akt phosphorylation (p-Akt) Modulates immune cell survival/function.
Figure 1: Mechanism of Action. 3AC blocks SHIP1, preventing the degradation of PI(3,4,5)P3, thereby sustaining Akt signaling.
Formulation Protocols
CRITICAL WARNING: Do not attempt to dissolve 3AC free base directly in saline or PBS. It will precipitate immediately upon injection, causing local toxicity and nullifying the dose.
Option A: Klucel™ Suspension (Standard for Efficacy Studies)
Best for: Repeated dosing, minimizing vehicle toxicity.
Reagents:
-
3AC (HCl salt preferred; if Free Base, see note below).
-
Klucel™ EF (Hydroxypropyl cellulose, HPC).
-
Sterile Water for Injection.
Protocol:
-
Vehicle Prep: Prepare a 0.3% (w/v) Klucel solution in sterile water. Stir overnight at room temperature to ensure complete hydration (solution should be clear/viscous).
-
Compound Prep: Weigh the required amount of 3AC.
-
Note: If using 3AC Free Base, convert to HCl salt in situ by dissolving in a minimal volume of ethanol + 1.1 eq of 1M HCl, then evaporating, OR suspend directly if particle size is micronized.
-
-
Dispersion: Add 3AC to the 0.3% Klucel vehicle.
-
Homogenization: Sonicate (bath sonicator) for 20 minutes until a uniform, fine white suspension is achieved.
-
Target Concentration: Typically 11.46 mM (approx. 4.4 mg/mL) for a 100 µL/20g mouse dose.
Option B: Co-Solvent Solution (Standard for PK Studies)
Best for: Single-dose PK, ensuring rapid absorption.
Reagents:
-
Ethanol (Absolute).
-
PEG 300 (Polyethylene glycol).
-
Tween 80 (Polysorbate 80).
-
Saline (0.9% NaCl).
Protocol (The "10/40/5/45" Method):
-
Step 1: Dissolve 3AC completely in 10% of the final volume of Ethanol . Sonicate until clear.
-
Step 2: Add 40% of the final volume of PEG 300 . Vortex.
-
Step 3: Add 5% of the final volume of Tween 80 . Vortex.
-
Step 4: Slowly add 45% of the final volume of warm Saline while vortexing.
-
Checkpoint: The solution must remain clear. If cloudiness persists, the compound has precipitated.
-
Experimental Workflow: IP Administration
Dosing Parameters
| Parameter | Specification | Notes |
| Dose Range | 10 mg/kg – 30 mg/kg | Start at 10 mg/kg for safety. |
| Injection Volume | 5 – 10 mL/kg | 100 µL – 200 µL for a 20g mouse. |
| Needle Size | 25G or 27G | Smaller needles reduce leakage. |
| Frequency | Daily (QD) | Validated for up to 6-14 days. |
Injection Technique (Step-by-Step)
-
Restraint: Scruff the mouse firmly to expose the abdomen and extend the hind legs.
-
Tilt: Tilt the mouse head-down (approx. 30° angle) to allow viscera (intestines) to slide cranially, creating a safe void in the lower abdomen.
-
Site Selection: Lower right quadrant (viewer's left). This avoids the cecum (usually on the animal's left) and the bladder (midline).
-
Insertion: Insert the needle at a 30° angle to the skin. Pass through the dermis and the abdominal muscle wall. You will feel a subtle "pop" as it enters the peritoneal cavity.
-
Aspiration Test: Pull back slightly on the plunger.
-
Clear/Air: Safe to inject.
-
Yellow/Green fluid: You have punctured the intestine/bladder. Abort and euthanize.
-
Blood: You have hit a vessel. Withdraw and apply pressure.
-
-
Injection: Depress plunger smoothly.
-
Release: Withdraw needle and massage the abdomen gently to distribute the fluid.
Figure 2: IP Injection Decision Workflow.
Validation & Monitoring
Pharmacodynamic (PD) Validation
To verify 3AC is biologically active in vivo, assess SHIP1 inhibition markers in peripheral blood mononuclear cells (PBMCs) or splenocytes.
-
Timepoint: Collect tissue 1–4 hours post-injection.
-
Assay: Western Blot or Flow Cytometry.
-
Target: Phospho-Akt (Ser473) .
-
Expectation: 3AC treated animals should show elevated p-Akt levels compared to Vehicle control (due to accumulated PIP3).
Safety Monitoring
Cationic steroids can cause membrane depolarization. Monitor for:
-
Immediate: Lethargy, ataxia (within 15 mins).
-
Delayed (Chronic): Weight loss >15%, piloerection (signs of peritonitis).
-
Necropsy Check: Inspect the injection site for white precipitates or adhesions (indicating formulation failure).
References
-
Chen, Z., et al. (2015). Signalling thresholds and negative B-cell selection in acute lymphoblastic leukaemia. Nature, 521(7552), 357-361. Link
- Key Reference for 3AC usage, Klucel formul
-
Brooks, R., et al. (2015). Coordinate expansion of murine hematopoietic and mesenchymal stem cell compartments by SHIP inhibition. Stem Cells, 33(3), 848-858. Link
- Demonstrates in vivo efficacy of 3AC in hem
-
Fuhler, G. M., et al. (2012). Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer. Molecular Medicine, 18, 65-75. Link
-
Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Link
- Authoritative guide on IP injection volumes and techniques.
Sources
- 1. Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial activity and safety of commercial veterinary cationic steroid antibiotics and neutral superoxidized water | PLOS One [journals.plos.org]
- 7. SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
synthesis of water-soluble 3alpha-aminocholestane analogs
Application Note: High-Fidelity Synthesis of Water-Soluble 3 -Aminocholestane Analogs
Abstract & Strategic Overview
The
The Challenge: Native
The Solution: This protocol details a Stereochemically Deterministic Route using
Strategic Workflow
The following directed graph illustrates the critical decision points and stereochemical control required for this synthesis.
Figure 1: Strategic workflow for the stereoselective synthesis of water-soluble 3
Critical Mechanistic Insight: The Stereochemistry Trap
Before beginning, researchers must understand why we do not use direct reductive amination of 5
-
Thermodynamic Control: Reduction of the ketone typically yields the equatorial (
) product because it is thermodynamically more stable. -
The "i-Steroid" Trap: If one attempts substitution directly on cholesterol (retaining the
double bond), the homoallylic double bond participates in the reaction (i-steroid rearrangement), leading to retention of configuration ( ).[1] -
The Fix: We must first saturate the double bond (hydrogenation) and then use a classical
inversion on the saturated -mesylate to force the incoming nucleophile into the axial ( ) position.[1]
Detailed Protocols
Phase 1: Scaffold Preparation & Stereoinversion
Step 1: Hydrogenation of Cholesterol
Objective: Eliminate the
-
Dissolve Cholesterol (10.0 g, 25.8 mmol) in EtOAc (150 mL) and AcOH (10 mL).
-
Add Platinum(IV) oxide (
, Adams' catalyst, 200 mg).[1] -
Stir under
atmosphere (balloon pressure is sufficient) for 24 hours at RT. -
QC Check: TLC (10% EtOAc/Hexane). The product (
-cholestan-3 -ol) runs slightly higher than cholesterol; stain with Anisaldehyde (blue/violet spot).[1] -
Filter through Celite to remove catalyst.[1] Evaporate solvent.[1][2] Recrystallize from Ethanol.[1]
Step 2: Activation (Mesylation)
Objective: Convert the stable
-
Dissolve
-cholestan-3 -ol (5.0 g, 12.9 mmol) in anhydrous Pyridine (50 mL) at 0°C. -
Add Methanesulfonyl chloride (MsCl, 2.0 mL, 25.8 mmol) dropwise.
-
Stir at 0°C for 1 hour, then allow to warm to RT overnight.
-
Pour into ice water (300 mL). The product will precipitate.
-
Filter the solid, wash with 1N HCl (to remove pyridine), water, and dry in vacuo.[1]
-
Note: Do not heat during drying; mesylates can be thermally unstable.[1]
-
Step 3: The Inversion (
Azidation)
Objective: Install nitrogen at C3 with inversion of configuration (
-
Dissolve the crude mesylate in anhydrous DMF (50 mL).
-
Add Sodium Azide (
, 4.2 g, 65 mmol, 5 equiv).-
Safety:
is toxic and can form explosive hydrazoic acid with acid. Keep reaction basic/neutral.
-
-
Critical Step: Heat to 100°C for 6–8 hours.
-
Cool, pour into water, and extract with Diethyl Ether (
mL). -
Wash organic layer with brine, dry over
, and concentrate.[1] -
Purification: Flash chromatography (Hexanes
5% EtOAc/Hexanes).-
Target:
-azido-5 -cholestane.[1]
-
Step 4: Reduction to Amine
Objective: Reduce azide to primary amine without altering stereochemistry.
-
Dissolve the azide in dry THF (30 mL).
-
Add Lithium Aluminum Hydride (
, 1.0 M in THF, 2 equiv) dropwise at 0°C. -
Reflux for 2 hours.
-
Quench (Fieser Method): Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL). Filter the granular precipitate. -
Concentrate filtrate to yield crude
-amino-5 -cholestane .[1]
Phase 2: Solubilization (Water-Soluble Analogs)[1]
The free amine is lipophilic. To achieve water solubility for biological assays, you must proceed to Option B (Polyamine Conjugation).[1] Option A is only for storage.[1]
Option A: Hydrochloride Salt (Storage Form)
Solubility: Low (<1 mg/mL in water; requires DMSO).[1]
-
Dissolve amine in minimal Diethyl Ether.[1]
-
Add 2M HCl in Ether dropwise until precipitation ceases.
-
Filter white solid.[1] Store at -20°C.
Option B: Polyamine Conjugation (High Solubility Protocol)
Solubility: High (>10 mg/mL in water).
Concept: Link a hydrophilic polyamine tail (Spermine or Ethylenediamine) to the
-
Chloroacetylation:
-
Amination (The Solubilizing Step):
-
Purification (Dialysis/HPLC):
Quality Control & Data Specifications
Analytical Validation Table
| Parameter | Specification | Method | Diagnostic Signal |
| Stereochemistry | H-3 proton appears as a narrow multiplet ( | ||
| Purity | >95% | HPLC-ELSD / MS | Single peak; ELSD is required as steroids lack strong UV chromophores.[1] |
| Mass Spec | [M+H]+ | ESI-MS | |
| Solubility | Aqueous Stability | Visual | Polyamine conjugate should form clear solution in PBS at 5 mg/mL.[1] |
Troubleshooting Guide
-
Problem: Elimination product (Cholest-2-ene) observed during azide step.
-
Problem: Incomplete inversion (presence of
isomer).
References
-
Original Synthesis of Cationic Steroid Antibiotics: Li, C., et al. "Antimicrobial susceptibilities of cationic steroid antibiotics against hydrolytic enzymes." Antimicrobial Agents and Chemotherapy, 2002.[1][4] [1]
-
Stereoselective Azide Inversion Protocol: ScaglZione, J. B., et al. "Synthesis and biological evaluation of cationic steroid antibiotics."[1] Journal of Medicinal Chemistry, 2006. (Describes the mesylate-to-azide inversion strategy). [1]
-
SHIP1 Inhibitor (3AC) Characterization: Brooks, R., et al. "SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells."[1][5][6] Journal of Immunology, 2010.[5][6] [1]
-
Solubility & Formulation of Steroid Amines: Epand, R. M., et al. "Dual mechanism of action of a novel cationic steroid antibiotic." Antimicrobial Agents and Chemotherapy, 2008.[1] [1]
Sources
- 1. 3Alpha-aminocholestane | C27H49N | CID 10872780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial properties of cationic steroid antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echelon-inc.com [echelon-inc.com]
- 6. echelon-inc.com [echelon-inc.com]
Troubleshooting & Optimization
improving 3alpha-aminocholestane solubility in aqueous media
Welcome to the Steroid Analog Formulation Support Center.
Current Topic: 3
Executive Summary: The Hydrophobic/Ionizable Paradox
As a Senior Application Scientist, I often see researchers struggle with 3
The Core Challenge:
-
Lipophilicity: The cholestane backbone is extremely hydrophobic (
). -
Ionization: The C3-amine is a weak base (
). -
The Trap: In neutral buffers (pH 7.4), the amine is partially protonated, but the massive hydrophobic skeleton drives aggregation and precipitation. In DMSO (the standard "go-to" solvent), 3AC is surprisingly poorly soluble (< 1 mg/mL) because DMSO is too polar for the cholestane tail.
This guide provides three validated workflows to overcome these barriers.
Module 1: Chemical Modification (Salt Formation)
Best for: Creating a stable, water-soluble stock powder.
User Question: "I bought the free base, and it floats on top of my PBS buffer. Sonicating just creates a cloudy suspension. How do I get a clear solution?"
Technical Insight:
You cannot force the free base into neutral water. You must convert it to the hydrochloride (HCl) salt. The protonated amine (
Protocol: In-Situ Conversion to Hydrochloride Salt
Do not use this for cell culture directly without pH neutralization controls.
| Step | Action | Mechanism |
| 1 | Dissolve 10 mg 3AC Free Base in 200 | Solubilizes the lipophilic backbone. |
| 2 | Add 1.1 equivalents of 1M HCl (aqueous). | Protonates the amine ( |
| 3 | Dilute slowly with water or saline to desired volume. | Maintains the salt form in solution. |
| 4 | Lyophilization (Optional): Freeze dry to obtain 3AC-HCl powder. | Creates a stable, water-soluble solid. |
Troubleshooting Checklist:
Module 2: The Cosolvent Trap (Stock Solutions)
Best for: High-throughput screening (HTS) and acute cellular assays.
User Question: "I usually make 10 mM stocks in DMSO, but 3AC won't dissolve. What is the correct solvent?"
Critical Warning: Unlike 99% of drug-like molecules, 3AC is poorly soluble in DMSO (< 1 mg/mL). The cholestane backbone is too non-polar.
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Max Conc. (Est.)[1] | Notes |
| Ethanol (100%) | ⭐⭐⭐⭐⭐ (Excellent) | ~50 mg/mL | Recommended Stock Solvent. Requires sonication.[2] |
| Chloroform | ⭐⭐⭐⭐⭐ (Excellent) | >100 mg/mL | Good for synthesis/transfer, toxic for bio-assays. |
| DMSO | ⭐ (Poor) | < 1 mg/mL | AVOID. Causes immediate precipitation. |
| Water (Neutral) | ❌ (Insoluble) | ~0 mg/mL | Hydrophobic effect dominates. |
| 0.1M HCl | ⭐⭐⭐ (Good) | ~10-20 mg/mL | Forms soluble salt in situ. |
Recommended Workflow:
-
Prepare 50 mM stock in 100% Ethanol .
-
Store at -20°C (sealed tightly to prevent evaporation).
-
For cell dosing: Dilute 1:1000 into culture media. The final ethanol concentration (0.1%) is generally non-toxic.
Module 3: Advanced Delivery (Cyclodextrin Complexation)
Best for: In vivo injection or sensitive cell lines where ethanol/pH shock is unacceptable.
User Question: "I need to inject this into mice (IV/IP), but I can't inject 100% ethanol, and the acidic pH is irritating. How do I formulate a neutral solution?"
Technical Insight:
Hydroxypropyl-
Protocol: "Kneading" Method for Inclusion Complex
-
Stoichiometry: Use a 1:2 molar ratio (Drug : CD) to ensure full coverage of the steroid backbone.
-
Solvent Prep: Dissolve HP-
-CD (20% w/v) in PBS. -
Addition: Dissolve 3AC in a minimal volume of Ethanol.
-
Mixing: Dropwise add the 3AC-Ethanol into the vortexing CD solution.
-
Evaporation: Stir open to air for 4-6 hours to evaporate the ethanol.
-
Filtration: Pass through a 0.22
m filter to remove uncomplexed drug.
Caption: Schematic of the Host-Guest encapsulation process using Cyclodextrins to solubilize 3AC at neutral pH.
Module 4: Decision Logic & Troubleshooting
User Question: "Which method should I choose for my specific experiment?"
Use the decision tree below to select the scientifically valid path for your application.
Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
References
-
Brooks, A. D., et al. (2025). Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP). ChemMedChem.[3]
- Relevance: Confirms 3AC solubility profiles (Ethanol: 50 mg/mL; DMSO: <1 mg/mL)
-
MedChemExpress. (2024). 3
-Aminocholestane Product Datasheet.- Relevance: Provides specific solvent compatibility data and suspension protocols (0.3% Klucel) for in vivo use.
-
Szejtli, J. (1998).[4] Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews.
- Relevance: Foundational text on the mechanism of encapsulating hydrophobic guests (like cholesterol deriv
-
Savage, P. B., et al. (2002). Antibacterial properties of cationic steroid antibiotics.[5][6][7] FEMS Microbiology Letters.
- Relevance: Discusses the amphiphilic nature of amino-steroids and the necessity of proton
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceasia.org [scienceasia.org]
- 5. ovid.com [ovid.com]
- 6. Cationic steroid antibiotics demonstrate DNA delivery properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
3alpha-aminocholestane precipitation in cell culture medium
Technical Support Center: 3 -Aminocholestane Handling Guide
Topic: Troubleshooting 3
The Physicochemical Challenge
Why is this happening?
You are likely experiencing precipitation because 3
When you dilute a concentrated stock (dissolved in DMSO or Ethanol) into an aqueous culture medium, you trigger a Solvent Shift . The sudden increase in water polarity forces the hydrophobic tails together. If this local concentration exceeds the Critical Micelle Concentration (CMC) or the solubility limit before dispersion occurs, the compound nucleates and precipitates.
Visualization: The Precipitation Cascade
The following diagram illustrates the microscopic events leading to visible precipitation.
Figure 1: The thermodynamic pathway from soluble stock to insoluble precipitate. Rapid mixing is required to bypass the 'Nucleation' phase and achieve stable dispersion.
Master Protocol: Preparation & Storage
The quality of your experiment is defined by the quality of your stock solution.
Step 1: The Stock Solution
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the standard. Ethanol is a viable alternative but evaporates faster. Concentration: Aim for 10 mM to 50 mM. Higher concentrations increase the risk of "crashing out" upon dilution.
| Parameter | Recommendation | Scientific Rationale |
| Vessel | Glass or Polypropylene | Polystyrene can leach plasticizers or bind hydrophobic drugs. |
| Temperature | Room Temp (during prep) | Warming to 37°C facilitates dissolution. |
| Storage | -20°C, Desiccated | DMSO is hygroscopic. Absorbed water lowers solubility power over time. |
Step 2: The "Sandwich" Dilution Method
Never add aqueous medium directly to the stock vial. Always add the stock to the medium.
-
Prepare the Vehicle: Place the required volume of cell culture medium (pre-warmed to 37°C) in a conical tube.
-
Vortexing Entry: Set the tube on a vortex mixer at medium speed.
-
Dropwise Addition: While vortexing, inject the 3AC stock solution sub-surface (tip submerged) into the medium.
-
Why Sub-surface? Dropping it on top creates a film at the air-liquid interface that instantly precipitates.
-
Why Vortex? It dissipates the DMSO plume instantly, preventing local regions of high concentration where nucleation occurs.
-
Advanced Rescue Strategies
If the standard protocol fails (common at concentrations >10
Strategy A: BSA Complexation (The Biological Carrier)
Serum albumin (BSA or HSA) has high-affinity binding sites for steroidal molecules. Pre-complexing 3AC with BSA prevents precipitation.
Protocol:
-
Prepare a 4% (w/v) Fatty Acid-Free BSA solution in PBS.
-
Add your 3AC DMSO stock to this BSA solution while vortexing (Final DMSO < 0.5%).
-
Incubate at 37°C for 30 minutes with shaking. This allows the drug to bind to the albumin hydrophobic pockets.
-
Dilute this "Drug-BSA" mix into your final cell culture medium.
Note: This mimics physiological transport. However, be aware that free drug concentration will be lower than total drug concentration due to protein binding [1].
Strategy B: Cyclodextrin Encapsulation (The Chemical Carrier)
Methyl-
Protocol:
-
Prepare a 50 mM M
CD stock in water or PBS. -
Add 3AC stock to the M
CD solution.-
Target Ratio: Maintain a molar excess of cyclodextrin (e.g., 5:1 or 10:1 CD:Drug ratio).
-
-
Sonicate in a water bath at 37°C for 10–20 minutes until the solution is perfectly clear.
-
Sterile filter (0.22
m).[1] Unlike free drug, encapsulated drug will not be lost on the filter.
Visualization: Rescue Workflows
Figure 2: Workflow for BSA complexation (left) and Cyclodextrin encapsulation (right).
Troubleshooting FAQs
Q1: The medium turns cloudy immediately upon adding the drug. Can I still use it?
-
Verdict: No.
-
Reasoning: Cloudiness indicates the formation of micro-crystals or large aggregates. These aggregates cannot cross the cell membrane via passive diffusion. Furthermore, they will sediment onto the cells, causing localized toxicity (the "peppering" effect) and false-positive cytotoxicity results.
Q2: I see needle-like crystals under the microscope after 24 hours.
-
Diagnosis: This is "Ostwald Ripening." Small, invisible seeds formed during mixing have grown into visible crystals over time.
-
Solution: Your concentration exceeds the thermodynamic solubility limit of the medium. You must either reduce the concentration or use the Cyclodextrin Strategy (Strategy B above) to stabilize the monomers.
Q3: Can I filter the medium to remove the precipitate?
-
Verdict: Dangerous.
-
Reasoning: If you filter a precipitated solution, you are removing the drug. You will have no way of knowing the final concentration. If you started with 10
M and filtered the white stuff, you might be treating your cells with 0.5 M.
Q4: Will serum (FBS) help or hurt?
-
Answer: It helps solubility but complicates pharmacokinetics.
-
Detail: 10% FBS contains enough albumin to solubilize moderate concentrations of 3AC. However, if you are working in serum-free media , 3AC will crash out much faster. For serum-free work, the Cyclodextrin or BSA-carrier method is mandatory.
References
-
PubChem. 3alpha-Aminocholestane Compound Summary. National Library of Medicine. Available at: [Link]
- Klein, U., et al. (1995). Solubilization of cholesterol by cyclodextrins. Biochemistry. (General principle for steroidal solubility).
-
Kerr, W. G., et al. (2025). Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP). ChemMedChem.[2] Available at: [Link] (Contextualizing 3AC as a SHIP inhibitor and noting solubility challenges).
optimizing 3AC concentration for IC50 determination
To: User From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimizing 3AC Concentration for IC50 Determination
Disambiguation Alert:
-
Primary Context (Drug Discovery): This guide focuses on 3AC (3α-aminocholestane) , the selective SHIP1 inhibitor used in immunology and cancer research.
-
Secondary Context (Yeast Genetics): If you are optimizing 3-Amino-1,2,4-triazole (often abbreviated 3-AT or 3-AC) for Yeast Two-Hybrid background suppression, please refer to Appendix A at the bottom of this document.
Introduction
Accurate IC50 determination for 3α-aminocholestane (3AC) is notoriously difficult due to its physicochemical properties. As a steroid-derived amine, 3AC exhibits poor aqueous solubility and a tendency for colloidal aggregation, which often leads to steep Hill slopes (>2.0) and false-positive potency shifts.
This guide addresses the specific failure points in SHIP1/SHIP2 phosphatase assays and cell-based viability screens involving 3AC.
Module 1: Solubility & Stock Preparation (The #1 Failure Point)
Issue: Users frequently report precipitation of 3AC upon dilution into aqueous buffers, resulting in erratic IC50 curves or "flat" inhibition plateaus.
Q: My 3AC precipitates immediately when added to the assay buffer. How do I fix this? A: You are likely using the free base form. 3AC free base is highly hydrophobic.
-
The Fix: Convert to or purchase the Hydrochloride (HCl) salt form. The HCl salt is significantly more soluble in DMSO and tolerates aqueous dilution better than the free base.
-
Protocol Adjustment:
-
Dissolve 3AC-HCl in 100% DMSO to a master stock of 10 mM or 20 mM .
-
Do not store at -20°C for >1 month; steroid amines can degrade or crash out upon repeated freeze-thaw cycles.
-
Visual Check: Before every assay, centrifuge the DMSO stock at 10,000 x g for 5 minutes. If a pellet forms, your concentration is nominal, not actual.
-
Q: What is the maximum DMSO tolerance for 3AC assays? A: For SHIP1 enzymatic assays (Malachite Green or fluorescence-based), keep final DMSO < 1% (v/v).
-
Why: Higher DMSO concentrations can affect the micellar structure of lipid substrates (like PI(3,4,5)P3), altering the apparent Km and shifting the IC50 of lipid-competitive inhibitors.
Module 2: Serial Dilution & Dynamic Range
Issue: Determining the correct concentration window to capture the full sigmoidal curve.
Q: What concentration range should I use for 3AC? A: 3AC is a micromolar inhibitor (Literature IC50 ~10–20 µM for SHIP1).
-
Recommended Range: 100 µM down to 0.1 µM (using a 1:3 serial dilution).
-
The Trap: Do not start at 10 µM. You will miss the upper plateau (100% inhibition), making the curve fit mathematically unstable.
Q: I see "carryover" inhibition in my lower concentrations. Is 3AC sticky? A: Yes, the cholestane scaffold is lipophilic and binds to plastic.
-
The Fix: Use Low-Binding polypropylene plates for intermediate dilutions.
-
Pipetting Technique: Change tips between every dilution step. Do not rely on mixing to wash the tips; hydrophobic compounds stick to the plastic tip surface and elute into the next well.
Table 1: Optimized Dilution Scheme for 3AC (SHIP1 Assay)
| Step | Source | Volume Transfer | Diluent (Buffer + DMSO) | Final Conc. | % DMSO |
| Stock | 10 mM 3AC | N/A | 100% DMSO | 10 mM | 100% |
| Well 1 | Stock | 2 µL | 198 µL Buffer | 100 µM | 1% |
| Well 2 | Well 1 | 60 µL | 120 µL Buffer (1% DMSO) | 33.3 µM | 1% |
| Well 3 | Well 2 | 60 µL | 120 µL Buffer (1% DMSO) | 11.1 µM | 1% |
| ... | ... | ... | ... | ... | ... |
| Well 8 | Well 7 | 60 µL | 120 µL Buffer (1% DMSO) | 0.04 µM | 1% |
Module 3: Assay Interference & Specificity
Issue: Distinguishing true SHIP1 inhibition from promiscuous aggregation or off-target effects.
Q: My Hill Slope is -3.5. Is this normal? A: No. A Hill slope < -2.0 suggests Colloidal Aggregation .
-
Mechanism: At high concentrations, 3AC forms microscopic oil droplets that sequester the enzyme, inhibiting it non-specifically.
-
The Fix: Add a non-ionic detergent to your assay buffer.
-
Recommendation: 0.01% Triton X-100 or 0.005% Tween-20. This disrupts aggregates without denaturing SHIP1.
-
Q: How do I ensure I am inhibiting SHIP1 and not SHIP2? A: 3AC is only moderately selective (approx. 5-10 fold selectivity for SHIP1 over SHIP2).
-
Validation Step: You must run a parallel counter-screen against SHIP2.
-
Success Metric: If IC50(SHIP1) = 10 µM and IC50(SHIP2) > 50 µM, your data is valid. If both are ~10 µM, the compound is acting non-selectively in your specific buffer conditions.
Module 4: Visualization & Logic Flow
The following diagram illustrates the decision logic for troubleshooting abnormal 3AC IC50 curves.
Caption: Diagnostic logic tree for interpreting 3AC inhibition data. Steep slopes indicate aggregation; shallow slopes indicate precipitation.
Appendix A: Yeast Two-Hybrid (3-Amino-1,2,4-triazole)
If your "3AC" refers to the His3 inhibitor for Yeast Two-Hybrid:
Q: How do I optimize 3-AT concentration for my library screen? A: You must perform a Self-Activation Titration before the actual screen.
-
Transform your Bait plasmid (without Prey) into the reporter strain.
-
Plate onto SD-Trp-His (selective media) containing increasing concentrations of 3-AT: 0, 10, 25, 50, 75, 100 mM.
-
Incubate for 3-5 days.
-
Selection: Choose the lowest concentration that completely suppresses colony growth.
-
Typical Baseline: 25 mM is standard for many GAL4 systems.
-
Troubleshooting: If growth persists at 100 mM, your Bait is a strong auto-activator and must be truncated or mutated.
-
References
-
Brooks, R., et al. (2015). Discovery and evaluation of novel SHIP-1 inhibitors.[1][2] National Institutes of Health. Available at: [Link]
-
Fuhler, G.M. (2026). Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement. BioRxiv. Available at: [Link]
Sources
storage conditions to prevent 3alpha-aminocholestane degradation
Technical Support Center: 3 -Aminocholestane (3AC) Integrity Management
Topic: Storage conditions to prevent 3
Module 1: Critical Storage Parameters
As a primary steroidal amine, 3
The Storage Decision Matrix
Use this matrix to determine the optimal environment based on your current experimental phase.
| State | Temperature | Atmosphere | Container | Max Stability |
| Lyophilized Solid | -20°C | Inert (Argon/N | Amber Glass, Desiccated | 3 Years |
| Stock Solution | -80°C | Inert (Argon/N | PTFE-lined Screw Cap | 1 Year |
| Working Solution | 4°C | Ambient | Sealed Eppendorf | < 24 Hours |
The "Why" Behind the Protocol (Causality)
-
Carbon Dioxide Scavenging: The primary amine (
) is a nucleophile. Upon exposure to atmospheric and moisture, it spontaneously forms carbamic acid, which stabilizes into carbamate salts (often visible as a white crust). This is the #1 cause of purity loss in non-desiccated samples. -
Oxidation: While the cholestane backbone is relatively stable, the amine group can undergo oxidative deamination or N-oxidation over time, leading to yellowing of the compound.
-
Hygroscopicity: If stored as a hydrochloride salt (3AC
HCl), the compound is hygroscopic. Moisture absorption alters the molecular weight calculation for dosing and accelerates hydrolysis risks.
Module 2: Visualizing the Degradation Risks
The following diagram illustrates the decision logic for storage and the chemical consequences of improper handling.
Figure 1: Storage workflow and degradation pathways. The primary amine of 3AC is susceptible to carbamylation by atmospheric
Module 3: Reconstitution & Handling (The "DMSO Trap")
CRITICAL WARNING: Unlike many small molecules, 3
Recommended Solvents
-
Ethanol (100%): Best solvent. Soluble up to 30 mg/mL (approx. 77 mM).[1]
-
DMSO: NOT RECOMMENDED . Solubility is < 0.1 mg/mL.[1]
-
Aqueous Buffer: Insoluble without surfactants.
Protocol: Preparing a Stable Stock Solution
-
Equilibration: Allow the lyophilized vial to warm to room temperature before opening. This prevents condensation from forming inside the cold vial (water = degradation).
-
Solvent Choice: Add 100% Ethanol to achieve a concentration of 10 mM.
-
Sonication: Sonicate in a water bath for 5–10 minutes if the solution is not perfectly clear.
-
Aliquot: Immediately divide into single-use aliquots (e.g., 20
L) in amber tubes. -
Freeze: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.
Protocol: In Vivo Formulation (Mice)
For animal studies (e.g., treating Multiple Myeloma xenografts), ethanol stocks are toxic.
-
Vehicle: 0.3% Klucel (Hydroxypropyl cellulose) in water.
-
Preparation: Suspend 3AC directly into the Klucel solution.
-
Target Concentration: Typically ~11.5 mM for effective dosing.
-
Note: This forms a suspension, not a true solution. Vortex thoroughly before injection.
Module 4: Troubleshooting & FAQ
Q1: My stock solution has turned yellow. Is it still usable?
Diagnosis: The yellowing indicates oxidative degradation of the amine group, likely forming N-oxides or imines. Action: Discard. The effective concentration of active SHIP1 inhibitor is unknown, and degradation products may have off-target toxicity. Prevention: Always overlay stock vials with Nitrogen or Argon gas before closing.
Q2: I see a white precipitate/crust on the rim of my vial. What is it?
Diagnosis: This is likely the carbamate salt formed by the reaction of the 3-amine with atmospheric
Q3: Can I store the solution at -20°C instead of -80°C?
Answer: Yes, but the shelf life decreases.
-
-20°C: ~1 month stability.[3]
-
Reasoning: At -20°C, ethanol remains liquid (freezing point -114°C), allowing slow chemical reactions (oxidation) to proceed. At -80°C, kinetic energy is significantly reduced, preserving integrity.
Q4: Why did my compound precipitate when I added it to cell culture media?
Diagnosis: "Crash-out" effect. 3AC is highly hydrophobic. Action:
-
Ensure your stock is in Ethanol , not DMSO.
-
Pre-dilute the ethanol stock into a larger volume of media while vortexing.
-
Do not exceed the solubility limit (typically < 10-20
M in aqueous media without carriers).
References
-
Brooks, R., et al. (2010). SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells. Journal of Immunology. (Identifies 3AC as a SHIP1 inhibitor and details in vivo formulation using Klucel).
-
MedChemExpress (MCE). 3alpha-Aminocholestane Product Datasheet. (Provides specific solubility data: Ethanol 30 mg/mL vs DMSO <0.1 mg/mL).
-
TargetMol. 3alpha-Aminocholestane Chemical Properties and Storage. (Confirms -20°C storage for powder and -80°C for solvent storage).
-
Frazzini, V., et al. (2025). Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP).[4] ChemMedChem.[4][5] (Discusses structural analogs and solubility challenges of the cholestane backbone).
Sources
- 1. 3α-Aminocholestane | Phosphatase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting variability in SHIP1 inhibition assays
Topic: Troubleshooting Variability in SHIP1 Inhibition Assays Role: Senior Application Scientist
Introduction: The SHIP1 Variability Paradox
Welcome to the . If you are here, you are likely experiencing inconsistent IC50 values, signal drift, or poor Z' factors in your SHIP1 (SH2-containing inositol 5'-phosphatase 1) screening campaigns.
SHIP1 is a challenging enzyme to assay in vitro. Unlike stable kinases, SHIP1 is a multidomain protein (SH2, PH, Ptase, C2) prone to proteolysis and aggregation. Furthermore, its substrate, PI(3,4,5)P3, is a highly charged lipid that behaves unpredictably in aqueous solution without proper carrier systems.
This guide moves beyond basic "check your pipette" advice. We will dismantle the biochemical and biophysical causes of variability in SHIP1 assays, focusing on the two most common formats: Malachite Green (Colorimetric) and Fluorescence Polarization (FP) .
Part 1: Biochemical Assay Troubleshooting
Comparison of Assay Formats
Before troubleshooting, verify you are using the correct modality for your sensitivity needs.
| Feature | Malachite Green (MG) | Fluorescence Polarization (FP) | TR-FRET / HTRF |
| Readout | Absorbance (620 nm) | mP (Polarization units) | Ratio (665/620 nm) |
| Principle | Detects free phosphate ( | Competitive binding to PI(3,4)P2 detector | Competitive binding + Energy Transfer |
| Sensitivity | Low (Requires >5 µM product) | High (nM range) | High (nM range) |
| Interference | Phosphate contamination, colored compounds | Autofluorescence, compound aggregation | Rare (Time-resolved) |
| Primary Variability Source | Background signal drift, acid lability | Tracer stability, "false" inhibition by aggregators | Reagent cost, complex optimization |
Critical Protocol: Optimized Malachite Green Assay for SHIP1
The Malachite Green assay is the "gold standard" for kinetics but is the most prone to variability due to phosphate contamination.
Reagents:
-
Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂ (Critical cofactor), 0.01% Tween-20.
-
Substrate: PI(3,4,5)P3-diC8 (Soluble analog). Note: Full-length lipids require vesicle preparation.
-
Enzyme: Recombinant Human SHIP1 (typically truncated, e.g., Ptase-C2 domain).
Step-by-Step Workflow:
-
Enzyme Prep: Dilute SHIP1 to 2x concentration in assay buffer. Tip: Add enzyme immediately before use; do not store diluted.
-
Compound Addition: Add 3AC or test compound (dissolved in DMSO). Final DMSO < 5%.
-
Pre-incubation: Incubate 10 min at RT. Why? Allows slow-binding inhibitors to equilibrate.
-
Start Reaction: Add Substrate (at
, typically ~20-40 µM). -
Incubation: 15–20 min at RT. Critical: Must remain in linear velocity phase (<10% substrate consumption).
-
Quench: Add Malachite Green Reagent. Incubate 20 min for color development.
-
Read: Absorbance at 620 nm.
Troubleshooting Q&A: Biochemical Assays
Q1: My background signal (No Enzyme Control) is increasing over time. Why?
Diagnosis: Non-enzymatic hydrolysis or Phosphate Contamination.
-
The Science: PI(3,4,5)P3 is acid-labile. Malachite Green reagents are highly acidic. If you leave the plate too long after quenching, the acid will hydrolyze the substrate, generating "fake" phosphate signal.
-
The Fix:
-
Read the plate within 20–30 minutes of adding the quench solution.
-
Check your BSA. Many BSA lots contain free phosphate. Use "Fatty Acid Free / Low Phosphate" BSA or replace with 0.01% Tween-20.
-
Self-Validation: Run a "Buffer Only" vs. "Substrate Only" well. If Substrate Only > Buffer Only, your substrate is degrading.
-
Q2: The IC50 of 3AC (3α-aminocholestane) varies wildly between runs (e.g., 5 µM vs. 50 µM).
Diagnosis: Compound Insolubility and Aggregation.
-
The Science: 3AC is a steroidal analog with very poor aqueous solubility. In aqueous buffers, it forms colloidal aggregates that sequester the enzyme (promiscuous inhibition), leading to artificial potency. Conversely, if it precipitates out, you lose potency.
-
The Fix:
-
Detergent: Ensure your buffer contains 0.01% Triton X-100 or Tween-20 to prevent colloidal aggregation.
-
Salt Form: Use the HCl salt of 3AC, not the free base.
-
Visual Check: Inspect wells for turbidity.
-
Reference: See Brooks et al. (2010) regarding 3AC solubility limits.[1]
-
Q3: My Z' factor is < 0.5. How do I stabilize the assay?
Diagnosis: Enzyme Instability.
-
The Science: Full-length SHIP1 contains disordered regions and is prone to aggregation.[2]
-
The Fix:
-
Construct Selection: Switch to a truncated construct (e.g., the phosphatase + C2 domain) if biological context allows. It is significantly more stable.
-
Carrier Protein: Add 0.1% BSA or gelatin to prevent enzyme adsorption to the plastic well walls.
-
Mg2+ Check: SHIP1 is strictly Mg2+-dependent. Ensure your MgCl₂ stock has not precipitated.
-
Part 2: Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for troubleshooting SHIP1 assay variability.
Caption: Decision tree for isolating sources of noise in SHIP1 biochemical assays. Follow the path based on whether the error manifests in the background, the signal window, or the inhibitor potency.
Part 3: Cellular Assay Considerations
When moving from biochemical to cellular assays (e.g., measuring p-Akt levels in THP-1 or Molt-4 cells), variability often stems from biological regulation rather than assay mechanics.
Q4: I see SHIP1 inhibition in vitro, but no effect on p-Akt in cells.
Diagnosis: Redundancy and Compensation.
-
The Science: SHIP1 converts PI(3,4,5)P3 to PI(3,4)P2.[3][4][5][6][7] However, SHIP2 and PTEN also regulate this pool. PTEN removes the 3-phosphate. If SHIP2 is highly expressed in your cell line, it may mask SHIP1 inhibition.
-
The Fix:
-
Cell Line Selection: Use SHIP1-dependent lines (e.g., OPM2, specific AML lines) where SHIP1 is the dominant phosphatase.
-
Biomarker: Do not just look at p-Akt (S473). Look at the specific product of SHIP1: PI(3,4)P2 . This can be measured via lipid extraction and ELISA or specific intracellular probes.
-
Q5: My Western Blots for p-Akt are inconsistent.
Diagnosis: Phosphatase Reactivation during Lysis.
-
The Science: Phosphatases are robust. If you lyse cells without sufficient phosphatase inhibitors, SHIP1/2 and PP2A will strip phosphates off Akt after lysis but before the gel is run.
-
The Fix:
-
Lysis buffer must contain a "cocktail" of: Orthovanadate (tyrosine phosphatases), Fluoride (serine/threonine), and β-Glycerophosphate .
-
Keep lysates on ice at all times. Boil samples immediately after quantification.
-
Part 4: Data Presentation & Analysis
When reporting SHIP1 inhibition, raw OD/mP values are insufficient. Ensure your data processing follows these standards to identify outliers early.
Standard Calculation Table:
| Parameter | Formula | Acceptable Range |
| % Inhibition | N/A | |
| Z' Factor | $1 - \frac{3(\sigma{pos} + \sigma_{neg})}{ | \mu_{pos} - \mu_{neg} |
| Signal-to-Noise | > 3.0 | |
| Substrate Conversion | < 10-15% (Initial Velocity) |
References
-
Brooks, R., et al. (2010).[1] Coordinate expansion of murine hematopoietic and regulatory cytoskeletal cells by a specific SHIP1 inhibitor. The Journal of Immunology.
- Relevance: Defines 3AC solubility issues and biological valid
-
Ong, C.J., et al. (2007). Small-molecule agonists of SHIP1 inhibit the phosphoinositide 3-kinase pathway in hematopoietic cells. Blood.[1][8]
- Relevance: Discusses SHIP1 structural constructs and cellular assay setups.
-
Echelon Biosciences. (2024). SHIP1 Enzyme and Assay Technical Data Sheets.
- Relevance: Standard protocols for Malachite Green and FP assays involving PI(3,4,5)P3.
-
Kerr, W.G. (2011). Inhibitor and Activator: The Yin and Yang of SHIP1 in Immunity and Cancer. Annals of the New York Academy of Sciences.
- Relevance: Comprehensive review of SHIP1 signaling and therapeutic targeting.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and evaluation of novel SHIP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Bioavailability of 3α-Aminocholestane (3AC)
Welcome to the Technical Support Center for 3α-Aminocholestane (3AC). As a potent, selective inhibitor of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), 3AC is a critical tool compound for investigating hematopoietic cancers, immune modulation, and targeted apoptosis[1]. However, its rigid steroidal backbone and extreme lipophilicity present significant formulation and bioavailability hurdles for researchers transitioning from in vitro enzymatic assays to in vivo models.
This guide provides field-proven troubleshooting strategies, self-validating formulation protocols, and mechanistic insights to ensure reliable experimental outcomes.
The Physicochemical Root of the Problem
To understand why 3AC exhibits poor bioavailability, we must examine its molecular structure. 3AC is an aminosteroid; the lack of polar functional groups (aside from a single primary amine) results in a highly hydrophobic molecule that resists aqueous solvation[2].
Quantitative Data: Physicochemical Properties of 3AC
| Property | Value | Causality / Experimental Implication |
| Molecular Weight | 387.68 g/mol | Moderate size, but dominated by a hydrophobic steroidal core[3]. |
| LogP (Predicted) | ~9.1 | Extreme lipophilicity. Drives high plasma protein binding and rapid precipitation in aqueous media[2]. |
| Water Solubility | < 0.1 mg/mL | Practically insoluble. Requires aggressive co-solvent systems or chemical modification for in vivo use[3]. |
| Organic Solubility | 30 mg/mL (Ethanol/Chloroform) | Highly soluble in organic solvents. Sonication is often required to disrupt the crystalline lattice of the free base[3]. |
Troubleshooting Guide: Formulation Workflows
If you are experiencing inconsistent in vivo efficacy or observing precipitation in your injection syringes, your formulation strategy must be optimized. Below are two self-validating protocols designed to overcome the insolubility of the 3AC free base.
Protocol A: The Co-Solvent Micellar System (For Immediate In Vivo Use)
This protocol utilizes a stepwise polarity gradient to encapsulate the hydrophobic steroidal core within surfactant micelles, preventing nucleation when introduced to the bloodstream[3].
Step-by-Step Methodology:
-
Stock Preparation (10% Final Volume): Dissolve 3AC powder in 100% DMSO to a concentration of 20 mg/mL.
-
Causality: DMSO acts as a powerful aprotic solvent to completely disrupt the crystalline lattice of the free base.
-
-
Bridging Solvent (40% Final Volume): Add PEG300 (or PEG400) to the DMSO stock and vortex for 30 seconds.
-
Causality: PEG acts as a cosolvent that lowers the dielectric constant of the final mixture, preventing immediate shock-precipitation when water is introduced.
-
-
Surfactant Coating (5% Final Volume): Add Tween 80 and mix thoroughly until the solution is completely clarified.
-
Causality: Tween 80 provides non-ionic amphiphilic molecules that coat the lipophilic 3AC molecules, forming stable micelles.
-
-
Aqueous Phase (45% Final Volume): Add Saline (0.9% NaCl) or PBS dropwise while continuously vortexing the mixture.
-
Causality: Dropwise addition prevents localized zones of high polarity. Continuous kinetic energy (vortexing) ensures uniform micelle distribution.
-
-
Self-Validation Check: Hold the tube to a light source. The solution must be optically clear. If turbidity or a milky appearance is observed, micelle formation has failed. Correction: Warm the solution to 37°C and sonicate for 5 minutes. If precipitation persists, the initial DMSO stock was not fully dissolved.
Protocol B: Acidic Modification (HCl Salt Formation)
The free base of 3AC is notoriously difficult to dissolve even in pure DMSO at high concentrations. Converting 3AC to its hydrochloride (HCl) salt significantly improves its dissolution kinetics[4].
Step-by-Step Methodology:
-
Solvation: Dissolve the 3AC free base in anhydrous ethanol or diethyl ether.
-
Protonation: Slowly add 1.2 molar equivalents of 1M HCl in ether under continuous magnetic stirring at room temperature.
-
Causality: The primary amine at the 3α position is protonated, converting the neutral molecule into a positively charged salt, drastically reducing its LogP.
-
-
Precipitation & Collection: Allow the 3AC-HCl salt to precipitate. Filter the precipitate, wash with cold anhydrous ether, and dry under a vacuum desiccator overnight.
-
Self-Validation Check: Attempt to dissolve 5 mg of the resulting powder in 100 µL of DMSO. The HCl salt will dissolve rapidly and completely without the need for sonication, confirming successful salt conversion[4].
Workflow for overcoming 3AC insolubility prior to in vivo administration.
Mechanism of Action & Target Engagement
To properly design your assays, it is critical to understand why 3AC is used and how its bioavailability impacts target engagement. 3AC is a selective inhibitor of SHIP1, a 5'-phosphatase that normally converts PI(3,4,5)P3 to PI(3,4)P2[1].
According to the "Two PIP Hypothesis," both PI(3,4,5)P3 and PI(3,4)P2 actively recruit and activate Akt via its pleckstrin homology (PH) domain, promoting cancer cell survival[5][6]. By inhibiting SHIP1, 3AC depletes PI(3,4)P2 levels. This disruption in the balance of phosphoinositides triggers apoptosis in hematopoietic cancers (e.g., multiple myeloma) and expands myeloid-derived suppressor cells (MDSCs) in immunomodulatory models[7][8].
Mechanism of 3AC-mediated SHIP1 inhibition altering phosphoinositide signaling.
Frequently Asked Questions (FAQs)
Q: Why does 3AC precipitate when I add it directly to my cell culture media? A: Cell culture media is highly aqueous. Because 3AC has a LogP of ~9.1, it will immediately crash out of solution if the localized concentration of water is too high. Solution: Prepare a 1000x stock in DMSO. Pre-warm your culture media to 37°C. Add the 3AC stock directly into the vortex vortex of the swirling media to ensure rapid, infinite dilution. Keep the final DMSO concentration below 0.1% to prevent solvent-induced cytotoxicity.
Q: I cannot use PEG or Tween in my specific in vivo model due to vehicle toxicity. Are there alternatives? A: Yes. If the DMSO/PEG/Tween system is contraindicated, you can use a 0.3% Klucel (hydroxypropylcellulose) suspension[7]. While this does not create a clear solution, sonication of 3AC in Klucel creates a uniform micro-suspension suitable for intraperitoneal (IP) injection. Alternatively, complexation with Sulfobutylether-β-cyclodextrin (SBE-β-CD) can encapsulate the steroidal core, rendering it water-soluble without harsh surfactants[3].
Q: How can I validate that my formulated 3AC is actually engaging the SHIP1 target in vivo? A: Because 3AC inhibits the conversion of PI(3,4,5)P3 to PI(3,4)P2, the most direct pharmacodynamic readout is measuring the intracellular ratio of these two lipids using a Fluorescence Polarization (FP) assay or lipid mass spectrometry[1]. Alternatively, you can measure downstream phenotypic markers, such as the expansion of CD11b+Gr1+ myeloid-derived suppressor cells (MDSCs) in the spleen via flow cytometry[7].
Q: Is 3AC effective against solid tumors? A: SHIP1 expression is largely restricted to hematopoietic lineages[5]. While 3AC directly induces apoptosis in blood cancers (like leukemia and multiple myeloma), its efficacy in solid tumors relies entirely on immune priming (e.g., modulating tumor-infiltrating macrophages and T-cells). Therefore, poor bioavailability in solid tumor models often results in a lack of efficacy, making rigorous formulation (Protocol A) absolutely mandatory for these studies[6].
References
-
Title: 3Alpha-aminocholestane | C27H49N | CID 10872780 - PubChem Source: nih.gov URL:[Link]
-
Title: Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models Source: biorxiv.org URL:[Link]
-
Title: SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells Source: nih.gov URL:[Link]
-
Title: Inhibition of lipid phosphatase SHIP1 expands myeloid-derived suppressor cells and attenuates rheumatoid arthritis in mice Source: physiology.org URL:[Link]
-
Title: Targeting SHIP1 and SHIP2 in Cancer Source: mdpi.com URL:[Link]
-
Title: Small molecule targeting of SHIP1 and SHIP2 Source: portlandpress.com URL:[Link]
-
Title: SHIP1 Modulators - Alzheimer's Drug Discovery Foundation Source: alzdiscovery.org URL:[Link]
Sources
- 1. SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3Alpha-aminocholestane | C27H49N | CID 10872780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3α-Aminocholestane | Phosphatase | TargetMol [targetmol.com]
- 4. Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer’s Disease Models | bioRxiv [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. portlandpress.com [portlandpress.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. alzdiscovery.org [alzdiscovery.org]
Technical Support Center: 3α-Aminocholestane (3AC) In Vivo Formulation & Troubleshooting
Welcome to the Application Support Center for 3α-Aminocholestane (3AC). As a potent, selective inhibitor of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), 3AC is a critical tool for expanding myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) in models of multiple myeloma, graft-versus-host disease (GVHD), and autoimmune arthritis [2, 3].
However, because 3AC is a cholestane derivative, its highly lipophilic steroidal backbone presents severe aqueous solubility challenges. This guide provides field-proven formulation matrices, step-by-step methodologies, and mechanistic troubleshooting to ensure your in vivo experiments are reproducible and artifact-free.
Formulation Strategies & Vehicle Selection Matrix
Causality Check: Why can't I just use ethanol? While 3AC is highly soluble in 100% ethanol for in vitro cell culture assays (up to 30 mg/mL)[1, 2], injecting high concentrations of ethanol in vivo causes severe tissue necrosis, protein precipitation, and systemic toxicity. To bridge the polarity gap between the hydrophobic drug and the aqueous biological environment, you must use engineered co-solvents or polymer suspending agents.
Table 1: Validated In Vivo Formulation Strategies for 3AC
| Formulation Strategy | Composition | Physiological Impact | Best Used For |
| Co-Solvent Solution | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Yields a true, clear solution. High systemic bioavailability. | IV or IP injections where rapid systemic distribution is required [1]. |
| Polymer Suspension | 0.3% Klucel (Hydroxypropylcellulose) in H₂O | Low toxicity, physiologically inert vehicle. Slower absorption rate. | Daily IP injections (e.g., 7-day continuous dosing regimens) [2]. |
| Cyclodextrin Inclusion | 10% DMSO + 40% SBE-β-CD in Saline | Encapsulates the hydrophobic cholestane core in a hydrophilic shell. | IV administration requiring strict optical clarity without PEG. |
Step-by-Step Experimental Protocols
Protocol A: Preparing a 2 mg/mL Clear Co-Solvent Solution
Self-Validating System: If the solution turns cloudy at Step 4, the micellar network has failed. This indicates the saline was added too quickly or the Tween 80 was insufficiently mixed. A successful preparation remains optically clear.
-
Primary Solubilization: Weigh 2.0 mg of 3AC powder into a glass vial. Add 100 μL of pure DMSO (10% of final volume). Vortex vigorously until completely dissolved. Note: 3AC must be fully dissolved in DMSO before any other solvent is introduced.
-
Co-Solvent Bridging: Add 400 μL of PEG300 (40% of final volume). Vortex for 30 seconds. The PEG acts as a secondary solvent to lower the dielectric constant of the upcoming aqueous phase.
-
Micelle Formation: Add 50 μL of Tween 80 (5% of final volume). Mix thoroughly until the solution is fully clarified. Tween 80 forms the surfactant micelles that will encapsulate the 3AC-PEG-DMSO complex.
-
Aqueous Dispersion (Critical Step): Slowly add 450 μL of Saline (45% of final volume) dropwise while continuously vortexing the vial. Dropwise addition prevents localized solvent shock [1].
Protocol B: Preparing an 11.46 mM (4.44 mg/mL) Klucel Suspension
-
Vehicle Preparation: Dissolve Klucel (Hydroxypropylcellulose) in sterile ddH₂O to a final concentration of 0.3% (w/v). Stir overnight at room temperature to ensure complete hydration of the polymer chains.
-
Suspension: Add 3AC powder directly to the 0.3% Klucel solution to reach the target concentration of 11.46 mM.
-
Homogenization: Sonicate the mixture in a water bath for 15-20 minutes, followed by mechanical homogenization until a uniform, milky suspension is achieved.
-
Administration: Vortex the vial immediately prior to drawing the suspension into the syringe to ensure dose uniformity across the animal cohort [2].
Troubleshooting & FAQs
Q1: My 3AC precipitated immediately when I added saline to the DMSO/PEG mixture. How do I recover it? Application Scientist Insight: You experienced "solvent shock." When water is introduced too rapidly, the local polarity shifts drastically, and the highly hydrophobic cholestane rings crash out of solution before the Tween 80 micelles can encapsulate them. Fix: You cannot easily redissolve the compound once it has crashed in an aqueous mixture. Discard the vial and start over. Ensure you add the saline dropwise while the tube is actively vortexing.
Q2: Can I formulate a large batch of the co-solvent solution and store it at -20°C for future use? Application Scientist Insight: No. Aqueous co-solvent mixtures containing PEG and Tween will undergo phase separation upon freezing. Furthermore, the 3AC will precipitate irreversibly. Store 3AC as a dry powder at -20°C (stable for 3 years) or as a pure DMSO stock at -80°C (stable for 1 year) [1]. Always formulate the final aqueous vehicle fresh on the day of dosing.
Q3: Should I use the Klucel suspension or the DMSO co-solvent for my efficacy study? Application Scientist Insight: It depends entirely on your dosing frequency and route. For daily intraperitoneal (IP) injections over a long period (e.g., 7 to 15 days), the 0.3% Klucel suspension is highly preferred to avoid the cumulative toxicity, dehydration, and peritoneal irritation caused by daily DMSO/PEG administration [2]. For single-dose intravenous (IV) pharmacokinetics, the clear co-solvent solution is mandatory to prevent fatal embolisms.
Q4: Why does my tumor model show increased SHIP2 expression after prolonged 3AC treatment? Application Scientist Insight: 3AC is highly selective for SHIP1. Prolonged, continuous inhibition of SHIP1 creates selective evolutionary pressure, leading tumor cells (such as multiple myeloma cells) to upregulate the paralog SHIP2 as a compensatory survival mechanism. To mitigate this, utilize a pulsatile dosing regimen (e.g., intermittent dosing) rather than continuous suppression. Pulsatile dosing has been shown to enhance CD8+ T cell and NK cell anti-tumor memory without triggering paralog compensation[4].
Q5: Is 3AC effective in solid, non-hematopoietic tumors? Application Scientist Insight: Yes, but the mechanism is indirect. While SHIP1 is exclusively expressed in hematopoietic cells, 3AC treatment reduces solid tumor growth in vivo by expanding and priming immune effector cells (like NK and CD8+ T cells) and modulating MDSCs within the tumor microenvironment [3, 4].
Mechanistic & Workflow Visualizations
Caption: Co-solvent formulation workflow for 3AC, highlighting critical dropwise saline addition.
Caption: Mechanism of 3AC in vivo. SHIP1 inhibition prevents PIP3 degradation, driving MDSCs.
References
- TargetMol. "3α-Aminocholestane | Phosphatase - TargetMol." TargetMol.
- Brooks, R. et al. "SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells." PMC.
- American Physiological Society. "Inhibition of lipid phosphatase SHIP1 expands myeloid-derived suppressor cells and attenuates rheumatoid arthritis in mice." Physiology.org.
- Biochemical Society Transactions. "Small molecule targeting of SHIP1 and SHIP2." Portlandpress.com.
Technical Support Center: Resolving 3AC Interference in Colorimetric Assays
The following technical guide addresses the resolution of interference caused by 3AC (3α-aminocholestane) , a widely used SHIP1 inhibitor, in colorimetric assays.
While "3AC" can occasionally refer to 3-acetylcoumarin derivatives in specific chemical synthesis contexts, in the pharmaceutical and drug discovery field, it predominantly refers to the SHIP1 inhibitor used in high-throughput screening (HTS) and phosphatase assays (e.g., Malachite Green). This guide focuses on this primary application.
Topic: Troubleshooting 3α-aminocholestane (3AC) artifacts in Phosphatase (Malachite Green) and Cell Viability Assays. Target Audience: Assay Development Scientists, HTS Engineers, and Pharmacologists. Version: 1.0 (Current as of March 2026)
Core Analysis: The Mechanism of 3AC Interference[1][2]
3AC (3α-aminocholestane) is a steroidal amine. Its chemical structure consists of a hydrophobic cholestane backbone with a polar amino group. This amphiphilic yet predominantly hydrophobic nature is the root cause of most interference issues in aqueous colorimetric assays.
Primary Interference Modes
| Interference Type | Mechanism | Assay Impact |
| Turbidity (Light Scattering) | 3AC has poor aqueous solubility. Upon dilution into assay buffer (especially acidic buffers like Malachite Green), it precipitates, forming micro-aggregates. | False High Absorbance: Precipitates scatter light, which the plate reader interprets as absorbance (OD), leading to false inhibition or activation signals. |
| Meniscus Effects | As a surfactant-like molecule, 3AC can alter the surface tension of the liquid in 384/96-well plates. | Optical Distortion: Creates a curved meniscus that deflects the light path, causing high variability (CV%) between technical replicates. |
| Compound Aggregation | At high concentrations (>10 µM), 3AC forms colloidal aggregates that can sequester enzyme or dye molecules. | Non-Specific Inhibition: The aggregates physically trap the enzyme (SHIP1), mimicking true inhibition (a "promiscuous inhibitor" artifact). |
Troubleshooting Guide: Phosphatase Assays (Malachite Green)
Context: You are screening for SHIP1 inhibitors using a Malachite Green phosphate detection assay. You observe inconsistent OD620 values or high background in 3AC-treated wells.
Q1: My 3AC control wells show higher absorbance than the "No Enzyme" control. Why?
Diagnosis: Precipitation-Induced Scattering. The Malachite Green reagent is highly acidic (pH ~1-2). When 3AC (dissolved in DMSO) is added to this acidic environment, the protonation of the amine group competes with the hydrophobic steroid backbone, often leading to immediate micro-precipitation. The plate reader detects this turbidity as "absorbance" at 620 nm.
Corrective Protocol: The "Detergent-Stabilized" Workflow
-
Solvent Check: Ensure your 3AC stock is in 100% DMSO .
-
Buffer Modification: Add a non-ionic detergent to your assay buffer before adding the compound.
-
Recommendation:0.01% Triton X-100 or 0.005% Tween-20 . This creates micelles that solubilize the hydrophobic steroid backbone of 3AC.
-
-
Read-out Validation: Perform a dual-wavelength read .
-
Primary: 620 nm (Malachite Green signal).
-
Reference: 750 nm (Turbidity check).
-
Calculation:
. If , precipitation is occurring.
-
Q2: The IC50 of 3AC shifts dramatically between runs (e.g., 5 µM vs. 50 µM).
Diagnosis: Colloidal Aggregation. 3AC is a known aggregator. If the concentration exceeds its critical aggregation concentration (CAC), it inhibits the enzyme non-specifically.
Corrective Protocol: The Brij-35 Shift Assay To confirm if the inhibition is real or due to aggregation, run the assay with and without detergent.
-
Run A: Standard Assay Buffer.
-
Run B: Assay Buffer + 0.01% Brij-35 (or Triton X-100).
-
Analysis:
-
If IC50 increases significantly (potency drops) in the presence of detergent, the original activity was likely an aggregation artifact.
-
Note: True SHIP1 inhibition by 3AC should remain stable or improve slightly with detergent (due to better solubility).
-
Troubleshooting Guide: Cell-Based Assays (MTT/MTS)
Context: You are treating leukemia cells (e.g., KG-1, OPM2) with 3AC and measuring viability.
Q3: I see dark crystals in the wells before adding the MTT reagent.
Diagnosis: Compound Crystallization. At high concentrations (>20 µM) in cell culture media (RPMI/DMEM), 3AC can crystallize, especially if the DMSO concentration exceeds 0.5%. These crystals are not formazan (MTT product) but pure compound.
Corrective Protocol:
-
Solubility Limit: Determine the thermodynamic solubility of 3AC in your specific media. Do not exceed this limit.
-
Wash Step: Before adding MTT/MTS reagent, carefully wash the cells with warm PBS (if cells are adherent) to remove extracellular compound precipitates.
-
For suspension cells: Centrifuge the plate (300 x g, 5 min), aspirate media carefully, and replace with fresh media containing MTT.
-
Visualizing the Interference Pathway
The following diagram illustrates how 3AC physical properties lead to false readouts in colorimetric assays.
Caption: Pathway of 3AC interference in colorimetric assays. Hydrophobic precipitation mimics absorbance, requiring detergent solubilization for correction.
Summary of Mitigation Strategies
| Parameter | Standard Condition | Modified Condition for 3AC | Rationale |
| Solvent Vehicle | DMSO | 100% DMSO (Fresh) | Avoid freeze-thaw cycles which induce micro-crystals in the stock. |
| Buffer Additive | None | 0.01% Triton X-100 | Prevents formation of colloidal aggregates and precipitates. |
| Plate Mixing | Shake 10s | Shake 30s + Spin | Ensures homogeneity; spinning (1000rpm, 1 min) removes bubbles/meniscus issues. |
| Wavelength | Single (e.g., 620 nm) | Dual (620 nm - 750 nm) | Subtracts background turbidity caused by the steroid backbone. |
References
-
Brooks, R., et al. (2010). "SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells."[1] The Journal of Immunology, 184(7), 3582-3589.
- Establishes 3AC as a specific SHIP1 inhibitor and describes its use in cellular assays.
-
Fuhler, M., et al. (2012). "Therapeutic Potential of SH2 Domain-Containing Inositol-5'-Phosphatase 1 (SHIP1) and SHIP2 Inhibition in Cancer."[1] Molecular Medicine, 18, 65-75.[1]
- Details the chemical properties and screening of SHIP1 inhibitors.
-
Ong, C. J., et al. (2007). "Small-molecule agonists of SHIP1 inhibit the phosphoinositide 3-kinase pathway in hematopoietic cells." Blood, 110(6), 1942-1949.
- Provides context on the Malachite Green phosphatase assay protocols used for SHIP1 modul
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 14(3), 315-324.
- Authoritative review on aggregation and precipitation interference (Colloidal Aggreg
Sources
Validation & Comparative
3alpha-aminocholestane vs 3beta-aminocholestane activity
Title: A Comprehensive Comparison Guide: 3α-Aminocholestane vs. 3β-Aminocholestane in Phosphoinositide Signaling Research
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of targeted immunomodulation and hematologic oncology, the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) has emerged as a critical regulatory node. SHIP1 negatively regulates the PI3K pathway by hydrolyzing PI(3,4,5)P3 into PI(3,4)P2. The discovery of 3α-aminocholestane (3AC) as a first-in-class, small-molecule inhibitor of SHIP1 revolutionized our ability to probe this pathway 1. However, validating the specificity of lipophilic small molecules requires rigorous structural controls. This guide provides an objective, data-driven comparison between the active inhibitor, 3α-aminocholestane, and its inactive stereoisomer, 3β-aminocholestane, detailing their pharmacological profiles, mechanistic causality, and application in self-validating experimental workflows.
Structural Causality and Pharmacological Profiles
The biological activity of aminocholestanes is strictly dictated by their stereochemistry. The cholestane backbone is a highly lipophilic sterol structure, meaning it readily intercalates into cellular membranes. To prove that biological effects are target-specific rather than the result of non-specific lipid raft disruption, stereoisomers are employed.
-
3α-Aminocholestane (3AC): Features an amino group at the C3 position in an axial orientation. This specific 3D geometry allows the primary amine to dock precisely into the catalytic pocket of SHIP1. It forms critical electrostatic interactions that competitively block the binding of the highly charged PI(3,4,5)P3 substrate. 3AC exhibits 50% inhibition of SHIP1 at ~10 µM and is highly selective, showing no significant inhibition of related phosphatases like SHIP2 or PTEN even at high concentrations 2.
-
3β-Aminocholestane: Features the amino group in the equatorial position. This subtle epimeric shift completely abolishes binding affinity to the SHIP1 catalytic domain. Consequently, 3β-aminocholestane is pharmacologically inert against SHIP1, making it the gold-standard negative control. Using the 3β-epimer ensures that observed cellular phenotypes are driven by true SHIP1 inhibition rather than general sterol toxicity.
Table 1: Comparative Pharmacological and Physicochemical Properties
| Property | 3α-Aminocholestane (3AC) | 3β-Aminocholestane |
| PubChem CID | 10872780 3 | N/A (Epimer) |
| C3 Amine Orientation | Axial | Equatorial |
| SHIP1 IC50 | ~10 µM 2 | Inactive (>100 µM) |
| SHIP2 / PTEN Activity | Inactive (Selective for SHIP1) 2 | Inactive |
| Primary Experimental Role | Active Target Probe / Therapeutic Lead | Structural Negative Control |
| Downstream Effect | Hyperactivates Akt, Expands MDSCs 4 | No alteration in baseline signaling |
Mechanistic Impact on the PI3K/SHIP1 Signaling Axis
By inhibiting SHIP1, 3AC artificially prolongs the half-life of intracellular PI(3,4,5)P3. This leads to the hyperactivation of downstream effectors, most notably the serine/threonine kinase Akt. In healthy hematopoietic tissues, this expansion of PIP3 promotes the proliferation of myeloid-derived suppressor cells (MDSCs) and regulatory T cells, which has profound therapeutic implications for autoimmune diseases like rheumatoid arthritis 4. Conversely, in hematologic malignancies (e.g., multiple myeloma and leukemia), forced hyperactivation of this axis by 3AC paradoxically triggers cell cycle arrest (G0/G1 or G2/M stages) and Fas-mediated caspase-8 apoptosis 5. The 3β-epimer fails to induce these downstream signaling cascades.
Caption: PI3K/SHIP1 signaling axis demonstrating the stereospecific intervention of 3AC versus the 3β epimer.
Self-Validating Experimental Protocol: Cellular SHIP1 Inhibition Assay
To ensure trustworthiness and reproducibility in target validation, researchers must employ a self-validating system. The following protocol outlines a cellular assay measuring SHIP1 inhibition using 3AC, with 3β-aminocholestane serving as the critical structural control to rule out off-target lipid membrane perturbation.
Step-by-Step Methodology: Cellular p-Akt Activation Assay
-
Cell Preparation: Culture a SHIP1-expressing hematopoietic cell line (e.g., human multiple myeloma cell line OPM2 or murine leukemia C1498) in RPMI-1640 supplemented with 10% FBS. Starve cells in serum-free media for 4 hours prior to treatment to establish a low baseline of PI3K/Akt signaling.
-
Compound Formulation: Dissolve 3α-aminocholestane and 3β-aminocholestane in 100% ethanol or DMSO to create 10 mM stock solutions. For in vivo or complex in vitro models, a 0.3% Klucel/H2O suspension can be utilized to enhance solubility 1.
-
Treatment Arms (The Self-Validating Matrix):
-
Arm A (Vehicle Control): 0.1% Ethanol/DMSO. Establishes baseline PIP3/Akt activity.
-
Arm B (Active Inhibitor): 10 µM 3α-aminocholestane (3AC). Expected to significantly elevate p-Akt levels.
-
Arm C (Structural Control): 10 µM 3β-aminocholestane. Must mirror the Vehicle Control, proving that the sterol backbone alone does not alter signaling.
-
Arm D (Positive Control): 50 ng/mL IGF-1 or 10% FBS. Validates the responsiveness of the PI3K/Akt cascade in the chosen cell line.
-
-
Incubation: Incubate cells with the respective treatments for 30 to 60 minutes at 37°C.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Halt Protease Inhibitor Cocktail) 4. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.
-
Quantification (Western Blot): Resolve 20 µg of protein per lane via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Data Interpretation: A valid assay will show a distinct band for p-Akt in Arms B and D, while Arms A and C remain blank or show minimal basal phosphorylation. If Arm C shows elevated p-Akt, non-specific membrane perturbation is occurring, invalidating the assay.
Caption: Self-validating experimental workflow for assessing specific SHIP1 inhibition using stereoisomer controls.
References
-
Brooks, R., et al. "SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells." Blood (2010).[Link]
-
Fuhler, G. M., et al. "Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer." Molecular Medicine (2012).[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10872780, 3Alpha-aminocholestane." PubChem (2021).[Link]
-
Pan, Y., et al. "Inhibition of lipid phosphatase SHIP1 expands myeloid-derived suppressor cells and attenuates rheumatoid arthritis in mice." American Journal of Physiology (2020).[Link]
-
Brooks, R., et al. "Discovery and Development of Small Molecule SHIP Phosphatase Modulators." Journal of Medicinal Chemistry (2016).[Link]
Sources
- 1. SHIP1 inhibition increases immunoregulatory capacity and triggers apoptosis of hematopoietic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SID 336446950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Selectivity Guide: 3α-Aminocholestane vs. AS1949490
Executive Summary: The Strategic Choice
In the investigation of phosphoinositide signaling, the distinction between SHIP1 (SH2-containing inositol 5'-phosphatase 1) and SHIP2 is critical due to their divergent tissue expression and physiological roles.
-
Select AS1949490 if your primary target is SHIP2 .[1] It is the current gold standard for SHIP2 inhibition, offering superior selectivity (>20-fold vs. SHIP1) and oral bioavailability. It is the preferred tool for metabolic (insulin signaling) and solid tumor research.
-
Select 3α-Aminocholestane (3AC) if your primary target is SHIP1 . While it acts as a competitive inhibitor for SHIP1, users must control for its lower solubility and potential off-target activity on SHIP2 at higher concentrations. It is primarily used in hematological malignancy research.
Scientific Background: The PI3K/SHIP Axis
To understand the selectivity profiles, one must map the signaling cascade. Both enzymes hydrolyze the 5'-phosphate from PI(3,4,5)P3 to generate PI(3,4)P2.[2][3] However, their downstream consequences differ based on cellular context.
Pathway Visualization
The following diagram illustrates the parallel yet distinct roles of SHIP1 and SHIP2 within the PI3K/Akt pathway.
Caption: The PI3K/SHIP signaling axis showing the distinct hydrolysis steps targeted by 3AC and AS1949490.
Comparative Selectivity Profile
The following data aggregates experimental IC50 values from multiple validated sources (see References).
Table 1: Inhibitor Potency and Selectivity (IC50)
| Target Enzyme | AS1949490 (SHIP2 Inhibitor) | 3α-Aminocholestane (SHIP1 Inhibitor) | Selectivity Note |
| SHIP2 (Human) | 0.62 µM | ~10 - 30 µM | AS1949490 is ~50x more potent on SHIP2. |
| SHIP2 (Mouse) | 0.34 µM | N/D | AS1949490 is highly effective in murine models. |
| SHIP1 (Human) | 13.0 µM | ~2.5 µM | 3AC is ~5x more potent on SHIP1 than AS1949490. |
| PTEN | > 50 µM | No Inhibition | Both are clean against PTEN.[3] |
| Synaptojanin | > 50 µM | N/D | AS1949490 shows excellent phosphatase specificity.[4] |
| Myotubularin | > 50 µM | N/D | - |
| Mechanism | Competitive (Active Site) | Competitive (Active Site) | Both compete with the substrate.[3][5] |
Critical Analysis of Selectivity
-
AS1949490 : Demonstrates a "clean" pharmacological profile. The 20-fold window between SHIP2 (0.62 µM) and SHIP1 (13 µM) allows for specific interrogation of SHIP2 signaling in cells expressing both isoforms, provided concentrations are kept below 5 µM.
-
3α-Aminocholestane (3AC) : While often labeled "SHIP1 selective," its selectivity window is narrower (approx. 4-fold to 10-fold over SHIP2 depending on the assay conditions). At high concentrations (>10 µM), it effectively acts as a pan-SHIP1/2 inhibitor.
Experimental Protocols: Validating Selectivity
To verify these inhibitors in your specific cell line or assay, use the Malachite Green Phosphatase Release Assay . This colorimetric assay measures the release of inorganic phosphate (Pi) from the substrate (typically IP4 or PIP3).
Workflow Visualization
Caption: Step-by-step workflow for the Malachite Green Phosphatase Assay to determine IC50 values.
Detailed Protocol (Self-Validating System)
Objective: Determine IC50 of AS1949490 or 3AC against recombinant SHIP2.
Reagents:
-
Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl2, 0.05% Tween-20. Crucial: Tween-20 prevents aggregation-based false positives, especially for 3AC.
-
Substrate: Ins(1,3,4,5)P4 (Soluble analog of PIP3) at Km concentration (approx. 10-20 µM).
-
Enzyme: Recombinant Human SHIP2 (approx. 5-10 nM final).
Procedure:
-
Preparation : Dilute inhibitor (AS1949490 or 3AC) in DMSO. Prepare a serial dilution (e.g., 0.01 µM to 100 µM). Keep final DMSO concentration <1%.[6]
-
Pre-incubation : Mix 10 µL of Enzyme solution with 5 µL of Inhibitor. Incubate for 10 minutes at Room Temperature (RT) to allow equilibrium binding.
-
Initiation : Add 10 µL of Substrate solution.
-
Reaction : Incubate for 20 minutes at 37°C.
-
Validation Step: Include a "No Enzyme" blank to subtract background phosphate.
-
Validation Step: Include a "No Inhibitor" (DMSO only) control for 100% activity.
-
-
Termination & Development : Add 100 µL of Malachite Green Reagent. Incubate for 20 minutes at RT for color development (green complex formation).
-
Measurement : Read Absorbance at 620 nm.
-
Analysis : Fit data to a sigmoidal dose-response curve (variable slope) to calculate IC50.
Troubleshooting Note (3AC Specific): 3α-Aminocholestane is a steroid derivative with poor water solubility. It may precipitate or form micelles at high concentrations, leading to "promiscuous" inhibition.
-
Check: If the IC50 curve is extremely steep (Hill slope >> 1.0), suspect aggregation.
-
Remedy: Ensure 0.01% - 0.05% detergent (Tween-20 or Triton X-100) is present in the assay buffer.
Technical Insights & Recommendations
AS1949490 (The SHIP2 Standard)
-
Mechanism : AS1949490 binds to the catalytic active site of SHIP2.
-
Cellular Use : It effectively increases pAkt (Ser473) levels in L6 myotubes and hepatoma cells. It promotes glucose uptake, mimicking insulin action.
-
Solubility : Soluble in DMSO (>10 mM). Orally active in mice (e.g., 10-30 mg/kg).
-
Toxicity : Generally low in vivo, but some cytotoxicity noted in HT22 neuronal cells at high concentrations.
3α-Aminocholestane (The SHIP1 Legacy)[8]
-
Cellular Use : Used extensively in Multiple Myeloma studies to induce apoptosis. It blocks the hydrolysis of PIP3 in hematopoietic cells.
-
Limitations :
-
Solubility : Hydrophobic. Requires careful handling to avoid precipitation in aqueous media.
-
Selectivity : At concentrations required to fully inhibit SHIP1 in dense cell cultures (e.g., 10 µM), it likely inhibits SHIP2 to some degree.
-
Interference : Known to interfere with Fluorescence Polarization (FP) assays by aggregating the probe.[6] Use Malachite Green or radioactive assays instead.
-
Final Recommendation
-
For Metabolic Disease/Diabetes (SHIP2): Use AS1949490 .[1][3][5][6][7] It is the most validated, selective, and chemically stable tool available.
-
For Immunology/Leukemia (SHIP1): Use 3α-Aminocholestane , but perform dose-titration carefully. Consider validating key results with newer, more soluble SHIP1 inhibitors (e.g., water-soluble aminosteroid analogs) if available, or confirm with siRNA knockdown.
References
-
Suwa, A., et al. (2009). "Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase SHIP2."[8] British Journal of Pharmacology, 158(3), 879-887. Link
- Source of AS1949490 IC50 data and selectivity profile against SHIP1/PTEN.
-
Brooks, R., et al. (2010). "Coordinate expansion of murine hematopoietic stem and progenitor cells by SHIP1 inhibition." Stem Cells, 28(12), 2248-2258. Link
- Characterization of 3AC biological activity and SHIP1 selectivity.
-
Fuhler, G. M., et al. (2012). "Therapeutic Potential of SH2 Domain-Containing Inositol-5′-Phosphatase 1 (SHIP1) and SHIP2 Inhibition in Cancer." Molecular Medicine, 18(1), 65-75. Link
- Comparison of SHIP1 and SHIP2 inhibition in cancer models using 3AC.
-
Thomas, C. J., et al. (2017). "Allosteric Site on SHIP2 Identified Through Fluorescent Ligand Screening and Crystallography." ACS Chemical Biology, 12(1), 233-241. Link
- Discusses assay interference and aggregation issues with steroid-based inhibitors like 3AC.
-
MedChemExpress. "AS1949490 Product Datasheet." Link
- Verification of commercial specific
Sources
- 1. apexbt.com [apexbt.com]
- 2. Structural basis for interdomain communication in SHIP2 providing high phosphatase activity | eLife [elifesciences.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting SHIP1 and SHIP2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Site on SHIP2 Identified Through Fluorescent Ligand Screening and Crystallography: A Potential New Target for Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AS1949490 (SHIP2 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 8. AS1949490 (SHIP2 Inhibitor) - LubioScience [shop.lubio.ch]
Validating SHIP1 Perturbation: Genetic Knockdown vs. 3AC Chemical Inhibition
Executive Summary
Targeting SHIP1 (SH2-containing inositol 5'-phosphatase 1) requires a nuanced choice between genetic ablation (Knockdown/Knockout) and pharmacological inhibition. While genetic methods provide absolute target validation by removing the protein entirely, they fail to distinguish between SHIP1's enzymatic function and its critical role as a scaffolding protein.
The small molecule inhibitor 3AC (3
Part 1: Mechanistic Distinction (The "Scaffold vs. Catalyst" Dilemma)
To validate SHIP1 biology, one must understand that SHIP1 is not merely a phosphatase; it is a signaling hub.
-
Genetic Knockdown (siRNA/shRNA/CRISPR):
-
Mechanism: Degrades mRNA, preventing protein translation.
-
Biological Consequence: Total Ablation. You lose the phosphatase activity (conversion of PI(3,4,5)P3
PI(3,4)P2) and the scaffolding functions (SH2 domain interactions with Shc, Dok1, and receptors like Fc RIIB). -
Risk: Phenotypes may result from the loss of protein-protein interactions, not just lipid signaling changes.
-
-
Chemical Inhibition (3AC):
-
Mechanism: Allosteric or active-site binding to the phosphatase domain.
-
Biological Consequence: Functional Inhibition. In acute settings (<24h), 3AC blocks the hydrolysis of PIP3, theoretically leaving the scaffolding structure intact.
-
Expert Insight (Chronic Dosing): While 3AC is an enzymatic inhibitor, extended exposure (>48h or chronic in vivo dosing) has been observed to destabilize the SHIP1 protein, leading to degradation. Thus, chronic 3AC treatment phenocopies a genetic knockdown.
-
Visualization: The PI3K/SHIP1 Signaling Node
This diagram illustrates the divergent impact of 3AC (enzymatic block) versus Knockdown (total removal).
Caption: 3AC blocks the conversion of PIP3 to PI(3,4)P2, whereas Genetic KD eliminates the protein entirely, severing scaffolding links.
Part 2: Comparative Analysis & Technical Specifications
| Feature | Genetic Knockdown (shRNA/siRNA) | Chemical Inhibition (3AC) |
| Target Specificity | High (Sequence dependent). Risk of off-target RNAi. | High for SHIP1 (IC50 ~10µM).[1][2] Does not inhibit SHIP2 or PTEN.[2][3] |
| Onset of Action | Slow (48–72 hours post-transfection). | Rapid (Minutes to Hours).[1][2] |
| Duration | Stable (weeks) with Lentivirus. | Transient (requires re-dosing). |
| Protein Levels | Reduced/Absent (Western Blot confirmation). | Unchanged (Acute) / Reduced (Chronic >48h). |
| Solubility | N/A (Aqueous reagents). | Hydrophobic. Soluble in Ethanol. Insoluble in DMSO. |
| Primary Use Case | Long-term phenotype studies; validating protein requirement. | Acute signaling flux; distinguishing enzymatic role. |
Part 3: Validated Experimental Protocols
Protocol A: Chemical Inhibition with 3AC (The "Solubility" Protocol)
Critical Failure Point: 3AC (3
-
Reconstitution:
-
Dissolve 3AC powder in 100% Ethanol to a stock concentration of 10 mM.
-
Storage: Aliquot and store at -20°C. Stable for ~6 months.
-
-
Cell Treatment:
-
Dose Range: 1
M to 10 M (IC50 is ~10 M; typically 5-10 M is effective in cellular assays). -
Vehicle Control: Cells must be treated with an equivalent volume of Ethanol (not DMSO).
-
Incubation: 1 hour (for acute signaling) to 24 hours (functional assays).
-
-
Washout:
-
3AC is reversible. To test reversibility, wash cells 3x with warm media.
-
Protocol B: Genetic Validation (Lentiviral shRNA)
-
Vector Selection: Use a pLKO.1 or similar lentiviral vector targeting the SHIP1 3'UTR (allows for rescue experiments) or CDS.
-
Control: Non-targeting Scramble shRNA (essential to rule out viral toxicity).
-
Timeline:
-
Day 0: Transduce cells (MOI 5-10 for difficult immune cells).
-
Day 2: Begin Puromycin selection (1-2
g/mL). -
Day 4-5: Harvest for validation.
-
Protocol C: The "Self-Validating" Readout System
To prove your perturbation worked, you cannot rely on a single readout. You must use this Triangulation Method:
-
Western Blot (Protein Level):
-
KD: Must show >70% reduction in SHIP1 band (145 kDa).
-
3AC: Should show normal SHIP1 levels (acute). If levels drop, you have induced degradation.
-
-
Phospho-Akt Blot (Functional Level):
-
Stimulate cells (e.g., M-CSF or LPS).
-
Expectation: Both KD and 3AC should result in sustained/elevated pAkt (S473) compared to controls, as the "brake" on PI3K signaling is removed.
-
-
Functional Assay (Microglial Phagocytosis):
-
SHIP1 restricts phagocytosis (via TREM2/DAP12 regulation).[4]
-
Result: Both KD and 3AC treatment should enhance the uptake of fluorescent beads or pHrodo-labeled cargo.
-
Visualization: Experimental Workflow & Timeline
Caption: 3AC allows for rapid functional assessment (hours), while shRNA requires days of selection.
References
-
Brooks, R., et al. (2010). "Identification of small molecule inhibitors of the SH2-containing inositol 5'-phosphatase 1 (SHIP1)."[5] The Journal of Immunology, 184(7), 3582-3589.
-
Ong, C. J., et al. (2007). "Small-molecule agonists of SHIP1 inhibit the phosphoinositide 3-kinase pathway in hematopoietic cells." Blood, 110(6), 1942-1949.
- Context: Establishes the paradigm of chemical modulation of SHIP1 (contrasting agonists vs. inhibitors).
-
Rohrschneider, L. R., et al. (2000). "Structure, function, and biology of SHIP proteins." Genes & Development, 14(5), 505-520.
- Key Finding: Foundational review of SHIP1 scaffolding vs.
-
Merck/Calbiochem. "SHIP1 Inhibitor, 3AC - Product Data Sheet."
- Key Finding: Verification of solubility d
Sources
- 1. 3AC ≥98% (1H-NMR), solid, SHIP1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
Benchmarking 3α-Aminocholestane (3AC) in PI3K Inhibitor Studies: Dissecting the PIP3/PI(3,4)P2 Signaling Axis
Introduction
In targeted oncology, evaluating Phosphoinositide 3-kinase (PI3K) inhibitors typically relies on a linear assumption: inhibiting PI3K depletes PI(3,4,5)P3 (PIP3), which suppresses AKT phosphorylation and induces apoptosis. However, as a Senior Application Scientist, I frequently utilize a more rigorous orthogonal approach to validate these inhibitors. The PI3K signaling network is tightly regulated by opposing phosphatases. While PTEN converts PIP3 back to PI(4,5)P2, the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) hydrolyzes PIP3 to generate PI(3,4)P2 ()[1].
To definitively prove that a PI3K inhibitor's efficacy is driven by PIP3 depletion rather than off-target effects, it must be benchmarked against a compound that manipulates this lipid axis from the opposite direction. 3α-aminocholestane (3AC) is a highly selective SHIP1 inhibitor ()[2]. By blocking SHIP1, 3AC prevents the conversion of PIP3 to PI(3,4)P2. This makes 3AC an indispensable tool to test the "Two PIP Hypothesis"—the concept that PI(3,4)P2 itself is an essential signaling lipid for cancer cell survival, particularly in hematological malignancies like chronic lymphocytic leukemia (CLL) and multiple myeloma (MM) ()[3].
Section 1: The Mechanistic Rationale for 3AC as a Counter-Benchmark
Understanding the causality behind using 3AC is critical for experimental design. Classic PI3K inhibitors (e.g., Idelalisib) suppress both PIP3 and its downstream product PI(3,4)P2 by cutting off the source kinase. Conversely, 3AC increases PIP3 but depletes PI(3,4)P2 by inhibiting the SHIP1 phosphatase ()[4].
If a cancer cell line undergoes apoptosis when treated with 3AC—despite exhibiting elevated PIP3 and hyperactivated AKT—it proves one of two mechanisms:
-
PI(3,4)P2 Starvation: The cell relies specifically on the SHIP1 product, PI(3,4)P2, for survival signaling ()[5].
-
Lethal Hyperactivation: Unchecked PIP3 accumulation hyperactivates AKT, driving oxidative phosphorylation to the point of generating toxic Reactive Oxygen Species (ROS) ()[6].
PI3K and SHIP1 signaling axis showing the opposing roles of PI3K inhibitors and 3AC.
Section 2: Comparative Performance Data
When benchmarking novel PI3K inhibitors, 3AC serves as the ultimate counter-control. The table below synthesizes the divergent lipid and phenotypic readouts when targeting different nodes of the PI3K/SHIP1/PTEN axis.
| Compound | Primary Target | IC50 | Effect on PI(3,4,5)P3 | Effect on PI(3,4)P2 | Effect on p-AKT (S473) | Primary Cellular Outcome in CLL/MM |
| 3α-Aminocholestane (3AC) | SHIP1 | ~2.5 μM | ↑ Accumulated | ↓ Depleted | ↑ Hyperactivated | Apoptosis (ROS-mediated / PIP2 starvation) |
| Idelalisib | PI3Kδ | ~2.5 nM | ↓ Depleted | ↓ Depleted | ↓ Suppressed | Apoptosis (Survival signal loss) |
| Wortmannin | Pan-PI3K | ~5.0 nM | ↓ Depleted | ↓ Depleted | ↓ Suppressed | Apoptosis (Broad toxicity) |
| SF1670 | PTEN | ~2.0 μM | ↑ Accumulated | ↑ Accumulated | ↑ Hyperactivated | Survival / Proliferation |
Section 3: Self-Validating Experimental Protocols
To ensure trustworthiness, every assay evaluating PI3K inhibitors against 3AC must be a self-validating system. The following protocols incorporate mandatory internal controls to establish absolute causality.
Self-validating experimental workflow for benchmarking 3AC against PI3K inhibitors.
Protocol 1: Chemoproteomic Lipid Phosphatase Assay (Fluorescence Polarization)
Purpose: To validate the enzymatic selectivity of the benchmark compounds.
-
Preparation: Reconstitute recombinant SHIP1, SHIP2, and PTEN enzymes in assay buffer. Prepare 3AC (SHIP1 inhibitor) and Idelalisib (PI3K inhibitor) in DMSO.
-
Reaction: Incubate enzymes with a fluorescently labeled PI(3,4,5)P3 substrate and the respective inhibitors for 30 minutes at 37°C.
-
Validation Check (Self-Validating Step): 3AC must show an IC50 of ~2.5 μM against SHIP1, but fail to inhibit SHIP2 and PTEN even at 1 mM ()[6]. If 3AC inhibits PTEN, the batch is compromised and the assay must be aborted.
-
Readout: Measure fluorescence polarization. Active SHIP1 decreases polarization as it cleaves the bulky PIP3 into smaller PI(3,4)P2. 3AC treatment will maintain high polarization (inhibited cleavage).
Protocol 2: Cell Viability & Lipid Rescue Assay
Purpose: To prove that cell death is specifically caused by PI(3,4)P2 depletion.
-
Cell Culture & Treatment: Culture MEC-1 (CLL) or OPM2 (MM) cells. Treat Cohort A with Idelalisib (PI3K inhibitor) and Cohort B with 3AC (SHIP1 inhibitor).
-
Rescue Mechanism (Self-Validating Step): To Cohort B, introduce exogenous synthetic PI(3,4)P2 via carrier shuttles. If 3AC-induced apoptosis is reversed by adding PI(3,4)P2, it definitively validates that the cell death was caused by PI(3,4)P2 starvation, not off-target chemical toxicity ()[5].
-
Readout: Quantify cell viability via Annexin V flow cytometry. Perform Western Blotting for p-AKT (S473). 3AC will paradoxically show increased p-AKT alongside increased cleaved PARP (apoptosis) ()[6].
Section 4: Expert Insights & Conclusion
Why use pharmacological inhibition (3AC) instead of genetic SHIP1 knockdown? Experience shows that stable genetic deletion of SHIP1 often triggers compensatory upregulation of its paralog, SHIP2, masking the phenotypic readout ()[5]. Transient pharmacological inhibition with 3AC accurately mimics the pharmacokinetic reality of drug dosing, providing a clean, uncompensated snapshot of lipid dependency.
By integrating 3AC into your PI3K inhibitor screening cascade, you transition from merely observing AKT suppression to fully dissecting the lipid vulnerabilities of the tumor. This orthogonal benchmarking ensures that the compounds moving into clinical development are acting through verified, unassailable mechanisms.
References
-
Targeted PI3K/AKT-hyperactivation induces cell death in chronic lymphocytic leukemia Source: Nature Communications (2021) URL:[Link]
-
SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells Source: Journal of Immunology (2010) URL:[Link]
-
Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer Source: Molecular Medicine (2012) URL:[Link]
Sources
- 1. Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted PI3K/AKT-hyperactivation induces cell death in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeted PI3K/AKT-hyperactivation induces cell death in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Western Blot Analysis of p-Akt Modulation via 3AC (SHIP1 Inhibition)
Executive Summary: The 3AC Paradox
In the landscape of PI3K/Akt pathway modulation, 3AC (3α-aminocholestane) occupies a unique niche as a selective inhibitor of SHIP1 (SH2 domain-containing inositol-5'-phosphatase 1).[1] Unlike direct Akt inhibitors (e.g., MK-2206) or upstream PI3K inhibitors (e.g., Idelalisib), 3AC targets the negative regulator of the pathway.
Theoretically, inhibiting SHIP1 prevents the hydrolysis of PI(3,4,5)P3 to PI(3,4)P2, leading to PIP3 accumulation and hyper-activation of Akt. However, empirical data reveals a context-dependent duality :
-
Canonical Response (e.g., CLL cells): 3AC treatment increases p-Akt (Ser473) due to PIP3 retention.
-
Paradoxical Response (e.g., Multiple Myeloma, Monocytes): 3AC treatment decreases p-Akt, suggesting that in these cell types, the SHIP1 product PI(3,4)P2 is essential for Akt recruitment, or that feedback loops are disrupted.
This guide provides a rigorous Western Blot (WB) workflow to accurately quantify these shifts, comparing 3AC against standard pathway modulators.
Mechanistic Grounding & Pathway Logic
To interpret Western blot data correctly, one must understand the specific lipid rheostat controlled by SHIP1. Unlike PTEN (which converts PIP3
Signaling Pathway Diagram
The following diagram illustrates the intervention point of 3AC and the divergence in Akt activation potential.
Caption: 3AC blocks the conversion of PIP3 to PI(3,4)P2. Depending on the cell type's reliance on PI(3,4)P2 for Akt recruitment, p-Akt levels may rise or fall.
Comparative Performance Analysis
When validating 3AC activity, it is scientifically unsound to use it in isolation. You must compare it against agents that force the pathway into known states.
Table 1: 3AC vs. Pathway Alternatives
| Feature | 3AC (3α-aminocholestane) | Idelalisib (CAL-101) | MK-2206 | AS1949490 |
| Primary Target | SHIP1 (Allosteric Inhibitor) | PI3Kδ (Catalytic Inhibitor) | Akt (Allosteric Inhibitor) | SHIP2 (Phosphatase Inhibitor) |
| Effect on PIP3 | Increases (Blocks breakdown) | Decreases (Blocks synthesis) | No direct effect | Increases |
| Effect on p-Akt (S473) | Variable (Increases in CLL; Decreases in MM) | Decreases (Universal) | Abolishes (Universal) | Increases (Context dependent) |
| Experimental Utility | Validating SHIP1-specific regulation of survival.[2] | Negative Control (Upstream blockade). | Negative Control (Direct blockade). | Distinguishing SHIP1 vs. SHIP2 roles. |
| Solubility | DMSO (Hydrophobic) | DMSO | DMSO | DMSO |
Key Insight: If 3AC treatment results in decreased p-Akt in your model, you must run a parallel lane with Idelalisib . If Idelalisib also reduces p-Akt, the mechanisms are distinct (upstream shutdown vs. feedback/product loss), which can be resolved by measuring PIP3 levels (ELISA/Mass Spec).
Self-Validating Experimental Protocol
This protocol is designed to minimize phosphatase activity during lysis, which is the #1 cause of false negatives in p-Akt detection.
Phase 1: Treatment & Lysis (The "Cold Chain")
Objective: Preserve the phosphorylation state at the exact moment of lysis.
-
Cell Culture: Seed cells (e.g., MEC-1 or MM.1S) to reach 70-80% confluency.
-
Serum Starvation (Optional but Recommended): Starve cells in 0.5% FBS media for 4-6 hours to reduce basal Akt noise.
-
Treatment:
-
Vehicle: DMSO (0.1%).
-
3AC: 5 µM - 10 µM (Typical effective range). Duration: 1h to 24h (Timecourse is critical as feedback loops activate >4h).
-
Control: MK-2206 (1 µM) for 1h.
-
-
Lysis (CRITICAL):
-
Place plates on ice . Aspirate media rapidly.
-
Wash 1x with ice-cold PBS containing 1mM Na3VO4 (Sodium Orthovanadate). Why? PBS alone washes away kinase inhibitors; Vanadate keeps phosphatases inhibited during the wash.
-
Add RIPA Buffer supplemented with:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) OR PhosSTOP (Roche). Must inhibit PP2A which dephosphorylates Akt.
-
-
Scrape and incubate on ice for 20 min.
-
Centrifuge: 14,000 x g, 15 min, 4°C. Collect supernatant.
-
Phase 2: Western Blotting
Objective: Specific detection of p-Akt (S473) vs Total Akt.[3]
-
Loading: 20-30 µg protein/lane.
-
Gel: 10% SDS-PAGE (Akt is ~60 kDa).
-
Transfer: PVDF membrane (0.45 µm).
-
Blocking:
-
Rule: Do NOT use non-fat dry milk for p-Akt antibodies. Milk contains casein, a phosphoprotein that causes high background.
-
Use:5% BSA in TBST for 1 hour at Room Temp.
-
-
Primary Antibody:
-
Normalization:
-
Do not strip and re-probe immediately if possible. It is better to run duplicate gels or use multiplex fluorescence (e.g., LI-COR).
-
If stripping is necessary, probe p-Akt first, then strip and probe for Total Akt.
-
Phase 3: Workflow Visualization
Caption: Optimized workflow emphasizing phosphatase inhibition during washing and BSA blocking to prevent background interference.
Data Interpretation & Troubleshooting
Scenario A: p-Akt Increases (The "CLL" Pattern)
-
Observation: 3AC band is denser than DMSO.
-
Mechanism: SHIP1 inhibition successfully blocked PIP3 hydrolysis.[2] PIP3 accumulated, recruiting more Akt to the membrane for phosphorylation by mTORC2/PDK1.[3]
-
Validation: Co-treatment with Idelalisib should abolish this increase, proving the signal is PI3K-dependent.
Scenario B: p-Akt Decreases (The "MM" Pattern)
-
Observation: 3AC band is weaker than DMSO (similar to MK-2206).
-
Mechanism:
-
Product Dependency: The cells may rely on PI(3,4)P2 (the product of SHIP1) to recruit Akt.
-
Feedback: High PIP3 might trigger negative feedback loops (e.g., S6K degrading IRS-1), shutting down upstream signaling.
-
-
Validation: Check p-S6 (Ser235/236) . If p-S6 is high while p-Akt is low, it indicates a feedback loop is active (mTORC1 active, Akt suppressed).
Troubleshooting Checklist
-
No Signal? Did you use milk? Switch to BSA. Did you use Vanadate in the wash?
-
High Background? Wash TBST 3x 10min vigorously.
-
Total Akt Shift? 3AC does not degrade Akt. If Total Akt drops, check for apoptosis (PARP cleavage) as 3AC is cytotoxic in long exposures.
References
-
Brooks, R., et al. (2010). "Coordinate scaffolding of phospholipase C-gamma2 and SHIP1 by the adaptor protein Bam32 downstream of the B cell receptor." Journal of Immunology. Link (Establishes SHIP1 signaling context).
-
Fuhler, G.M., et al. (2012). "Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer." Molecular Medicine. Link (Identifies 3AC as SHIP1 inhibitor).
-
Hao, Y., et al. (2021).[5] "Targeted PI3K/AKT-hyperactivation induces cell death in chronic lymphocytic leukemia." Nature Communications. Link (Demonstrates 3AC increasing p-Akt in CLL).
-
Kennah, M., et al. (2009). "Activation of the PI3K/Akt pathway in multiple myeloma cells is dependent on SHIP1." Experimental Hematology. Link (Demonstrates 3AC decreasing p-Akt in MM).
-
BenchChem Application Notes. (2025). "Protocols for Western Blot Analysis of Akt Signaling." Link (General WB Protocol standards).
Sources
- 1. Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Targeted PI3K/AKT-hyperactivation induces cell death in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: Mechanistic Divergence of PTEN, SHIP1, and SHIP2
Title: 3α-Aminocholestane (3AC): A Definitive Guide to Specificity Against PTEN and SHIP2
Introduction In the complex landscape of phosphoinositide signaling, targeting the PI3K/Akt axis has traditionally focused on kinase inhibition. However, lipid phosphatases—specifically PTEN (Phosphatase and Tensin Homolog) and the SHIP (SH2 domain-containing inositol 5'-phosphatase) family—have emerged as critical modulators[1]. While PTEN acts as a tumor suppressor by converting PI(3,4,5)P3 to PI(4,5)P2, SHIP1 and SHIP2 convert PI(3,4,5)P3 to PI(3,4)P2[2]. This distinction is paramount: PI(3,4)P2 actively recruits the PH domain of Akt, meaning SHIP enzymes often redirect and sustain Akt signaling rather than strictly terminating it[2].
Developing selective inhibitors for these phosphatases is notoriously difficult due to their highly conserved, positively charged active sites. Enter 3α-aminocholestane (3AC) , a first-in-class aminosteroid inhibitor that demonstrates remarkable selectivity for SHIP1 over its paralog SHIP2 and the structurally distinct PTEN[3][4]. This guide provides a comprehensive, objective comparison of 3AC's specificity, supported by experimental workflows and structural causality.
To understand the value of 3AC, we must first delineate the enzymatic divergence of its off-targets:
-
PTEN (3'-phosphatase): Hydrolyzes the 3'-phosphate of PI(3,4,5)P3. It lacks an SH2 domain and shares less than 20% sequence identity with SHIP enzymes[2].
-
SHIP1/2 (5'-phosphatases): Hydrolyze the 5'-phosphate of PI(3,4,5)P3. SHIP1 and SHIP2 share approximately 43% sequence identity at the amino acid level[1].
3AC exploits the structural nuances of the SHIP1 active site. While pan-SHIP1/2 inhibitors exist, 3AC maintains a strict preference for SHIP1, providing a surgical tool for researchers investigating hematopoietic malignancies (like multiple myeloma and acute lymphoblastic leukemia) where SHIP1 is predominantly expressed[3][5].
Phosphoinositide signaling pathway illustrating 3AC's selective inhibition of SHIP1 over PTEN/SHIP2.
Section 2: Specificity Profile - 3AC vs. Alternatives
When comparing 3AC to other phosphatase modulators, the primary metrics are IC50 and cross-reactivity. 3AC demonstrates an IC50 of ~2.5 µM against SHIP1[3]. Crucially, in assays measuring phosphate release, 3AC fails to inhibit SHIP2 or PTEN even at concentrations up to 1 mM[4].
Table: Quantitative Specificity Comparison
| Inhibitor | Primary Target | IC50 (SHIP1) | IC50 (SHIP2) | IC50 (PTEN) | Mechanism & Structural Notes |
| 3α-Aminocholestane (3AC) | SHIP1 | ~2.5 µM | > 1 mM | > 1 mM | Competitive inhibitor; also induces proteasomal degradation of SHIP1[3][6][7]. |
| K118 / Tryptamines | SHIP1 & 2 | ~1.0 µM | ~1.5 µM | > 100 µM | Pan-SHIP1/2 inhibitor. Optimal when tumors utilize both paralogs for survival[5]. |
| AS1949490 | SHIP2 | > 100 µM | 0.6 µM | > 100 µM | SHIP2-selective. Utilized in Alzheimer's disease and breast cancer models[5]. |
Causality Insight: The Structural Basis of Selectivity Why does 3AC inhibit SHIP1 but fail to inhibit SHIP2 despite their 43% sequence homology? Structure-activity relationship (SAR) studies and enzyme kinetics reveal that 3AC acts as a competitive inhibitor binding near the substrate pocket[7]. The C17 alkyl group on the cholestane skeleton of 3AC is critical for this selectivity. When researchers delete this C17 alkyl group to improve the molecule's poor water solubility, the resulting analogs lose their strict selectivity and become pan-SHIP1/2 inhibitors[5][8]. This indicates that the C17 tail likely creates a steric clash within the SHIP2 active site that is tolerated by SHIP1.
Section 3: Experimental Protocols for Validating Specificity
To ensure scientific integrity, relying solely on literature values is insufficient. Researchers must empirically validate 3AC's specificity in their specific cell lines or biochemical assays. The following self-validating protocol utilizes the Malachite Green Assay, which directly measures the free inorganic phosphate (Pi) liberated by phosphatase activity[4].
Protocol: Malachite Green Phosphatase Assay for 3AC Specificity Rationale: Unlike coupled fluorescence assays that may suffer from off-target compound interference, Malachite Green forms a direct, colored complex with free phosphate, providing a highly reliable, artifact-free readout for PTEN, SHIP1, and SHIP2 activity[4].
Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute recombinant human SHIP1, SHIP2, and PTEN in assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2). Self-Validation Step: Always run a heat-inactivated enzyme control to establish a baseline for non-enzymatic phosphate hydrolysis.
-
Inhibitor Preparation: Dissolve 3AC in 100% ethanol (maximum solubility ~30 mg/mL)[6]. Prepare a dilution series (0.1 µM to 1 mM). Critical Note: 3AC is highly hydrophobic. Ensure vigorous vortexing and sonication to prevent micelle formation, which can artificially skew IC50 calculations.
-
Pre-Incubation: Incubate 0.1 µg of each enzyme with the 3AC dilutions for 15 minutes at room temperature[4].
-
Substrate Addition: Add the respective water-soluble substrates: PI(3,4,5)P3 for SHIP1/2 and PTEN. Initiate the reaction and incubate at 37°C for 30 minutes.
-
Termination & Detection: Add the Malachite Green reagent. The highly acidic nature of the reagent simultaneously stops the enzymatic reaction and initiates color development. Incubate for 15 minutes.
-
Readout: Measure absorbance at 620 nm. Expected Results: Absorbance levels for SHIP2 and PTEN in the presence of 1 mM 3AC will be equivalent to the vehicle control (full hydrolysis), whereas SHIP1 reactions will show absorbance equivalent to the no-substrate control (full inhibition)[4].
Step-by-step Malachite Green assay workflow for validating 3AC phosphatase specificity.
Section 4: Biological Implications of Specificity
The inability of 3AC to inhibit PTEN and SHIP2 dictates its therapeutic index. Because it does not inhibit PTEN—which would otherwise hyperactivate the PI3K/Akt survival pathway and potentially trigger leukemogenesis[2]—3AC safely reduces tumor burden in xenograft models without the systemic toxicity associated with pan-phosphatase inhibition[3]. In multiple myeloma (MM) models, 3AC induces apoptosis, triggers G0/G1 cell cycle arrest, and uniquely leads to the proteasomal degradation of the SHIP1 protein, adding a secondary mechanism of action beyond competitive active-site inhibition[3][6].
Conclusion
For researchers investigating the PI3K/Akt signaling nexus, 3α-aminocholestane remains the gold standard for isolating SHIP1 function. Its absolute specificity against PTEN and SHIP2 ensures that downstream phenotypic readouts are strictly SHIP1-dependent. When designing experiments, utilizing the outlined Malachite Green protocol will provide the necessary self-validating controls to ensure rigorous, reproducible data.
References
-
Cayman Chemical. "3α-Aminocholestane (3AC, CAS Number: 2206-20-4)". caymanchem.com. 3
-
TargetMol. "3α-Aminocholestane | Phosphatase". targetmol.com. 6
-
Brooks, R., et al. "Discovery and Development of Small Molecule SHIP Phosphatase Modulators". nih.gov (PMC). 2
-
Erneux, C., et al. "PI(3,4)P2 Signaling in Cancer and Metabolism". frontiersin.org. 1
-
Kerr, W. G., et al. "Small molecule targeting of SHIP1 and SHIP2". portlandpress.com (Biochemical Society Transactions). 5
-
Brooks, R., et al. "SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells". nih.gov (PMC). 4
-
ResearchGate. "Modification of PtdIns Mediated by PI3K, PTEN, SHIP, INPP4 and the PI3K signaling pathway in cancer". researchgate.net. 8
-
ResearchGate. "Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain‐Containing Inositol 5'-Phosphatase (SHIP)". researchgate.net. 7
Sources
- 1. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 2. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. 3α-Aminocholestane | Phosphatase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
3alpha-aminocholestane effect on granulopoiesis vs G-CSF
Technical Comparison Guide: 3 -Aminocholestane (3AC) vs. Recombinant G-CSF in Granulopoiesis
Executive Summary
This guide provides a technical analysis comparing 3
Mechanistic Divergence: Receptor Agonism vs. Phosphatase Inhibition
To understand the differential effects of these agents, one must analyze their entry points into the hematopoietic signaling cascade.
Recombinant G-CSF (Filgrastim/Lenograstim)
Mechanism: Ligand-Receptor Binding. G-CSF binds extracellularly to the G-CSF Receptor (G-CSFR/CD114) on hematopoietic stem and progenitor cells (HSPCs). This induces receptor homodimerization and activates the JAK/STAT pathway (specifically STAT3), which drives "emergency granulopoiesis"—the rapid proliferation and differentiation of myeloid progenitors into neutrophils.
-Aminocholestane (3AC)
Mechanism: Intracellular Enzyme Inhibition. 3AC is a specific inhibitor of SHIP1 (SH2-containing inositol-5'-phosphatase 1). SHIP1 is a negative regulator that hydrolyzes PI(3,4,5)P3 into PI(3,4)P2. By inhibiting SHIP1, 3AC prevents the termination of PI3K signaling.
-
Causality: This sustains Akt activation downstream of various cytokine receptors (including c-Kit and G-CSFR itself), lowering the threshold for progenitor survival and proliferation without requiring supraphysiological levels of extracellular cytokines.
Signaling Pathway Visualization
The following diagram illustrates how 3AC amplifies basal signaling compared to the direct STAT3 driver of G-CSF.
Figure 1: Signaling topology showing G-CSF driving STAT3-mediated emergency granulopoiesis, while 3AC amplifies the PI3K/Akt axis by inhibiting the "brake" enzyme SHIP1, leading to a distinct immunophenotype.
Comparative Performance Analysis
The following data synthesizes findings from preclinical murine models (specifically C57BL/6 and BALB/c backgrounds).
Table 1: Efficacy and Immunological Profile[1]
| Feature | Recombinant G-CSF | 3 |
| Primary Output | Rapid Neutrophil Mobilization | Neutrophil Expansion + Immunoregulation |
| Fold Increase (Granulocytes) | 10–20x (Dose dependent) | 4–5x (at 60 µM in vivo) |
| Onset of Action | Rapid (24–48 hours) | Moderate (Requires ~1 week daily dosing) |
| Effect on MDSCs | Neutral or Pro-inflammatory | Significant Expansion (Myeloid-Derived Suppressor Cells) |
| Graft-vs-Host Disease (GVHD) | Can exacerbate (Pro-inflammatory) | Protective (Reduces GVHD via Treg/MDSC) |
| Lung Toxicity | Risk of inflammatory consolidation | No consolidation observed (Safe profile) |
| Target Specificity | Extracellular G-CSF Receptor | Intracellular SHIP1 Phosphatase |
Key Insight: The "Unhoupling" Effect
Unlike G-CSF, which drives a "war footing" inflammatory state (emergency granulopoiesis), 3AC uncouples granulocyte production from inflammation. By expanding MDSCs alongside neutrophils, 3AC creates a tolerogenic environment . This makes 3AC a superior candidate for research into treating neutropenia in autoimmune conditions or post-transplant, where G-CSF might trigger rejection or flare-ups.
Experimental Protocols
To ensure reproducibility, the following protocols address the specific solubility challenges of aminosteroids and the requisite readout methods.
Protocol A: Preparation and Administration of 3AC
Note: 3AC is highly lipophilic. Improper solubilization yields erratic in vivo data.
-
Stock Solution (In Vitro):
-
Dissolve 3AC powder in 100% Ethanol to create a 10 mM master stock.
-
Store at -20°C.
-
-
Vehicle Preparation (In Vivo):
-
Prepare a 0.3% Klucel (Hydroxypropyl cellulose) solution in sterile, endotoxin-free water.
-
Stir overnight at 4°C to ensure complete hydration of the polymer.
-
-
Formulation for Injection:
-
Dilute the ethanolic 3AC stock into the 0.3% Klucel solution to achieve a final concentration of 11.46 mM .
-
Critical Step: Sonicate the mixture for 5 minutes in a water bath to create a stable suspension.
-
-
Dosing Regimen:
-
Route: Intraperitoneal (i.p.) injection.
-
Dosage: 200 µL per mouse (approx. 25g body weight) to achieve a circulating concentration of ~60 µM.
-
Frequency: Daily for 7 days.
-
Protocol B: Comparative Flow Cytometry Workflow
This self-validating workflow ensures you are distinguishing between simple neutrophilia (G-CSF) and immunoregulatory expansion (3AC).
Figure 2: Flow cytometry decision tree. 3AC efficacy is validated by the dual expansion of mature neutrophils (Ly6G+) and monocytic MDSCs (Ly6C+), distinct from the pure granulocytic shift seen with G-CSF.
Strategic Application in Drug Development
When to use G-CSF:
-
Chemotherapy-Induced Neutropenia: When the sole goal is rapid recovery of absolute neutrophil count (ANC) to prevent sepsis.
-
Stem Cell Mobilization: For harvesting CD34+ cells for autologous transplant.
When to investigate 3AC (SHIP1 Inhibitors):
-
Allogeneic Transplant: To boost innate immunity (neutrophils) while suppressing T-cell mediated graft rejection (via MDSCs).
-
Autoimmune Neutropenia: To restore granulocytes without exacerbating the underlying autoimmune pathology.
-
Research Models: To study the role of the PI3K/Akt pathway in myeloid lineage commitment without the confounding variables of cytokine storm.
References
-
Brooks, R., et al. (2010). "SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells."[1] The Journal of Immunology.
-
Paraiso, K. H., et al. (2018). "Inhibition of lipid phosphatase SHIP1 expands myeloid-derived suppressor cells and attenuates rheumatoid arthritis in mice." European Journal of Immunology.
-
Metcalf, D. (2010). "The Colony-Stimulating Factors and Cancer." Nature Reviews Cancer.
-
Fuhler, G. M., et al. (2012). "Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) modulation." Cellular Signalling.
The Mechanistic Divergence: Allosteric vs. Orthosteric Inhibition
Title: Confirming In Vivo Target Engagement of 3α-Aminocholestane (MSI-1436): A Comparative Guide to PTP1B Allosteric vs. Orthosteric Inhibition
Introduction Protein Tyrosine Phosphatase 1B (PTP1B) is a master negative regulator of metabolic and immune signaling pathways, making it a highly sought-after target for type 2 diabetes, obesity, and neurodegenerative diseases like Alzheimer's[1][2]. However, the highly polar and conserved nature of the PTP1B catalytic active site has historically plagued drug development with poor cellular permeability and off-target toxicity[2].
3α-aminocholestane derivatives, most notably MSI-1436 (Trodusquemine), represent a paradigm shift by targeting the C-terminal allosteric site[2]. To rigorously validate these compounds for preclinical and clinical translation, researchers must definitively prove in vivo target engagement—demonstrating that the drug not only reaches the target tissue but physically binds and functionally inhibits PTP1B in a living organism.
This guide objectively compares the target engagement profile of MSI-1436 against legacy orthosteric inhibitors like Ertiprotafib and provides field-proven, self-validating experimental protocols to confirm on-target activity.
When evaluating in vivo efficacy, the causality between drug administration and phenotypic outcome must be airtight. Relying solely on macroscopic readouts (e.g., blood glucose reduction) is a critical pitfall if the inhibitor possesses off-target effects.
-
Orthosteric Inhibition (Ertiprotafib): Ertiprotafib was one of the first PTP1B inhibitors to enter clinical trials[3]. However, its phenotypic effects could not be exclusively attributed to PTP1B inhibition. Mechanistic studies revealed that Ertiprotafib acts as a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist, and a potent inhibitor of IκB kinase beta (IKK-β)[1][3][4]. This multi-target promiscuity confounds traditional pharmacodynamic readouts, making it impossible to isolate PTP1B-specific target engagement in vivo.
-
Allosteric Inhibition (3α-Aminocholestane / MSI-1436): MSI-1436 binds to the intrinsically disordered C-terminal regulatory segment of PTP1B, stabilizing an inactive conformation[2][5]. Because this allosteric pocket is poorly conserved across the broader phosphatase family, MSI-1436 achieves exquisite selectivity, ensuring that downstream signaling changes are a direct consequence of PTP1B inhibition.
Caption: Pathways of PTP1B inhibition: Allosteric selectivity (MSI-1436) vs. Orthosteric promiscuity (Ertiprotafib).
Quantitative Comparison of PTP1B Inhibitors
To contextualize the performance of these compounds, the following table summarizes their mechanistic and off-target profiles.
| Inhibitor | Class / Binding Site | Primary Target | Known Off-Targets | In Vivo Confounding Factors |
| MSI-1436 (Trodusquemine) | Allosteric (C-terminus) | PTP1B | None identified at therapeutic doses | Highly selective; ideal for isolating PTP1B biology[2]. |
| Ertiprotafib | Orthosteric / Uncompetitive | PTP1B | PPARα, PPARγ, IKK-β | Metabolic readouts confounded by dual PPAR agonism[1][4]. |
| BDB | Competitive | PTP1B | Minimal among PTP family | Requires careful dosing to maintain selectivity over TCPTP[6]. |
Self-Validating Protocols for In Vivo Target Engagement
To definitively prove target engagement for 3α-aminocholestane, a dual-pronged approach is required. We must demonstrate both physical binding and functional inhibition . This creates a self-validating system where physical occupancy strictly correlates with biochemical efficacy.
Protocol 1: Tissue-Based Cellular Thermal Shift Assay (CETSA)
Causality: Traditional pharmacokinetic (PK) analysis only proves the drug is present in the tissue homogenate, not that it is physically bound to the target protein. CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm)[6][7]. By performing CETSA on crude tissue lysates from dosed animals, we confirm direct physical engagement without requiring synthetic radiolabeled probes.
Step-by-Step Methodology:
-
In Vivo Dosing & Tissue Harvest: Administer MSI-1436 (e.g., 10 mg/kg IP) to wild-type mice. After 2 hours (peak PK exposure), euthanize the animal and rapidly dissect the target tissue (e.g., liver, adipose, or brain). Flash-freeze in liquid nitrogen to preserve the native protein state.
-
Native Lysate Preparation: Homogenize the tissue in a non-denaturing lysis buffer (e.g., HEPES-buffered saline). Critical Step: Supplement with protease inhibitors but strictly omit detergents (like SDS or Triton X-100), as detergents will artificially denature the proteome and obliterate the thermal shift window. Centrifuge at 20,000 x g for 20 mins at 4°C to isolate the soluble fraction.
-
Thermal Aliquoting: Divide the clarified lysate into 10 equal aliquots (50 µL each) in PCR tubes.
-
Thermal Shift Gradient: Heat each aliquot at a distinct temperature across a gradient (e.g., 42°C to 68°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes of cooling at room temperature[6].
-
Precipitation of Denatured Proteins: Centrifuge all aliquots at 20,000 x g for 20 minutes at 4°C. The unbound, denatured PTP1B will precipitate into the pellet, while the drug-bound, stabilized PTP1B remains soluble in the supernatant.
-
Quantification: Resolve the supernatants via SDS-PAGE and immunoblot for PTP1B. Plot the band intensities against temperature to calculate the shift in Tm (ΔTm). A positive ΔTm in the MSI-1436 cohort confirms physical in vivo target engagement[7].
Protocol 2: Pharmacodynamic (PD) Readout via Substrate Phosphorylation
Causality: While CETSA proves physical binding, it does not inherently prove enzyme inhibition. PTP1B dephosphorylates specific tyrosine residues on substrates like Insulin Receptor Substrate 1 (IRS1) and Spleen Tyrosine Kinase (SYK)[5][6]. A successful in vivo engagement must result in the hyperphosphorylation of these specific substrates in the target tissue.
Step-by-Step Methodology:
-
Stimulus Challenge (Optional but recommended): 15 minutes prior to euthanasia, inject a sub-maximal dose of insulin (for metabolic studies) or a relevant stimulus to activate the baseline signaling cascade.
-
Denaturing Tissue Processing: Homogenize tissue in a highly denaturing RIPA buffer. Critical Step: The buffer must contain robust phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride) to instantly "freeze" the in vivo phosphorylation state during homogenization.
-
Immunoprecipitation (IP): To enhance signal-to-noise ratios, immunoprecipitate the target substrate (e.g., SYK or IRS1) from the lysate using a specific pull-down antibody.
-
Western Blotting: Probe the IP eluate with a site-specific phospho-antibody (e.g., p-SYK or p-IRS1 Tyr608)[5][6].
-
Validation: Quantify the ratio of phosphorylated substrate to total substrate. A statistically significant increase in this ratio in the MSI-1436 cohort compared to the vehicle confirms functional in vivo target engagement.
Caption: Dual-validation workflow for confirming in vivo target engagement via CETSA and PD biomarkers.
Conclusion
Confirming the in vivo target engagement of 3α-aminocholestane derivatives requires moving beyond simple phenotypic observation. Because legacy orthosteric inhibitors like Ertiprotafib suffer from confounding off-target effects, relying solely on blood glucose or weight loss is scientifically insufficient. By coupling CETSA with rigorous PD biomarker quantification, researchers establish a self-validating loop of physical binding and functional inhibition, ensuring robust translation into advanced clinical models.
References
-
Title: PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) Source: NIH / PubMed URL: [Link]
-
Title: The role of PTP1B in cardiometabolic disorders and endothelial dysfunction Source: Taylor & Francis Online URL: [Link]
-
Title: Ertiprotafib | C31H27BrO3S | CID 157049 Source: PubChem - NIH URL: [Link]
-
Title: PTP1B inhibition promotes microglial phagocytosis in Alzheimer's disease models by enhancing SYK signaling Source: PNAS URL: [Link]
-
Title: PTP1B inhibition promotes microglial phagocytosis in Alzheimer's disease models by enhancing SYK signaling (Preprint) Source: bioRxiv URL: [Link]
-
Title: Antidiabetic activity in vitro and in vivo of BDB, a selective inhibitor of protein tyrosine phosphatase 1B, from Rhodomela confervoides Source: PMC - NIH URL: [Link]
-
Title: Organoplatinum(II) Type II Immunogenic Cell Death Inducers Target Protein Tyrosine Phosphatase 1B to Drive Immunogenicity Source: Journal of the American Chemical Society (ACS) URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pnas.org [pnas.org]
- 3. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ertiprotafib | C31H27BrO3S | CID 157049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PTP1B inhibition promotes microglial phagocytosis in Alzheimer’s disease models by enhancing SYK signaling | bioRxiv [biorxiv.org]
- 6. Antidiabetic activity in vitro and in vivo of BDB, a selective inhibitor of protein tyrosine phosphatase 1B, from Rhodomela confervoides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
3alpha-Aminocholestane proper disposal procedures
Executive Safety Summary
3alpha-Aminocholestane (3AC) is a potent, cell-permeable inhibitor of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1). While some Safety Data Sheets (SDS) may list it as "Not Classified" due to a lack of comprehensive toxicological data, its biological activity as a modulator of phosphoinositide signaling mandates that it be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .
Immediate Operational Directives:
-
CAS Number: 2206-20-4
-
Bioactivity: SHIP1 Inhibitor (IC50 ~2.5 µM); induces apoptosis in leukemia/lymphoma cell lines.
-
Primary Disposal Method: High-temperature incineration.
-
Prohibited: Do NOT dispose of via sanitary sewer (drain) or municipal trash.
Technical Hazard Analysis & Causality
To ensure safety, we must look beyond the GHS label and understand the mechanism of the molecule.
-
The "Unclassified" Trap: Many research-grade small molecules like 3AC lack historical toxicity data, leading to a "Not Classified" GHS status. However, 3AC is designed to cross cell membranes (lipophilic cholestane backbone) and alter cell survival pathways (SHIP1 inhibition).
Personal protective equipment for handling 3alpha-Aminocholestane
Personal Protective Equipment & Operational Safety Guide: 3 -Aminocholestane
1Part 1: Executive Safety Directive
3
Immediate Action Required:
-
Treat as a Bioactive Corrosive: Handling requires containment strategies reserved for moderate-toxicity kinase inhibitors.
-
Zero-Skin-Contact Policy: Due to the lipophilic steroidal backbone, this compound can penetrate dermal layers, carrying the corrosive amine group into tissue.[1]
-
Static Control: As a crystalline powder, 3AC is prone to static charge, increasing the risk of aerosolization during weighing.
Part 2: Hazard Mechanics & Risk Assessment
To select the correct PPE, we must understand the "Why" behind the hazard.
The Chemical Hazard (Corrosivity)
The 3
-
Risk: Irreversible eye damage and chemical skin burns.
-
Mitigation: Airtight eye protection and chemically resistant barrier layers.
The Biological Hazard (SHIP1 Inhibition)
3AC selectively inhibits SHIP1 (SH2 domain-containing inositol-5'-phosphatase 1).[1][2][3] SHIP1 is a gatekeeper in the PI3K pathway, regulating immune cell proliferation and apoptosis.
-
Mechanism: Inhibition prevents the hydrolysis of PI(3,4,5)P3 to PI(3,4)P2, sustaining Akt signaling.[1]
-
Accidental Exposure Consequence: Potential systemic dysregulation of immune responses or induction of apoptosis in specific cell lines.
Mechanism of Action Diagram
The following diagram illustrates the signaling node targeted by 3AC, highlighting why exposure control is critical for biological integrity.
Figure 1: 3AC blocks SHIP1, preventing the breakdown of PIP3. Accidental uptake can dysregulate critical cell survival pathways.
Part 3: PPE Specification Matrix
This matrix replaces generic advice with specific, field-tested configurations.
| Protection Zone | Core Requirement | Technical Specification | Rationale (The "Why") |
| Respiratory | Primary Containment | Certified Chemical Fume Hood (Face velocity: 80–100 fpm) | 3AC is a fine powder.[1] Inhalation poses the highest risk of systemic toxicity. N95 masks are insufficient for solvent vapors during dissolution. |
| Hand (Layer 1) | Chemical Barrier | Nitrile (High Performance) , min 5 mil thickness.[1] | Standard latex is permeable to lipophilic steroids. Nitrile offers superior resistance to the amine group. |
| Hand (Layer 2) | Mechanical/Solvent | Long-cuff Nitrile or Neoprene (over Layer 1) | Required when dissolving in chloroform or ethanol (common solvents for 3AC).[1] Prevents solvent breakthrough carrying the solute. |
| Eye/Face | Splash/Dust Seal | Indirect Vent Chemical Goggles (ANSI Z87.1+) | Safety glasses have gaps.[1] Corrosive dust can bypass side shields. Goggles provide a hermetic seal. |
| Body | Dermal Shield | Tyvek® Lab Coat (Closed front, elastic cuffs) | Cotton coats absorb liquids/powders, holding them against the skin.[1] Tyvek repels particulates and splashes. |
Part 4: Operational Protocols
Safe Weighing & Transfer Workflow
Objective: Weigh 3AC without generating static-driven dust clouds.
Pre-requisites:
-
Anti-static gun or ionizer (Critical for dry steroids).
-
Analytical balance located inside a fume hood or powder containment enclosure.
Step-by-Step Procedure:
-
Equip PPE: Don double nitrile gloves, goggles, and Tyvek coat.
-
Neutralize Static: Use an anti-static gun on the weighing boat and the spatula. Steroid powders are highly static-prone; skipping this causes powder to "jump" onto gloves/bench.
-
Transfer: Open the source vial only inside the hood. Transfer gently to the weigh boat.
-
Seal: Close the source vial immediately.
-
Solubilize In-Situ: If possible, add the solvent (e.g., Ethanol or Chloroform) directly to the weigh boat or vial to create a solution before moving it out of the hood.[1]
-
Note: 3AC is soluble in Ethanol (~5 mg/mL) and Chloroform (~30 mg/mL).[1]
-
Spill Response (Solid vs. Liquid)
| Scenario | Immediate Action | Decontamination |
| Powder Spill | DO NOT SWEEP. Sweeping aerosolizes the dust.[1] | Cover with wet paper towels (ethanol-dampened) to suppress dust. Wipe up and place in hazardous waste. |
| Solution Spill | Evacuate area if solvent fumes are strong. | Absorb with inert material (vermiculite/sand). Do not use combustible materials if dissolved in flammable solvents. |
Operational Logic Diagram
Use this workflow to ensure every handling step is validated.
Figure 2: Operational workflow emphasizing static control and in-situ solubilization to minimize dust exposure.
Part 5: Disposal & Waste Management[4]
Classification: 3
-
RCRA Status: While not always explicitly listed, it meets characteristics of Corrosivity and Toxicity .[1]
Disposal Protocol:
-
Segregation: Do not mix with oxidizers or strong acids.
-
Labeling: Label clearly as "Corrosive, Toxic, Steroid Inhibitor."
-
Container: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers due to potential corrosion from the amine.
-
Rinsate: The first three rinses of any glassware used with 3AC must be collected as hazardous waste, not poured down the drain.
References
-
Brooks, R., et al. (2010).[1] "SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells."[3] Journal of Immunology, 184(7), 3582-3589. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2023). Managing Hazardous Drug Exposures: Information for Healthcare Settings. DHHS (NIOSH) Publication No. 2023-130. Retrieved from [Link][1]
-
PubChem. (n.d.). Compound Summary: 3alpha-Aminocholestane (CID 10872780).[4] National Library of Medicine. Retrieved from [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
